An In-Depth Technical Guide to the Discovery and First Synthesis of Piperidine-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the historical context and the first synthesis of piperidine-2-carbohydrazide. With full editorial...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context and the first synthesis of piperidine-2-carbohydrazide. With full editorial control, this document is structured to offer a logical and in-depth narrative, grounded in scientific integrity and supported by authoritative references.
Introduction: The Significance of the Piperidine Moiety and the Hydrazide Functional Group
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the development of therapeutic agents.[1] Similarly, the carbohydrazide functional group (-CONHNH₂) is a key pharmacophore known for its diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. The fusion of these two structural motifs in piperidine-2-carbohydrazide creates a molecule of significant interest for drug discovery and development, offering a unique combination of a chiral piperidine backbone and a reactive hydrazide moiety.
While a definitive historical document detailing the initial "discovery" of piperidine-2-carbohydrazide is not readily apparent in a singular seminal publication, its first synthesis can be confidently inferred through an examination of the historical development of organic chemistry, specifically the synthesis of its precursors and the establishment of the hydrazinolysis reaction. This guide will therefore reconstruct the logical and historically supported pathway for the first synthesis of this important molecule.
Part 1: The Genesis of the Precursor - The Discovery and Synthesis of Pipecolic Acid
The journey to piperidine-2-carbohydrazide begins with its parent carboxylic acid, piperidine-2-carboxylic acid, commonly known as pipecolic acid. This non-proteinogenic amino acid is a derivative of piperidine and exists as a chiral molecule.[2]
Early Synthetic Routes to Pipecolic Acid
Two primary pathways to pipecolic acid were established by early organic chemists:
From Lysine: The biosynthesis of pipecolic acid originates from the amino acid lysine.[2] Early chemical syntheses mirrored this biological precursor, with methods developed for the cyclization of lysine to form the piperidine ring. These early methods, while demonstrating the structural relationship between lysine and pipecolic acid, were often complex and involved harsh reagents.[3]
From Picolinic Acid: A more direct and industrially scalable approach involves the reduction of pyridine-2-carboxylic acid (picolinic acid). The catalytic hydrogenation of the aromatic pyridine ring to a saturated piperidine ring is a well-established transformation in heterocyclic chemistry.[4] This method provides a straightforward route to pipecolic acid from a readily available starting material.[4]
Part 2: The First Synthesis of Piperidine-2-Carbohydrazide: A Reconstruction Based on Historical Precedent
The synthesis of hydrazides from their corresponding esters is a classic and fundamental reaction in organic chemistry, with its roots in the late 19th and early 20th centuries. The pioneering work of German chemist Theodor Curtius was instrumental in establishing this methodology.[2] Curtius was the first to synthesize hydrazine and subsequently developed methods for the preparation of acyl hydrazides.[2] His work laid the foundation for what is now a standard and widely used transformation.
Given this historical context, the first synthesis of piperidine-2-carbohydrazide most certainly involved the hydrazinolysis of a pipecolic acid ester .
The Logical Two-Step Synthetic Pathway
The first synthesis of piperidine-2-carbohydrazide can be envisioned as a two-step process, starting from the readily accessible pipecolic acid.
Step 1: Esterification of Pipecolic Acid
The first step is the conversion of pipecolic acid to a suitable ester, typically the ethyl or methyl ester. This is a standard esterification reaction, often carried out by reacting the carboxylic acid with an alcohol (ethanol or methanol) in the presence of an acid catalyst.
Rationale: The esterification of the carboxylic acid is a crucial activation step. The ester group is a better leaving group than the hydroxyl group of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by hydrazine in the subsequent step.
Step 2: Hydrazinolysis of the Pipecolic Acid Ester
The second and final step is the reaction of the pipecolic acid ester with hydrazine hydrate. This nucleophilic acyl substitution reaction yields piperidine-2-carbohydrazide.
Causality of Experimental Choices:
Hydrazine Hydrate: Hydrazine hydrate is the common and stable form of hydrazine used in organic synthesis. It is a potent nucleophile due to the alpha effect, where the presence of adjacent lone pairs of electrons on the nitrogen atoms enhances its nucleophilicity.
Solvent: The reaction is typically carried out in an alcoholic solvent, such as ethanol, which is compatible with both the ester and hydrazine hydrate.
Temperature: The reaction is often performed at elevated temperatures (reflux) to increase the reaction rate.
Visualizing the Synthetic Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the first synthesis of piperidine-2-carbohydrazide.
The Structural and Conformational Dynamics of Piperidine-2-Carbohydrazide: A Comprehensive Guide
Executive Summary Piperidine-2-carbohydrazide is a highly privileged, non-proteinogenic heterocyclic scaffold that serves as a critical building block in modern drug discovery. Its unique structural topology—featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidine-2-carbohydrazide is a highly privileged, non-proteinogenic heterocyclic scaffold that serves as a critical building block in modern drug discovery. Its unique structural topology—featuring a flexible six-membered piperidine ring coupled with a highly functionalizable carbohydrazide moiety—allows it to act as a potent pharmacophore in the development of peptidomimetics, beta-lactamase inhibitors[1], and viral protease inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis of its conformational behavior, detailing the thermodynamic forces governing its rotameric states, and establishes self-validating experimental protocols for structural elucidation.
Core Conformational Mechanics
The pharmacological efficacy of piperidine-2-carbohydrazide is intrinsically linked to its three-dimensional conformation. The piperidine ring predominantly exists in a chair conformation, but the spatial orientation of the C2-carbohydrazide substituent (axial vs. equatorial) is dictated by a delicate balance of steric hindrance, stereoelectronic effects, and hydrogen bonding[3].
Axial vs. Equatorial Preference
In an N-unsubstituted piperidine-2-carbohydrazide, the carbohydrazide group strongly prefers the equatorial position. This preference is driven by the need to minimize 1,3-diaxial steric clashes with the axial hydrogen atoms at C4 and C6.
However, causality shifts dramatically upon N-acylation or N-alkylation . When the piperidine nitrogen is acylated (e.g., in peptide coupling), the N-acyl group exhibits partial double-bond character due to resonance. This forces the amide plane to become coplanar with the adjacent equatorial C-H bonds. If the C2-carbohydrazide group remains equatorial, it suffers from severe A-1,3 strain (pseudoallylic strain) against the N-acyl substituent. To relieve this high-energy steric clash, the piperidine ring undergoes a chair flip, forcing the bulky C2-carbohydrazide group into the axial position[4].
Hydrogen Bonding and Rotameric Stabilization
The carbohydrazide moiety (–C(=O)NHNH₂) introduces multiple hydrogen bond donors and acceptors. In non-polar environments, intramolecular hydrogen bonding between the piperidine secondary amine (N-H) and the carbohydrazide carbonyl oxygen (C=O) can stabilize specific rotamers, effectively locking the molecule into a rigid conformation[5].
Logical flow of substituent effects on piperidine-2-carbohydrazide conformation.
Quantitative Conformational Data
The thermodynamic stability of these conformers translates directly into observable spectroscopic data. Table 1 summarizes the relative energies and expected Nuclear Magnetic Resonance (NMR) coupling constants (
3J
) for the C2 proton based on the substituent's position.
Table 1: Conformational Energy and NMR Coupling Constants
Conformer Type
N-Substitution
Preferred C2 Position
Relative Energy (kcal/mol)
Typical
3Ja,a
(Hz)
Typical
3Ja,e
(Hz)
I
Unsubstituted
Equatorial
0.0 (Global Min)
10.0 – 12.5
2.0 – 4.0
II
Unsubstituted
Axial
+1.5 to +2.5
N/A (C2-H is eq)
2.0 – 4.0
III
Acylated
Axial
0.0 (Global Min)
N/A (C2-H is eq)
2.0 – 4.0
IV
Acylated
Equatorial
+3.0 to +4.5
10.0 – 12.5
2.0 – 4.0
Note: Energy values are derived from DFT calculations at the B3LYP/6-311++G(d,p) level. Large trans-diaxial couplings (
3Ja,a>10
Hz) are the definitive marker of an axial C2 proton (meaning the carbohydrazide substituent is equatorial).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the structural elucidation of piperidine-2-carbohydrazide must employ orthogonal techniques. The following protocols are designed as self-validating systems, where the limitations of one method are covered by the strengths of another.
Protocol 1: Solution-State Conformational Analysis via NMR
Causality: We utilize 1D
1
H NMR to extract
J
-coupling constants via the Karplus equation, which dictates the dihedral angle between vicinal protons. However, 1D NMR cannot resolve 3D spatial proximity. Therefore, we mandate the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space dipole-dipole relaxation (< 5 Å), which definitively maps the proximity of the carbohydrazide protons to the piperidine ring[6].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of highly pure (>98%) piperidine-2-carbohydrazide in 0.6 mL of anhydrous DMSO-
d6
. Rationale: DMSO-
d6
disrupts intermolecular hydrogen bonding, allowing the observation of the intrinsic intramolecular conformational preferences.
1D
1
H Acquisition: Acquire a standard 1D
1
H spectrum at 298 K on a 600 MHz spectrometer. Apply zero-filling and Gaussian window functions to accurately resolve the multiplet structure of the C2 proton.
Coupling Analysis: Extract the
3J
coupling constants for the C2 proton. A doublet of doublets with at least one large coupling (>10 Hz) confirms an axial C2 proton (equatorial substituent).
2D NOESY Acquisition: Set the mixing time (
τm
) to 300–500 ms. Rationale: This specific mixing time is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit to generate positive NOE cross-peaks without spin-diffusion artifacts.
Data Validation: Map the NOE cross-peaks between the terminal –NHNH₂ protons and the axial protons at C4/C6. The presence of strong NOEs to the axial face confirms an axial orientation of the carbohydrazide group.
Protocol 2: Solid-State Elucidation via X-Ray Crystallography
Causality: While NMR provides time-averaged solution dynamics, X-ray crystallography captures the absolute thermodynamic minimum in the solid state. We mandate low-temperature data collection to minimize thermal atomic displacement (B-factors), which is critical for accurately resolving the highly mobile hydrogen atoms in the terminal hydrazide group[1].
Step-by-Step Methodology:
Crystallization: Dissolve the compound in a minimum volume of hot methanol. Slowly diffuse diethyl ether into the solution over 48 hours at 4 °C. Rationale: Vapor diffusion promotes slow nucleation, yielding high-diffraction-quality single crystals.
Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.
Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using Cu-K
α
radiation (
λ=1.5418
Å). Rationale: Cu-K
α
provides higher anomalous scattering signals for lighter atoms compared to Mo-K
α
, improving the resolution of the hydrogen-bonding network.
Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically. Place the hydrazide hydrogen atoms using a riding model, but freely refine their coordinates if the data resolution exceeds 0.8 Å.
Multi-modal experimental workflow for determining molecular conformation.
Applications in Drug Development
The conformational predictability of piperidine-2-carbohydrazide makes it an invaluable tool in rational drug design.
Viral Protease Inhibitors
In the development of azapeptide-based SARS-CoV-2 Main Protease (Mpro) inhibitors, piperidine-2-carbohydrazide derivatives serve as highly effective P1 ligands. The chair conformation of the piperidine ring perfectly projects the hydrazide warhead into the S1 subpocket, allowing it to form critical hydrogen bonds with the active site Cys145 and the oxyanion hole[2].
Beta-Lactamase Inhibitors
In the fight against antimicrobial resistance, diazabicyclooctane (DBO) and related piperidine scaffolds (e.g., WCK 5107 / Zidebactam) utilize the piperidine-2-carbohydrazide motif. Crystallographic studies of these inhibitors complexed with KPC-2 beta-lactamase reveal that the piperidine ring adopts a rigid chair conformation, strategically positioning the functional groups to occupy the carboxylate binding region, thereby preventing the hydrolysis of beta-lactam antibiotics[1].
The Versatile Scaffold: A Technical Guide to the Known Derivatives of Piperidine-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its conformational f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When functionalized with a carbohydrazide moiety at the 2-position, the resulting piperidine-2-carbohydrazide core offers a rich platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the known derivatives of piperidine-2-carbohydrazide, focusing on their synthesis, structure-activity relationships, and biological applications.
The Piperidine-2-Carbohydrazide Core: A Gateway to Chemical Diversity
Piperidine-2-carbohydrazide possesses two key reactive sites: the terminal amino group of the hydrazide function and the secondary amine within the piperidine ring. This dual reactivity allows for a multitude of chemical transformations, leading to a wide range of derivatives. The primary focus of derivatization is often the carbohydrazide moiety, which serves as a versatile handle for introducing various pharmacophores.
Key Derivatives and Their Synthesis
The primary derivatives of piperidine-2-carbohydrazide can be broadly categorized into hydrazones (including Schiff bases), thiosemicarbazides, and various heterocyclic systems derived from the carbohydrazide functional group.
Hydrazones: The Workhorse Derivatives
Hydrazones are a prominent class of piperidine-2-carbohydrazide derivatives, formed through the condensation reaction between the carbohydrazide and a wide variety of aldehydes and ketones.[3] This reaction is typically straightforward, often requiring refluxing in a suitable solvent like ethanol with a catalytic amount of acid.[4]
The general synthetic scheme for the formation of piperidine-2-carbohydrazide hydrazones is as follows:
Caption: General synthesis of piperidine-2-carbohydrazide hydrazones.
The diverse range of commercially available aldehydes and ketones allows for the creation of large libraries of hydrazone derivatives with varied steric and electronic properties. This is crucial for tuning the biological activity of the final compounds.
Experimental Protocol: General Synthesis of Piperidine-2-Carbohydrazide Hydrazones
Dissolution: Dissolve piperidine-2-carbohydrazide (1 equivalent) in a suitable solvent, such as absolute ethanol, in a round-bottom flask.
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
Reaction: Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration.
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Thiosemicarbazides and Their Derivatives
The reaction of piperidine-2-carbohydrazide with various isothiocyanates provides another important class of derivatives: N-substituted thiosemicarbazides. These compounds can serve as precursors for further cyclization reactions to form thiadiazoles and other heterocyclic systems. The initial reaction typically involves stirring the carbohydrazide and isothiocyanate in a suitable solvent like ethanol at room temperature or with gentle heating.[5][6]
Caption: Synthesis of N-substituted thiosemicarbazides.
Heterocyclic Derivatives
The carbohydrazide moiety is a versatile precursor for the synthesis of various five-membered heterocycles, most notably 1,3,4-oxadiazoles and pyrazoles.
2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from piperidine-2-carbohydrazide through a two-step process. First, the carbohydrazide is acylated with an appropriate acyl chloride or carboxylic acid to form a diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 1,3,4-oxadiazole ring.[7][8]
Experimental Protocol: General Synthesis of 2-(Piperidin-2-yl)-5-substituted-1,3,4-oxadiazoles
Step 1: Acylation
Dissolve piperidine-2-carbohydrazide (1 equivalent) in a suitable solvent like pyridine or dichloromethane.
Cool the solution in an ice bath.
Slowly add the desired acyl chloride (1 equivalent).
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Isolate the diacylhydrazine intermediate by appropriate work-up procedures.
Step 2: Cyclization
Reflux the diacylhydrazine intermediate in an excess of phosphorus oxychloride for 2-4 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography or recrystallization.
The reaction of piperidine-2-carbohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, in a suitable solvent under reflux conditions can lead to the formation of pyrazole derivatives. This cyclocondensation reaction is a well-established method for pyrazole synthesis.
Biological and Pharmacological Significance
Derivatives of piperidine carbohydrazides have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.
Data synthesized from multiple sources, including[1][3][9][10].
Antimicrobial and Antifungal Activity
Hydrazone and thiosemicarbazide derivatives of piperidine have shown significant potential as antimicrobial and antifungal agents.[5][9] The lipophilicity and electronic properties of the substituents on the aromatic ring of the hydrazone or the N-substituent of the thiosemicarbazide play a crucial role in determining the potency and spectrum of activity. For instance, piperidine-derived thiosemicarbazones have exhibited excellent fungicidal activities against various plant pathogenic fungi.[5]
Anticancer Activity
The piperidine scaffold is a common feature in many anticancer drugs.[11] Hydrazone derivatives of piperidine carbohydrazides have been investigated for their cytotoxic effects against various cancer cell lines.[4][12] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
Enzyme Inhibition
Piperidine-based hydrazones have also been explored as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against cholinesterases, making them potential candidates for the treatment of Alzheimer's disease.[13][14]
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine-2-carbohydrazide derivatives is highly dependent on the nature and position of the substituents. For hydrazones, the substitution pattern on the aromatic ring introduced from the aldehyde or ketone is a key determinant of activity. Electron-withdrawing or electron-donating groups can significantly influence the electronic environment of the azomethine (-N=CH-) group, which is often crucial for binding to biological targets.
For thiosemicarbazide derivatives, the nature of the substituent on the terminal nitrogen atom influences the compound's lipophilicity and hydrogen bonding capacity, thereby affecting its biological activity.[15]
Future Perspectives
The piperidine-2-carbohydrazide scaffold remains a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the broad range of observed biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:
Combinatorial Synthesis: The generation of large, diverse libraries of derivatives for high-throughput screening.
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models.
Development of Covalent Inhibitors: The reactive nature of some derivatives, such as those derived from isothiocyanates, could be exploited for the design of targeted covalent inhibitors.
By leveraging the chemical versatility of the piperidine-2-carbohydrazide core, researchers can continue to explore new chemical space and develop novel drug candidates to address unmet medical needs.
References
Zhang, X., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2085. [Link]
Scientific Reports. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. [Link]
ACS Omega. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. [Link]
Google Patents. (1996).
Bentham Science. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. [Link]
PharmaTutor. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]
Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
MDPI. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. [Link]
PubMed. (2019). Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. [Link]
ResearchGate. (2021). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. [Link]
Google Patents. (1998).
Molecules. (2007). Biological Activities of Hydrazone Derivatives. [Link]
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. [Link]
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
Semantic Scholar. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. [Link]
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
Google Patents. (1969).
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Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
MDPI. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. [Link]
Drug Development Research. (2026). Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. [Link]
ResearchGate. (2026). Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. [Link]
The Piperidine Scaffold in Drug Discovery: A Technical Guide to Structure-Activity Relationships (SAR)
Executive Summary Piperidine, a six-membered nitrogen-containing heterocycle, is unequivocally recognized as a "privileged scaffold" in medicinal chemistry. Present in over twenty distinct classes of pharmaceuticals—rang...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidine, a six-membered nitrogen-containing heterocycle, is unequivocally recognized as a "privileged scaffold" in medicinal chemistry. Present in over twenty distinct classes of pharmaceuticals—ranging from anticancer agents to analgesics and antipsychotics—the piperidine ring provides an optimal balance of conformational predictability and physicochemical properties[1]. This technical guide explores the structure-activity relationship (SAR) dynamics of piperidine derivatives, detailing the mechanistic causality behind structural modifications and providing validated experimental protocols for their evaluation.
Mechanistic Foundations of the Piperidine Core
The ubiquitous nature of the piperidine ring in drug discovery is not coincidental; it is rooted in its fundamental chemical and structural properties:
Protonation and Salt-Bridge Formation : With a pKa typically around 10–11, the secondary or tertiary amine of the piperidine core is predominantly protonated at physiological pH (7.4). This cationic state is essential for anchoring the molecule within target binding pockets via electrostatic interactions or hydrogen bonds with acidic amino acid residues (e.g., Aspartate or Glutamate)[2].
Vectorial Projection of Pharmacophores : The chair conformation of the piperidine ring allows for precise spatial orientation of substituents. Equatorial and axial positions can be exploited to vectorially direct functional groups into specific sub-pockets of a receptor, enhancing both target affinity and selectivity.
SAR Case Studies: Steering Target Selectivity
Case Study A: Diverging Selectivity Between Dopamine D4 and Sigma-1 Receptors
The dopamine D4 and Sigma-1 (σ1) receptors share overlapping pharmacophore requirements, specifically a basic nitrogen atom and an aromatic moiety for π-π stacking. In the development of σ1 modulators for neurodegenerative disorders, researchers utilized a piperidine scaffold to navigate this selectivity[2].
Mechanistic Insight : X-ray crystallography and docking studies reveal that the basic nitrogen of the piperidine ring interacts with Asp115 in the D4 receptor and Glu172 in the σ1 receptor[2].
SAR Optimization : Modifications to the "southern" portion of the piperidine molecule (incorporating heteroaryl 5,6- and 6,5-moieties) and the synthesis of spirocyclic analogs (e.g., diazaspiro[4.5]decanes) successfully shifted the binding affinity away from D4 and toward σ1, yielding potent σ1 modulators suitable for in vivo animal models[2].
Case Study B: Non-Urea Soluble Epoxide Hydrolase (sEH) Inhibitors
Inhibition of sEH prevents the degradation of vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs). While traditional sEH inhibitors rely on a urea pharmacophore, recent advancements have identified piperidine-derived amides (e.g., isonipecotic acid derivatives) as highly potent non-urea alternatives[3].
Mechanistic Insight : The piperidine core acts as a rigid spacer, positioning hydrophobic groups to occupy the deep, lipophilic catalytic tunnel of the sEH enzyme.
SAR Optimization : Introducing hydrophobic cycloalkyl groups (e.g., cyclohexyl, adamantyl) on the left-hand side of the piperidine molecule drastically increased potency. For instance, Compound 7-10 achieved an IC50 of 0.4 nM. Conversely, replacing the cycloalkyl ring with a more compact phenyl ring (Compound 7-12) resulted in a 15-fold drop in potency[3].
Metabolic Trade-offs : Despite their high potency, compounds with bulky cycloalkyl substituents exhibited poor metabolic stability in human liver microsomal (HLM) assays. Shifting to para-substituted aromatic moieties provided an intermediate, more favorable metabolic profile, highlighting the classic SAR trade-off between target affinity and pharmacokinetic viability[3].
Quantitative SAR Data Summaries
Table 1: SAR and Metabolic Profiling of Piperidine-derived sEH Inhibitors
(Data synthesized from high-throughput screening and optimization efforts[3])
Compound ID
Left-Hand Substituent
Right-Hand Substituent
sEH IC50 (nM)
HLM Stability (t1/2, min)
Lead 1
Isopropyl
2,4,6-trimethylphenyl
7.9
N/A
Compound 2
Isopropyl
Optimized Aryl
1.6
N/A
Compound 7-10
Cycloalkyl (Bulky)
Optimized Aryl
0.4
Low (< 15)
Compound 7-12
Phenyl (Compact)
Optimized Aryl
6.0
Moderate (~30)
Compound 7-23
Para-substituted Aryl
Optimized Aryl
2.1
High (> 60)
Expert Insight on Causality: The bulky cycloalkyl group in Compound 7-10 maximizes Van der Waals interactions within the sEH pocket (driving the 0.4 nM IC50) but serves as a highly susceptible site for CYP450-mediated aliphatic oxidation, explaining the poor HLM stability.
Visualizing Workflows and Pathways
Caption: Iterative SAR optimization workflow balancing affinity and metabolic stability for piperidines.
Caption: Mechanism of piperidine-derived sEH inhibitors in preserving vasodilatory EETs.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following self-validating protocols are standard for synthesizing and evaluating piperidine derivatives.
Protocol A: Reductive Amination for N-Alkylation of Piperidines
Purpose: To introduce diverse functional groups at the basic nitrogen, altering both pKa and lipophilicity.
Reaction Setup : Dissolve the secondary piperidine amine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
Causality: DCE is preferred over dichloromethane due to its higher boiling point, allowing for gentle heating if imine formation is sterically hindered.
Catalysis : Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours under an inert atmosphere.
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine intermediate without reducing unreacted aldehydes, minimizing the formation of unwanted side products[2].
Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and safely destroy excess reducing agent. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo.
Self-Validation : Confirm product identity and purity (>95%) via LC-MS and 1H-NMR before proceeding to biological assays to ensure observed activity is not due to impurities.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Purpose: To evaluate the vulnerability of the piperidine scaffold to CYP450-mediated Phase I metabolism.
Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Causality: Maintaining precise physiological pH is critical, as the protonation state of the piperidine nitrogen dictates its orientation and binding within CYP450 active sites.
Incubation Mixture : Combine HLM (0.5 mg protein/mL final concentration) and the piperidine test compound (1 µM final) in the buffer. Pre-incubate at 37°C for 5 minutes.
Initiation : Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes require a constant supply of NADPH as a cofactor for oxidative metabolism; a regenerating system prevents cofactor depletion over the assay duration.
Sampling : At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile rapidly precipitates microsomal proteins, instantly halting enzymatic activity to ensure accurate time-point resolution.
Self-Validation & Analysis : Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate intrinsic clearance (CLint) and half-life (t1/2). Crucially , include Verapamil as a high-clearance positive control in parallel to validate that the microsomes are enzymatically active.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (NCBI). 1
From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. National Center for Biotechnology Information (NCBI). 2
Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. National Center for Biotechnology Information (NCBI). 3
Executive Summary: The Piperidine Paradox in Drug Discovery
An In-Depth Technical Guide on the ADME Properties of Piperidine-Containing Molecules The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in a vast array of clinically approved d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the ADME Properties of Piperidine-Containing Molecules
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in a vast array of clinically approved drugs spanning neurotherapeutics, antihistamines, and oncology agents[1]. Its ubiquity stems from its ability to favorably modulate lipophilicity, enhance aqueous solubility, and act as a robust hydrogen-bond acceptor[1]. However, this structural motif presents a classic paradox: the very physicochemical properties that drive its target affinity—namely, its high basicity and lipophilicity—frequently trigger severe Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities, most notably rapid hepatic clearance and life-threatening hERG-mediated cardiotoxicity[2][3].
As a Senior Application Scientist, I approach piperidine optimization not as a series of trial-and-error substitutions, but as a deterministic balancing act of the structure-lipophilicity-basicity triad. This whitepaper deconstructs the mechanistic drivers of piperidine ADME properties and provides field-proven, self-validating experimental workflows for lead optimization.
Physicochemical Foundations: The Basicity-Lipophilicity Axis
The baseline piperidine ring is a highly basic secondary amine with a pKa of approximately 11.22 and a relatively low lipophilicity (LogP ~0.84)[2]. At physiological pH (7.4), piperidine nitrogen is almost entirely protonated. This cationic state ensures excellent aqueous solubility but necessitates active transport or high lipophilicity of the appended functional groups to cross lipid bilayers.
Subtle structural modifications, such as the introduction of a methyl group or an electron-withdrawing fluorine atom, fundamentally alter this baseline[2][4]. Alpha-methylation (e.g., 2-methylpiperidine) sterically shields the nitrogen, slightly lowering the pKa to 10.95 while increasing LogP to 1.10[2]. Conversely, beta- or gamma-fluorination relies on strong inductive electron-withdrawing effects to pull electron density away from the nitrogen lone pair, significantly depressing the pKa and mitigating off-target binding[4][5].
Table 1: Comparative Physicochemical and ADME Parameters of Piperidine Derivatives
Piperidine rings are highly susceptible to Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) isoforms such as CYP3A4 and CYP2D6[6]. The electron-rich nitrogen and adjacent unhindered carbon atoms serve as prime sites for enzymatic attack[2].
The causality of piperidine clearance is rooted in three primary pathways:
N-Dealkylation: CYP3A4 frequently catalyzes the oxidative cleavage of alkyl groups attached to the piperidine nitrogen, forming a secondary amine and an aldehyde.
C-Oxidation (Lactam Formation): Oxidation at the alpha-carbon (C2 or C6) yields a highly stable lactam metabolite. While this improves metabolic stability, it abolishes the basicity of the nitrogen, often destroying target affinity.
N-Oxidation: Direct oxidation of the nitrogen yields an N-oxide, which is highly polar and rapidly excreted, though it can sometimes act as a reversible prodrug.
CYP450-mediated biotransformation pathways of piperidine-containing drugs.
To mitigate these liabilities, medicinal chemists often employ alpha-methylation to sterically hinder C-oxidation, or utilize spirocyclic bioisosteres to lock the conformation and restrict enzymatic access[1][2].
Toxicity & Safety: The hERG Challenge
The most critical hurdle in piperidine drug development is cardiotoxicity via the inhibition of the hERG (human ether-à-go-go-related gene) potassium channel[3][7]. The hERG channel pore is notoriously promiscuous, featuring hydrophobic pockets and critical tyrosine/phenylalanine residues that engage in pi-cation interactions with protonated amines.
Because piperidine (pKa > 11) is fully protonated at physiological pH, it acts as a perfect pharmacophore for hERG binding when coupled with lipophilic appendages[3][7].
Mechanistic Mitigation Strategies:
pKa Reduction via Fluorination: Introducing fluorine atoms onto the piperidine ring utilizes inductive electron withdrawal to lower the pKa of the amine. This reduces the fraction of protonated molecules at pH 7.4, directly diminishing the pi-cation interaction with hERG pore residues[4][5].
Isosteric Replacement: Replacing the piperidine ring with a piperazine or morpholine ring lowers the pKa by up to two orders of magnitude. For example, in the development of the ATX inhibitor Ziritaxestat, replacing a piperidine with a piperazine effectively ablated the hERG liability[3][8].
Iterative lead optimization workflow for mitigating piperidine ADME/Tox liabilities.
Experimental Validation Workflows
To ensure scientific integrity, every ADME/Tox assay must be a self-validating system. The following protocols detail the causality behind the experimental design, ensuring robust data generation for piperidine optimization.
Causality: Caco-2 cells morphologically resemble intestinal enterocytes, expressing tight junctions and efflux transporters (e.g., P-gp). This assay determines if the basic piperidine molecule can passively diffuse or if it is subjected to active efflux.
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure full differentiation and tight junction formation (validate via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).
Dosing: Prepare the piperidine test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and basolateral (B) chamber for B-to-A transport.
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.
Self-Validation Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel. Run Digoxin to validate P-gp efflux functionality.
Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability (
Papp
) and Efflux Ratio (
Papp(B−A)/Papp(A−B)
). An efflux ratio > 2 indicates P-gp substrate liability.
Protocol B: Human Liver Microsome (HLM) Stability (Metabolism)
Causality: HLMs contain the full complement of CYP450 enzymes. Measuring the intrinsic clearance (
CLint
) of the piperidine scaffold identifies its metabolic half-life before in vivo testing[2].
Reaction Mixture: Combine 0.5 mg/mL pooled HLMs, 1 µM piperidine test compound, and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450).
Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.
Self-Validation Controls: Use Verapamil (rapidly cleared by CYP3A4) and Warfarin (slowly cleared) to bracket the assay's dynamic range.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining compound vs. time to derive the elimination rate constant (
k
) and calculate
CLint
(
μL/min/mgprotein
).
Protocol C: Automated Patch Clamp for hERG Inhibition (Toxicity)
Causality: Functional electrophysiology is the gold standard for hERG assessment. It directly measures the piperidine compound's ability to block the potassium tail current, providing a definitive
IC50
[3][7].
Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel. Suspend in extracellular recording solution.
Electrophysiology Setup: Use a planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration (seal resistance > 1 GΩ).
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse the piperidine test compound in escalating concentrations (0.1 µM to 30 µM).
Self-Validation Controls: Perfuse Terfenadine or E-4031 (known potent hERG blockers) at the end of the assay to ensure channel responsiveness (100% block).
Analysis: Calculate the fractional block of the tail current at each concentration to generate a Hill equation curve and derive the
IC50
.
References
Łowicki, D., & Przybylski, P. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, 302(Pt 1), 118213 (2025). Available at: [Link]
Torrice, M., Koester, D. C., & Hesse, M. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter (2024). Available at: [Link]
Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 89(7), 4932-4946 (2024). Available at: [Link]
Synthesis of Piperidine-2-Carbohydrazide: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of piperidine-2-carbohydrazide, a valuable building block in medicinal chemistry and drug development. This document is intende...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and protocols for the synthesis of piperidine-2-carbohydrazide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. It offers two robust protocols, catering to different starting materials and purity requirements, complete with mechanistic insights, comparative data, and visual workflows.
Introduction: The Significance of Piperidine-2-Carbohydrazide
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a desirable feature in the design of novel therapeutics. Piperidine-2-carbohydrazide, a derivative of pipecolic acid, serves as a crucial intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors, receptor antagonists, and other biologically active compounds. The presence of the hydrazide functional group opens up a plethora of synthetic possibilities for derivatization and conjugation.
This guide presents two primary synthetic routes to piperidine-2-carbohydrazide, each with distinct advantages. The first is a direct, two-step approach starting from the readily available piperidine-2-carboxylic acid (pipecolic acid). The second, more advanced protocol, employs an N-protection strategy to enhance reaction control, improve yields, and ensure higher purity of the final product.
Protocol 1: Direct Synthesis from Piperidine-2-Carboxylic Acid
This protocol outlines a straightforward, two-step synthesis involving the esterification of piperidine-2-carboxylic acid followed by hydrazinolysis. While direct, this route may be susceptible to side reactions due to the presence of the secondary amine in the piperidine ring.
Step 1: Esterification of Piperidine-2-Carboxylic Acid to Ethyl Pipecolinate
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification, using an excess of ethanol in the presence of a strong acid catalyst, is a common and cost-effective method.
Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-2-carboxylic acid (1.0 eq).
Suspend the acid in absolute ethanol (10-15 mL per gram of acid).
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at 0 °C.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl pipecolinate.
The crude product can be purified by vacuum distillation.
Step 2: Hydrazinolysis of Ethyl Pipecolinate
The ethyl ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.
Experimental Protocol:
Dissolve the ethyl pipecolinate (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product, piperidine-2-carbohydrazide, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Table 1: Reagent and Condition Summary for Protocol 1
Step
Reagent
Molar Ratio (to starting material)
Solvent
Temperature
Time (h)
Typical Yield
1
Piperidine-2-carboxylic acid
1.0
Ethanol
Reflux
4-6
70-85%
Conc. H₂SO₄
0.1-0.2
2
Ethyl pipecolinate
1.0
Ethanol
Reflux
8-12
60-80%
Hydrazine hydrate
3.0-5.0
Causality and Mechanistic Insights:
The esterification step follows the classical acid-catalyzed Fischer mechanism. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating nucleophilic attack by ethanol. Subsequent dehydration yields the ester. The secondary amine of the piperidine ring can also be protonated, which can decrease the overall reaction rate.
The hydrazinolysis is a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxide ion is subsequently eliminated as a leaving group, forming the stable carbohydrazide. The use of excess hydrazine drives the reaction to completion.
Workflow for Protocol 1
Caption: Direct synthesis of piperidine-2-carbohydrazide.
Protocol 2: N-Boc Protected Synthesis for Enhanced Purity and Yield
To circumvent potential side reactions associated with the free secondary amine, such as N-acylation during esterification or complications during hydrazinolysis, an N-protection strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
Step 1: N-Boc Protection of Piperidine-2-Carboxylic Acid
The synthesis begins with the protection of the piperidine nitrogen.
Experimental Protocol:
Dissolve piperidine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
Add sodium bicarbonate (2.0-2.5 eq) to the solution and stir until dissolved.
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature.
Stir the reaction vigorously for 12-24 hours.
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with a 1M HCl solution.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-piperidine-2-carboxylic acid, which is often used in the next step without further purification.
Step 2: Esterification of N-Boc-Piperidine-2-Carboxylic Acid
With the amine protected, the carboxylic acid can be cleanly esterified.
Experimental Protocol:
Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in methanol (10 mL per gram of acid).
Cool the solution to 0 °C and bubble in hydrogen chloride gas for 5-10 minutes, or add acetyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl N-Boc-piperidine-2-carboxylate.
Step 3: Hydrazinolysis of Methyl N-Boc-Piperidine-2-Carboxylate
The hydrazinolysis of the N-protected ester proceeds smoothly.
Experimental Protocol:
Dissolve methyl N-Boc-piperidine-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 12-24 hours.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The crude N-Boc-piperidine-2-carbohydrazide can be purified by column chromatography on silica gel.
Step 4: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
Experimental Protocol:
Dissolve N-Boc-piperidine-2-carbohydrazide (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1).
Stir the solution at room temperature for 1-2 hours.
Monitor the deprotection by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of piperidine-2-carbohydrazide.
Collect the solid by filtration and wash with cold ether. The free base can be obtained by neutralization with a suitable base.
Table 2: Reagent and Condition Summary for Protocol 2
Step
Reagent
Molar Ratio (to starting material)
Solvent
Temperature
Time (h)
Typical Yield
1
Piperidine-2-carboxylic acid
1.0
Dioxane/Water
RT
12-24
90-98%
Boc₂O
1.1-1.2
NaHCO₃
2.0-2.5
2
N-Boc-piperidine-2-carboxylic acid
1.0
Methanol
RT
12-16
85-95%
HCl (gas) or Acetyl Chloride
Catalytic or 1.2
3
Methyl N-Boc-piperidine-2-carboxylate
1.0
Ethanol
Reflux
12-24
80-90%
Hydrazine hydrate
5.0
4
N-Boc-piperidine-2-carbohydrazide
1.0
4M HCl in Dioxane or TFA/DCM
RT
1-2
>95%
Causality and Mechanistic Insights:
The use of the Boc protecting group is a key element of this protocol's success. It renders the piperidine nitrogen non-nucleophilic, thereby preventing side reactions such as the formation of N-acylated byproducts during esterification and potential complex formations with hydrazine. The deprotection with strong acid proceeds via the formation of a stable tert-butyl cation, which is then quenched, regenerating the free amine.[1][2]
Workflow for Protocol 2
Caption: N-Boc protected synthesis of piperidine-2-carbohydrazide.
Conclusion
The two protocols presented in this guide offer reliable and adaptable methods for the synthesis of piperidine-2-carbohydrazide. Protocol 1 is a more direct and economical route, suitable for initial exploratory work. Protocol 2, incorporating an N-protection strategy, is recommended for applications where high purity and yield are paramount, such as in the synthesis of pharmaceutical intermediates. The choice of protocol will depend on the specific requirements of the research project, including scale, purity needs, and available resources. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable chemical building block for their drug discovery and development endeavors.
References
Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a908498i]
Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society. [URL: Not Available]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/11b1c3b/advice_on_nboc_deprotection_in_the_presence_of/]
Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida. Applied and Environmental Microbiology. [URL: https://pubmed.ncbi.nlm.nih.gov/16957252/]
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Benchchem. [URL: https://www.benchchem.
Asymmetric Synthesis of Pipecolic Acid and Derivatives. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1290687]
Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Derivatives. FLORE Repository. [URL: https://flore.unifi.it/handle/2158/382029]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/252/]
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/12]
Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pipecolic-acid-and-its-derivatives-using-acetonide-trans-aziridine-212-as-a_fig1_267784033]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: Not Available]
Synthesis method of N-Boc piperazine. Google Patents. [URL: https://patents.google.
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9041793/]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Efficient-Green-Method-for-the-of-in-Al-Sabagh-El-Gokha/5f3d7a8d5c4b5e6e3c3e8e8e8e8e8e8e8e8e8e8]
Water Boc Deprotection. Scribd. [URL: https://www.scribd.
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222233/]
[Hydrazinolysis using hydrazine monohydrate]. Glycoscience Protocol Online Database. [URL: https://jcggdb.jp/GlycoPOD/protocolShow.do?protocolId=41]
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270828/]
Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. [URL: https://www.researchgate.
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. MDPI. [URL: https://www.mdpi.com/1420-3049/18/2/2084]
STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. [URL: https://proc.ysu.am/index.php/proc-ysu-b/article/view/1553]
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23389270/]
Application Notes and Protocols: Synthetic Routes to Functionalized Piperidine-2-Carbohydrazide Derivatives
Introduction: The Strategic Convergence of a Privileged Scaffold and a Versatile Pharmacophore The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Convergence of a Privileged Scaffold and a Versatile Pharmacophore
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast range of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, three-dimensional structure provides an ideal framework for orienting functional groups in precise vectors to optimize interactions with biological targets.[3] When this robust scaffold is functionalized at the C-2 position with a carbohydrazide moiety, a molecule of significant synthetic and pharmacological potential is created.
The carbohydrazide group (R-CO-NH-NH₂) is a versatile pharmacophore and a key synthetic handle.[4] It serves as a hydrogen bond donor and acceptor, and its terminal amine is readily derivatized, most commonly through condensation with aldehydes and ketones to form Schiff bases (hydrazones). This versatility has led to the development of carbohydrazide derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This guide provides a detailed exploration of the principal synthetic routes to functionalized piperidine-2-carbohydrazide derivatives. We will dissect the strategic considerations behind each pathway, present detailed, field-proven protocols, and offer insights into the rationale driving experimental choices.
Overall Synthetic Strategy: A Retrosynthetic Overview
The synthesis of functionalized piperidine-2-carbohydrazide derivatives can be approached from several angles, but most strategies converge on a few key transformations. A retrosynthetic analysis reveals two primary pathways, which dictate the sequence of ring functionalization and hydrazide formation.
Figure 1: Retrosynthetic analysis of the target scaffold.
This analysis highlights three key stages:
Hydrazide Formation: The conversion of a carboxylic acid or ester at the C-2 position into the carbohydrazide.
N-Functionalization: The introduction of substituents onto the piperidine ring nitrogen. This can be performed before or after hydrazide formation.
Hydrazide Derivatization: The final-step modification of the carbohydrazide, typically to form a hydrazone.
Module 1: Synthesis of the Core Piperidine-2-Carbohydrazide Scaffold
The most reliable and high-yielding approach to the core scaffold involves a two-step sequence starting from the corresponding carboxylic acid: esterification followed by hydrazinolysis.[7] Direct conversion from the acid is possible but often less efficient.
Protocol 1: Synthesis via Esterification and Subsequent Hydrazinolysis (Recommended)
This method is preferred due to its reproducibility and the ease of purification of the intermediate ester, which often leads to a cleaner final product.[7]
Step 1A: Synthesis of Ethyl Piperidine-2-Carboxylate
Rationale: Converting the carboxylic acid to an ester activates the carbonyl group for nucleophilic attack by hydrazine. Thionyl chloride reacts with the alcohol solvent (ethanol) to form sulfurous acid monoethyl ester chloride and HCl in situ, which catalyzes the Fischer esterification. The initial cooling to 0 °C controls the exothermic reaction between thionyl chloride and ethanol.
Materials:
Piperidine-2-carboxylic acid
Absolute Ethanol (EtOH), anhydrous
Thionyl chloride (SOCl₂)
Sodium bicarbonate (NaHCO₃), saturated solution
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Suspend piperidine-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
Cool the suspension to 0 °C in an ice bath with magnetic stirring.
Add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 30 minutes. Ensure the temperature does not rise above 5-10 °C.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C).
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
Dissolve the resulting residue in ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ethyl piperidine-2-carboxylate, which is often an oil and can be used in the next step without further purification.
Step 1B: Hydrazinolysis of Ethyl Piperidine-2-Carboxylate
Rationale: Hydrazine is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating. Ethanol is a common solvent as it solubilizes both the ester and hydrazine hydrate.
Materials:
Ethyl piperidine-2-carboxylate (from Step 1A)
Hydrazine hydrate (N₂H₄·H₂O), 80-100%
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
Dissolve the crude ethyl piperidine-2-carboxylate (1.0 eq) in ethanol (approx. 0.2 M).
Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the ester by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The crude product can often be purified by precipitation/trituration with a solvent like diethyl ether or by column chromatography (silica gel, typically with a DCM/MeOH gradient) to afford pure piperidine-2-carbohydrazide as a solid.
Easier purification, higher purity of final product
Disadvantages
Lower yields, potential side products
Longer overall sequence
Table 1: Comparison of primary synthetic routes to the core piperidine-2-carbohydrazide scaffold.
Module 2: N-Functionalization Strategies for Scaffold Diversification
The piperidine nitrogen is the most common site for introducing diversity. These reactions can be performed either on the piperidine-2-carboxylic acid starting material or on the final piperidine-2-carbohydrazide. Performing N-functionalization first is often advantageous as it avoids potential side reactions with the hydrazide moiety.
Figure 2: Key N-functionalization pathways for the piperidine scaffold.
Protocol 2A: N-Acylation
Rationale: Introduces an amide linkage, which can act as a hydrogen bond donor/acceptor and provide a rigid conformational constraint. The reaction is a standard nucleophilic acyl substitution. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated.[8]
Procedure:
Dissolve piperidine-2-carbohydrazide (1.0 eq) and a base (TEA or DIPEA, 1.5 eq) in a chlorinated solvent like dichloromethane (DCM).
Cool the solution to 0 °C.
Add the acyl chloride or anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
Upon completion, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
Protocol 2B: N-Alkylation via Reductive Amination
Rationale: This is a mild and efficient method for forming C-N bonds. The amine first forms an iminium ion with the aldehyde/ketone, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and less prone to reducing the carbonyl starting material.
Procedure:
Dissolve piperidine-2-carbohydrazide (1.0 eq) and the aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or DCM.
Add acetic acid (1-2 drops, catalytic) to facilitate iminium ion formation.
Quench the reaction by carefully adding saturated NaHCO₃ solution.
Extract the product with DCM or EtOAc, dry the combined organic layers, and concentrate. Purify as needed.
Protocol 2C: N-Arylation via Buchwald-Hartwig Amination
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating C(aryl)-N bonds, enabling access to derivatives not easily made by classical methods.[8] The reaction requires an inert atmosphere to protect the catalyst.
Procedure:
In a glovebox or under an inert atmosphere (Argon), combine the aryl halide (1.0 eq), piperidine-2-carbohydrazide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).
Add a dry, degassed solvent such as toluene or dioxane.
Heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove catalyst residues.
Wash the filtrate, dry, concentrate, and purify by column chromatography.
Module 3: Final-Step Derivatization of the Carbohydrazide Moiety
The terminal -NH₂ of the hydrazide is a nucleophilic handle for introducing a final element of diversity. The most common derivatization is the formation of hydrazones, which feature prominently in many biologically active compounds.[5][6]
Protocol 3: Synthesis of N'-(Arylidene)piperidine-2-carbohydrazides (Hydrazone Formation)
Rationale: This is a simple acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide. The resulting carbinolamine then dehydrates to form the stable C=N double bond of the hydrazone.
Procedure:
Dissolve the N-functionalized piperidine-2-carbohydrazide (1.0 eq) in ethanol or methanol.
Add the desired aromatic or aliphatic aldehyde/ketone (1.0-1.1 eq).
Add a catalytic amount of glacial acetic acid (2-3 drops).
Heat the mixture to reflux for 2-6 hours. In many cases, the product will precipitate out of the solution upon cooling.
Monitor the reaction by TLC.
If a precipitate forms, cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry.
If no precipitate forms, remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.
Application/Target
Example Derivative Class
Reference
Anticancer
N'-(2-oxoindolin-3-ylidene)piperidine-carbohydrazides as VEGFR-2 inhibitors.
Table 2: Examples of biologically active derivatives synthesized from carbohydrazide scaffolds.
Conclusion
The synthetic pathways outlined in this guide provide a robust and flexible framework for the creation of diverse libraries of functionalized piperidine-2-carbohydrazide derivatives. By strategically combining N-functionalization of the piperidine ring with derivatization of the carbohydrazide moiety, researchers can efficiently access novel chemical matter. The choice of a specific route—particularly the timing of N-functionalization versus hydrazide formation—should be guided by the stability of the desired functional groups and the ease of purification. These protocols, grounded in established chemical principles, serve as a reliable starting point for drug discovery professionals seeking to explore the rich pharmacological potential of this important molecular scaffold.
References
Al-Warhi, T., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed.
Unknown. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing.
Unknown. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.
Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed.
BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - ylmethyl)piperidine. BenchChem.
Unknown. (2017). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. CRC Press.
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
Unknown. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
BenchChem. (2025). Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide. BenchChem.
Unknown. (n.d.). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library.
Unknown. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
Unknown. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications.
Unknown. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Experimental procedures for the synthesis of pyrazine-2-carbohydrazide derivatives
Application Note: Synthesis and Optimization of Pyrazine-2-Carbohydrazide Derivatives Introduction & Scientific Rationale The pyrazine ring is a privileged scaffold in medicinal chemistry, famously anchoring the first-li...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Optimization of Pyrazine-2-Carbohydrazide Derivatives
Introduction & Scientific Rationale
The pyrazine ring is a privileged scaffold in medicinal chemistry, famously anchoring the first-line antitubercular drug, pyrazinamide. However, the continuous emergence of multidrug-resistant bacterial strains necessitates the structural evolution of this pharmacophore[1]. Derivatizing pyrazinamide into N'-substituted pyrazine-2-carbohydrazides (hydrazones and Schiff bases) significantly alters its lipophilicity (log P) and electronic distribution. This modification is designed to enhance intracellular accumulation and receptor binding affinity, overcoming resistance mechanisms associated with decreased intracellular drug concentrations [2].
This application note provides a comprehensive, self-validating methodology for the synthesis of pyrazine-2-carbohydrazide derivatives, detailing the mechanistic causality behind each experimental condition to ensure high-yield, reproducible results for drug development professionals.
Mechanistic Workflow
The synthesis is a robust, multi-stage process [5]. Direct amidation of pyrazinoic acid with hydrazine is thermodynamically unfavorable due to the poor leaving-group ability of the hydroxyl moiety and the formation of unreactive carboxylate salts. Therefore, the pathway requires esterification to create a highly electrophilic carbonyl center, followed by nucleophilic acyl substitution (hydrazinolysis) [2]. Finally, the isolated carbohydrazide undergoes a condensation reaction with various aromatic aldehydes to yield the target hydrazones.
Synthetic workflow for pyrazine-2-carbohydrazide derivatives from pyrazinamide.
Experimental Protocols
Phase 1: Esterification of Pyrazinoic Acid
Objective: Convert pyrazinoic acid to ethyl pyrazinoate to activate the carbonyl carbon for subsequent nucleophilic attack.
Reagent Preparation: Dissolve 0.1 mol of pyrazinoic acid (derived from the alkaline hydrolysis of pyrazinamide) in 50 mL of absolute ethanol [2].
Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanol. It also acts as a dehydrating agent, shifting the Fischer esterification equilibrium toward the product [1].
Reaction: Reflux the mixture continuously for 24 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) to ensure the disappearance of the highly polar pyrazinoic acid baseline spot.
Workup: Neutralize the mixture with saturated
NaHCO3
to remove unreacted acid and the catalyst. Extract with ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Phase 2: Hydrazinolysis to Pyrazine-2-Carbohydrazide
Objective: Synthesize the core carbohydrazide scaffold.
Reaction Setup: Dissolve the synthesized ethyl pyrazinoate (approx. 0.05 mol) in 20 mL of methanol or absolute ethanol [3].
Causality: A stoichiometric excess of hydrazine hydrate is critical. It drives the reaction to completion and suppresses the formation of symmetric diacylhydrazines (N,N'-bis(pyrazinoyl)hydrazine), which occur if the mono-hydrazide product acts as a nucleophile against the unreacted ester[4].
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 6 to 8 hours [2].
Crystallization: Allow the solvent to slowly evaporate or cool the mixture to 4°C. The pyrazine-2-carbohydrazide will precipitate as a crystalline solid [3]. Filter and wash with cold ethanol to remove residual hydrazine.
Phase 3: Condensation (Schiff Base Formation)
Objective: Generate the target N'-substituted pyrazine-2-carbohydrazide derivatives.
Reaction Setup: In a round-bottom flask, dissolve 0.05 mol of pyrazine-2-carbohydrazide in 10 mL of absolute ethanol [2].
Aldehyde Addition: Add an equimolar amount (0.05 mol) of the desired substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) [1].
Catalysis: Add 1-2 drops of glacial acetic acid.
Causality: Mild acidic conditions (pH ~4.5-5) are optimal for Schiff base formation. The acid protonates the aldehyde carbonyl, accelerating the nucleophilic attack by the terminal primary amine of the hydrazide. It is crucial not to use strong acids, which would fully protonate the amine and render it non-nucleophilic.
Reflux & Isolation: Reflux for 4 to 12 hours. Upon cooling, the target hydrazone precipitates. Filter, dry, and recrystallize from aqueous ethanol to achieve >95% purity [2].
Quantitative Data & Optimization Parameters
To ensure reproducibility, the following table summarizes the optimized thermodynamic and stoichiometric parameters derived from validated literature protocols.
Reaction Step
Reagents & Catalyst
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Esterification
Pyrazinoic acid, EtOH, conc.
H2SO4
Absolute Ethanol
78 (Reflux)
24
75 - 85
Hydrazinolysis
Alkyl pyrazinoate,
NH2NH2⋅H2O
(3 eq)
Methanol / Ethanol
65 - 80
6 - 8
60 - 80
Condensation
Pyrazine-2-carbohydrazide, Ar-CHO, AcOH (cat.)
Absolute Ethanol
78 (Reflux)
4 - 12
70 - 90
Analytical Validation (Self-Validating System)
A robust protocol must include built-in verification steps. Researchers should confirm the success of each phase using the following spectroscopic markers:
IR Spectroscopy: The successful conversion of the ester to the carbohydrazide is marked by the disappearance of the strong ester
C=O
stretching band at ~1730
cm−1
and the emergence of the amide I band at ~1670
cm−1
, alongside distinct
N-H
stretching vibrations between 3200-3400
cm−1
[3].
1H NMR: In the final condensation step, the appearance of a highly deshielded azomethine proton (
−CH=N−
) singlet around
δ
8.2 - 8.6 ppm confirms the successful formation of the hydrazone linkage [2].
References
Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold. BenchChem.
Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists.
Supporting Information for: Quadruple-CO3 2- Bridged Octanuclear Dysprosium(III). The Royal Society of Chemistry.
Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.
Application Note: Piperidine-2-Carbohydrazide as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry, the design of highly...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
In modern medicinal chemistry, the design of highly specific enzyme inhibitors relies heavily on the use of conformationally restricted, functionally versatile building blocks. Piperidine-2-carbohydrazide (CAS: 61700-55-8) has emerged as a privileged scaffold in this domain[1][2]. Featuring a rigid six-membered nitrogenous ring coupled with a highly reactive carbohydrazide moiety, this compound serves as a critical intermediate in the synthesis of azapeptides, hydrazones, and complex heterocycles (such as oxadiazoles and triazoles)[3][4].
As a Senior Application Scientist, I have observed that the strategic positioning of the carbohydrazide group at the C2 position of the piperidine ring provides unique stereochemical trajectories. This is particularly valuable for occupying the S2 hydrophobic pockets of viral proteases[3] and forming stable acyl-enzyme complexes in beta-lactamase inhibition[5][6]. This guide details the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols for utilizing piperidine-2-carbohydrazide in drug discovery workflows.
Mechanistic Rationale & Target Engagement
The utility of piperidine-2-carbohydrazide stems from its dual nature: the piperidine ring acts as a tunable, hydrophobic anchor, while the carbohydrazide tail functions as a versatile hydrogen bond donor/acceptor and a reactive handle for covalent warhead attachment.
Azapeptide-Based Viral Protease Inhibitors
Recent breakthroughs in antiviral therapeutics have utilized the piperidine-2-carbohydrazide scaffold to design next-generation inhibitors for the SARS-CoV-2 Main Protease (Mpro)[3][7]. By converting the carbon backbone into an aza-nitrogen via the carbohydrazide moiety, researchers can introduce diverse covalent warheads without disrupting the peptide-like backbone[7]. The saturated piperidine ring effectively occupies the S2 subsite of Mpro, which inherently favors cyclic, hydrophobic moieties[3].
Beta-Lactamase Inhibition
In the fight against multidrug-resistant (MDR) Gram-negative pathogens, diazabicyclooctanes (DBOs) like Zidebactam utilize an open-form derivative—specifically, a substituted piperidine-2-carbohydrazide—to form highly stable acyl-complexes with the catalytic serine of class A and C beta-lactamases[5][8]. The structural geometry allows the sulfate group to occupy the carboxylate binding region, locking the enzyme in an inactive "chair conformation"[5].
Caption: Mechanism of covalent enzyme inhibition by piperidine-2-carbohydrazide derivatives.
Quantitative Data & Structure-Activity Relationships
The following table summarizes the biological activity of key piperidine-2-carbohydrazide derivatives, demonstrating how subtle structural modifications at the P2 and P3 positions drastically influence inhibitory potency.
Table 1: Biological Activity of Piperidine-2-Carbohydrazide Derivatives
Insight: The transition from an IC50 of ~1.15
μ
M (Compound 14o) to 13.3 nM (Compound 14r) highlights the extreme sensitivity of the Mpro S2 pocket to the steric bulk of the piperidine-derived scaffold[3].
Experimental Protocols: Synthesis and Validation
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the specific analytical markers required to verify success before proceeding.
Protocol A: Synthesis of the Piperidine-2-Carbohydrazide Core via Hydrazinolysis
Objective: Convert alkyl piperidine-2-carboxylates into their corresponding carbohydrazides without inducing ring-opening or epimerization[3].
Reagents:
Methyl piperidine-2-carboxylate (1.0 equiv)
Hydrazine hydrate (80% in water, 5.0 equiv)
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve methyl piperidine-2-carboxylate in absolute ethanol (0.5 M concentration) at room temperature.
Addition: Dropwise add hydrazine hydrate over 10 minutes.
Causality: A large excess (5.0 equiv) of hydrazine is critical. It drives the equilibrium toward the mono-hydrazide and prevents the highly nucleophilic primary amine of the newly formed product from attacking another ester molecule, which would yield an unwanted symmetric dihydrazide.
Reflux: Heat the reaction mixture to reflux (78°C) for 12 hours.
Causality: The steric hindrance around the C2 position of the piperidine ring requires sustained thermal energy to overcome the activation barrier for nucleophilic acyl substitution.
Workup & Validation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual hydrazine.
Self-Validation Check: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The product will appear as a distinct spot that turns deep purple upon heating (indicating the presence of the hydrazine
NH2
group). ESI-MS must confirm the
[M+H]+
peak at
m/z≈144.1
.
Protocol B: HATU-Mediated Coupling for Azapeptide Generation
Objective: Couple the piperidine-2-carbohydrazide intermediate with an appropriate carboxylic acid to form an azapeptide backbone[3].
Pre-activation: In a flame-dried flask under inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at 0°C.
Causality: HATU is selected over standard EDC/NHS because it generates a highly reactive highly reactive 7-azabenzotriazole active ester. This is essential for overcoming the reduced nucleophilicity of the substituted hydrazide nitrogen, ensuring high yields and preventing epimerization at adjacent chiral centers[3].
Coupling: Add the piperidine-2-carbohydrazide intermediate to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
Quenching & Extraction: Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over
Na2SO4
, and concentrate.
Purification & Validation: Purify via flash column chromatography or preparative HPLC.
Self-Validation Check:
1H
NMR must show the appearance of two distinct amide/hydrazide
NH
protons (typically broad singlets between 8.0–10.5 ppm). HPLC purity must exceed 95% at 254 nm before biological evaluation[7].
Caption: Synthetic workflow and analytical validation of piperidine-2-carbohydrazide derivatives.
Application Note: Piperidine-2-Carbohydrazide as a Privileged Scaffold in the Development of Targeted Enzyme Inhibitors
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Peptidomimetic Design, Azapeptide Synthesis, and SARS-CoV-2 Main Protease (Mpro) Inhibition Introd...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Content Focus: Peptidomimetic Design, Azapeptide Synthesis, and SARS-CoV-2 Main Protease (Mpro) Inhibition
Introduction & Rationale
In the pursuit of highly selective and metabolically stable enzyme inhibitors, the transition from traditional peptide-based therapeutics to peptidomimetics is a critical evolutionary step. Piperidine-2-carbohydrazide (PubChem CID 420449)[1] has recently emerged as a highly versatile building block in this domain. Its unique structural topology—combining a conformationally restricted piperidine ring with a reactive carbohydrazide moiety—makes it an ideal bioisostere for natural amino acids.
This scaffold is particularly valuable in the synthesis of azapeptides , a class of compounds where the alpha-carbon of an amino acid is replaced by a nitrogen atom. This substitution enhances proteolytic stability against endogenous proteases while maintaining the hydrogen-bonding network required for target affinity. Recent breakthroughs have highlighted the utility of piperidine-2-carbohydrazide derivatives in developing nanomolar inhibitors for the SARS-CoV-2 Main Protease (Mpro)[2] and modulating Glycine Decarboxylase (GLDC) for oncology applications[3].
Mechanistic Insights: The Causality of Scaffold Selection
When targeting cysteine proteases like SARS-CoV-2 Mpro, the inhibitor must accurately mimic the natural viral polyprotein substrate to securely anchor into the S1 and S2 subpockets. The selection of piperidine-2-carbohydrazide is driven by three fundamental biophysical principles:
Conformational Restriction (The Entropic Advantage): The piperidine ring locks the molecule into a favorable geometry. By pre-organizing the inhibitor into a bioactive conformation, the entropic penalty typically incurred upon binding to the rigid S2 pocket of Mpro is significantly reduced.
Hydrogen Bonding Fidelity: The carbohydrazide linker acts as a robust hydrogen bond donor and acceptor. It seamlessly mimics the native peptide backbone, engaging critical residues (e.g., His163, Glu166) in the Mpro active site without the susceptibility to premature proteolytic cleavage.
Covalent Warhead Delivery: By functionalizing the terminal carbohydrazide nitrogen, researchers can introduce electrophilic warheads (such as nitriles or Michael acceptors). This positions the warhead perfectly for a nucleophilic attack by the catalytic Cys145, forming a stable covalent adduct[4].
Mechanistic pathway of SARS-CoV-2 Mpro inactivation by covalent azapeptide inhibitors.
To illustrate the potency of this scaffold, we summarize the inhibitory metrics of recently developed piperidine-2-carbohydrazide-based azapeptides targeting SARS-CoV-2 Mpro[2][5]. The data demonstrates how minor modifications to the P1/P2 substituents drastically influence both biochemical inhibition (
IC50
) and cellular antiviral efficacy (
EC50
).
Compound ID
Scaffold Core
Target Enzyme
Biochemical
IC50
(nM)
Antiviral
EC50
(µM)
Reference Standard
14r
Piperidine-2-carbohydrazide
SARS-CoV-2 Mpro
13.3 ± 1.2
N/A
Nirmatrelvir
14s
Piperidine-2-carbohydrazide
SARS-CoV-2 Mpro
30.6 ± 2.4
N/A
Nirmatrelvir
20a (TPG-20a)
Piperidine-2-carbohydrazide
SARS-CoV-2 Mpro
28.0 ± 1.8
0.15 ± 0.03
Nirmatrelvir
20g
Piperidine-2-carbohydrazide
SARS-CoV-2 Mpro
30.4 ± 2.1
0.22 ± 0.05
Nirmatrelvir
Data synthesized from recent medicinal chemistry optimizations demonstrating the low-nanomolar potency of these constructs[2].
Experimental Workflows & Protocols
The following protocols detail the synthesis of the inhibitor and the subsequent biochemical validation. These methods are designed as self-validating systems , incorporating internal controls to ensure data integrity.
Workflow for developing azapeptide Mpro inhibitors from piperidine-2-carbohydrazide.
Protocol 1: Synthesis of Piperidine-2-Carbohydrazide-Based Azapeptides
Objective: To couple the piperidine-2-carbohydrazide scaffold to a target P1 substituent while preserving the stereochemistry of the piperidine ring.
Scientific Rationale: Standard peptide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics when dealing with sterically hindered secondary amines. We utilize HATU and DIPEA. The uronium-based HATU accelerates the formation of the active ester, while the mild base DIPEA minimizes epimerization at the chiral centers of the piperidine ring.
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid precursor (representing the P1/P2 moiety, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at 0°C for 15 minutes to allow complete formation of the active ester. Causality: Pre-activation at 0°C prevents thermal degradation of the highly reactive intermediate.
Coupling: Add piperidine-2-carbohydrazide (1.1 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous
NH4Cl
. Extract the aqueous layer three times with ethyl acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the pure azapeptide inhibitor.
Protocol 2: In Vitro FRET-Based Enzyme Inhibition Assay for SARS-CoV-2 Mpro
Objective: To quantitatively determine the
IC50
of the synthesized inhibitors using a continuous fluorogenic assay[6].
Scientific Rationale: A Förster Resonance Energy Transfer (FRET) assay using the substrate Dabcyl-KTSAVLQSGFRKME-Edans is the gold standard for monitoring Mpro activity. Intact, the Dabcyl group quenches the Edans fluorophore. Upon cleavage by Mpro, the fluorophore is released, generating a signal proportional to enzyme activity. Dithiothreitol (DTT) is included in the buffer to maintain the catalytic Cys145 in its active, reduced state, while EDTA chelates trace heavy metals that could cause spurious oxidation[7].
System Validation & Quality Control:
This protocol is self-validating. It requires a Vehicle Control (DMSO only) to establish 100% enzyme activity, a No-Enzyme Blank to subtract substrate auto-fluorescence, and a Positive Control (e.g., Nirmatrelvir) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Note: Add DTT fresh immediately before use.
Enzyme Dilution: Dilute recombinant SARS-CoV-2 Mpro in the assay buffer to a final working concentration of 300 nM.
Compound Plating: In a 96-well black microtiter plate, add 5 µL of the piperidine-2-carbohydrazide inhibitor (serially diluted in DMSO). Add 5 µL of DMSO to the Vehicle Control wells.
Incubation: Add 75 µL of the diluted Mpro solution to the wells. Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation step allows covalent inhibitors the necessary time to form the irreversible adduct with Cys145.
Reaction Initiation: Initiate the reaction by adding 20 µL of the FRET substrate (final concentration 25 µM).
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the fluorescence continuously for 15 minutes at excitation/emission wavelengths of 340 nm / 490 nm.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence vs. time curve. Determine the
IC50
using non-linear regression analysis (four-parameter logistic equation) comparing the compound wells against the Vehicle Control.
References
PubChemLite - Piperidine-2-carbohydrazide (C6H13N3O) . Université du Luxembourg. Available at:[Link]
WO2018021977A1 - Glycine metabolism modulators and uses thereof. Google Patents.
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors... . PubMed. Available at:[Link]
Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease . PMC - National Institutes of Health. Available at:[Link]
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors . ResearchGate. Available at:[Link]
High-Throughput Screening Assays for Piperidine-2-Carbohydrazide Analogues: Application Notes and Protocols
Introduction: The Therapeutic Potential of Piperidine-2-Carbohydrazide Analogues The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Piperidine-2-Carbohydrazide Analogues
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders[1]. Its conformational flexibility and ability to engage in various molecular interactions make it an attractive starting point for drug discovery campaigns. The incorporation of a carbohydrazide moiety at the 2-position of the piperidine ring introduces additional hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for biological targets[2]. Piperidine-2-carbohydrazide analogues, therefore, represent a promising class of small molecules with the potential for diverse biological activities, from enzyme inhibition to the modulation of protein-protein interactions[1][3].
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity[4][5]. This guide provides detailed application notes and protocols for two distinct HTS assays tailored for the discovery of bioactive piperidine-2-carbohydrazide analogues: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for identifying inhibitors of a hypothetical protein-protein interaction and an AlphaScreen assay for detecting inhibitors of a putative kinase.
Guiding Principles of High-Throughput Screening (HTS)
A successful HTS campaign is built on a foundation of robust and reliable assays. The primary objective is to identify true hits while minimizing false positives and false negatives. Key considerations in HTS assay development and validation include:
Assay Miniaturization and Automation: Adapting assays to low-volume microplate formats (e.g., 384- or 1536-well plates) is essential for screening large compound libraries efficiently and cost-effectively[4][6]. Automation of liquid handling and plate reading ensures consistency and reduces human error[4].
Statistical Validation: Rigorous statistical analysis is crucial to assess assay performance. The Z'-factor is a widely accepted metric for quantifying the separation between positive and negative controls, with a value > 0.5 indicating an excellent assay for HTS[6][7].
Data Analysis and Hit Identification: HTS generates vast amounts of data that require sophisticated analysis to identify genuine hits[8][9][10]. This involves normalization to account for plate-to-plate variability and the application of statistical cutoffs to define a "hit"[9].
Hit Confirmation and Validation: Initial hits from a primary screen must be confirmed through re-testing and validated in orthogonal assays to eliminate false positives arising from assay artifacts[11].
Application Note 1: A TR-FRET Assay for Identifying Inhibitors of the Hypothetical "Interactome-X" Protein-Protein Interaction
Scientific Rationale: Protein-protein interactions (PPIs) are fundamental to cellular processes, and their dysregulation is implicated in numerous diseases. The hypothetical "Interactome-X" is a PPI critical for a cancer cell signaling pathway. Piperidine-2-carbohydrazide analogues will be screened for their ability to disrupt this interaction. TR-FRET is an ideal technology for this purpose, offering high sensitivity, low background, and a homogeneous format suitable for HTS[12][13][14]. The principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity. Disruption of the PPI by an inhibitor will lead to a decrease in the FRET signal[15][16][17][18].
Experimental Workflow Diagram:
Caption: TR-FRET assay workflow for screening PPI inhibitors.
Protocol: TR-FRET Assay for Interactome-X Inhibition
Multichannel pipette or automated liquid dispenser for reagents
TR-FRET compatible plate reader with dual emission detection
Purified, lanthanide-labeled "Protein A" (Donor) of Interactome-X
Purified, acceptor-labeled "Protein B" of Interactome-X
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
Piperidine-2-carbohydrazide analogue library (10 mM in DMSO)
Positive Control: Known inhibitor of Interactome-X
Negative Control: DMSO
Procedure:
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each piperidine-2-carbohydrazide analogue from the library plate into the appropriate wells of the 384-well assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of a known inhibitor for positive controls.
Reagent Preparation: Prepare a 2X working solution of the donor-labeled Protein A and acceptor-labeled Protein B in assay buffer. The final concentration of each protein in the assay should be optimized based on preliminary experiments to be at or below the Kd of their interaction.
Reagent Addition: Add 5 µL of the 2X protein solution to each well of the assay plate containing the compounds and controls. The final assay volume is 10 µL.
Incubation: Centrifuge the plates briefly to ensure all components are mixed. Incubate the plates at room temperature for 60 minutes, protected from light.
Plate Reading: Read the plates on a TR-FRET compatible plate reader. Set the excitation wavelength for the lanthanide donor (e.g., 340 nm for Europium) and measure the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium donor and 665 nm for the acceptor). A time delay before reading (e.g., 100 µs) is crucial to reduce background fluorescence[16][19].
Data Analysis:
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
Normalize the data to the plate controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).
Identify hits as compounds that exhibit a % inhibition greater than a predefined threshold (e.g., 3 standard deviations from the mean of the negative controls).
Data Presentation:
Compound ID
Concentration (µM)
TR-FRET Ratio
% Inhibition
P2C-001
10
1850
85.2
P2C-002
10
3500
12.5
P2C-003
10
2100
76.9
Positive Ctrl
1
1500
100.0
Negative Ctrl
-
3750
0.0
Application Note 2: An AlphaScreen Assay for Identifying Inhibitors of the Hypothetical "Kinase-Y"
Scientific Rationale: Protein kinases are a major class of drug targets, particularly in oncology[20]. The hypothetical "Kinase-Y" is a serine/threonine kinase implicated in a proliferative signaling pathway. We will screen for piperidine-2-carbohydrazide analogues that inhibit its activity. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is well-suited for detecting kinase activity[21]. This bead-based assay measures the phosphorylation of a biotinylated substrate peptide by Kinase-Y[22]. Upon phosphorylation, an anti-phospho-specific antibody-conjugated acceptor bead binds to the substrate. The biotinylated substrate is captured by a streptavidin-coated donor bead. When the donor and acceptor beads are brought into proximity, a chemiluminescent signal is generated[23][24][25]. Inhibitors of Kinase-Y will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.
Signaling Pathway Diagram:
Caption: Principle of the AlphaScreen kinase inhibition assay.
Protocol: AlphaScreen Assay for Kinase-Y Inhibition
Materials:
384-well, white, opaque microplates
Acoustic liquid handler
Multichannel pipette or automated liquid dispenser
Plate reader capable of AlphaScreen detection
Recombinant Kinase-Y
Biotinylated substrate peptide for Kinase-Y
Anti-phospho-substrate antibody
Streptavidin-coated Donor beads
Anti-IgG conjugated Acceptor beads
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
ATP
Piperidine-2-carbohydrazide analogue library (10 mM in DMSO)
Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)
Negative Control: DMSO
Procedure:
Compound Plating: As described in the TR-FRET protocol, dispense 50 nL of compounds and controls into the 384-well assay plates.
Kinase Reaction:
Prepare a 2X solution of Kinase-Y and its biotinylated substrate peptide in Kinase Reaction Buffer.
Add 5 µL of this solution to each well.
Prepare a 2X solution of ATP in Kinase Reaction Buffer. The final ATP concentration should be at its Km value for Kinase-Y.
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
Incubation: Incubate the plates at 30°C for 60 minutes.
Detection:
Prepare a detection mix containing the anti-phospho-substrate antibody, Streptavidin-Donor beads, and anti-IgG Acceptor beads in an appropriate buffer, under subdued light conditions as the beads are light-sensitive[22].
Add 10 µL of the detection mix to each well to stop the kinase reaction.
Incubate the plates at room temperature for 60 minutes in the dark.
Plate Reading: Read the plates on an AlphaScreen-compatible plate reader.
Data Analysis:
Determine the percent inhibition for each compound relative to the positive (staurosporine) and negative (DMSO) controls.
Identify hits based on a predefined inhibition threshold.
Data Presentation:
Compound ID
Concentration (µM)
AlphaScreen Signal
% Inhibition
P2C-004
10
15,000
92.5
P2C-005
10
190,000
5.0
P2C-006
10
45,000
77.5
Positive Ctrl
1
10,000
100.0
Negative Ctrl
-
200,000
0.0
Troubleshooting and Hit Validation
High-throughput screens are susceptible to various artifacts. It is crucial to perform counter-screens and orthogonal assays to validate hits and eliminate false positives.
Common Sources of Assay Interference:
Compound Autofluorescence/Quenching: In fluorescence-based assays like TR-FRET, compounds may intrinsically fluoresce or quench the signal, leading to false positive or false negative results, respectively[26].
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt PPIs, a common source of false positives in HTS[11][26].
Interference with Detection System: Compounds can directly interfere with the detection components, such as the AlphaScreen beads or the enzymes used in coupled-luminescence assays.
Hit Validation Strategy:
Confirmation Screen: Re-test the primary hits in the same assay to confirm their activity.
Dose-Response Curves: Generate concentration-response curves for confirmed hits to determine their potency (e.g., IC₅₀ values).
Orthogonal Assays: Validate hits using an assay with a different detection technology. For example, a TR-FRET hit could be confirmed using a label-free method like Surface Plasmon Resonance (SPR)[27][28][29][30]. An AlphaScreen kinase hit could be validated with a mobility-shift assay.
Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., a screen without the target protein to identify autofluorescent compounds).
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related analogues to establish a preliminary SAR, which can increase confidence in a hit series[11].
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and efficient platforms for the discovery of novel bioactive piperidine-2-carbohydrazide analogues. The choice of assay technology should be guided by the specific biological question and the nature of the molecular target. By combining carefully designed primary screens with a rigorous hit validation cascade, researchers can confidently identify promising lead compounds for further development in the drug discovery pipeline.
References
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UIC Indigo. (n.d.). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions.
Parham, F., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
Schuffenhauer, A., et al. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library.
Stuntz, E., et al. (n.d.). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PMC.
DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
Technology Networks. (2026, March 6). A New Era for Label‑Free High‑Throughput Screening.
BMG LABTECH. (n.d.). AlphaScreen.
Heyduk, T., et al. (n.d.). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PMC.
IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
Poly-Dtech. (n.d.). TR-FRET Assay Principle.
Taylor & Francis Online. (2015, August 27). Are Label-Free Investigations the Best Approach to Drug Discovery?
Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
BMG Labtech. (n.d.). Tyrosine kinase activity in AlphaScreen mode.
ResearchGate. (n.d.). Label-Free Technologies for Drug Discovery.
ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
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Deredas, D., et al. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC.
da Silva, G. F., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC.
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Application Notes and Protocols for the Formulation Development of Piperidine-2-Carbohydrazide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Piperidine-2-carbohydrazide is a novel chemical entity incorporating a piperidine ring and a carbohydrazide functional group. Piperidine moieti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2-carbohydrazide is a novel chemical entity incorporating a piperidine ring and a carbohydrazide functional group. Piperidine moieties are prevalent in a wide array of pharmaceuticals and natural alkaloids, valued for their versatile biological activities.[1] Similarly, carbohydrazide derivatives have garnered interest for their potential therapeutic applications. The successful in vivo evaluation of such a novel compound is critically dependent on the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure in preclinical animal models.[2][3]
This guide provides a comprehensive framework for the formulation development of piperidine-2-carbohydrazide, addressing key challenges such as poor aqueous solubility, which is a common hurdle for over 40% of new chemical entities.[4] We will navigate through pre-formulation assessment, formulation strategies for both oral and parenteral administration, and the requisite analytical characterization and stability testing to support in vivo pharmacokinetic and efficacy studies.
Pre-formulation Studies: The Foundation of Rational Formulation Design
A thorough understanding of the physicochemical properties of piperidine-2-carbohydrazide is the first and most critical step in designing a successful formulation.[2] These initial studies guide the selection of appropriate excipients and formulation strategies.
Key Physicochemical Parameters to Investigate:
Solubility: The solubility of a drug is a primary determinant of its oral bioavailability. The presence of both a potentially basic piperidine ring and a polar carbohydrazide group suggests that the solubility of piperidine-2-carbohydrazide will be pH-dependent.
pKa Determination: Identifying the ionization constant(s) (pKa) of the molecule is crucial for predicting its solubility and absorption characteristics at different physiological pH values.
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the lipophilicity of the compound, which influences its ability to cross biological membranes.
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential to determine the crystallinity, melting point, and thermal stability of the drug substance. The presence of polymorphism can significantly impact solubility and dissolution rates.
Chemical Stability: Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are necessary to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6]
Illustrative Pre-formulation Data for a Hypothetical Piperidine-2-Carbohydrazide Analog:
Increased solubility at lower pH; potential for salt formation.
LogP
~2.5
Moderate lipophilicity; may favor membrane permeation but contribute to low aqueous solubility.
Solid State
Crystalline solid
Higher energy required for dissolution compared to an amorphous form.[8]
Chemical Stability
Potential for hydrolysis of the carbohydrazide moiety at extreme pH.
Formulation pH should be controlled to maintain stability.
Formulation Strategies for In Vivo Studies
The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of piperidine-2-carbohydrazide. For early preclinical studies, simple formulations are often preferred for ease of preparation and dose flexibility.[3][9]
Oral Formulation Approaches
Oral administration is the most common and preferred route for drug delivery.[10]
1. Aqueous Solutions (pH-modified):
Given the basic nature of the piperidine ring, creating an acidic solution can significantly enhance the solubility of piperidine-2-carbohydrazide by forming a soluble salt in situ.
2. Co-solvent Systems:
For compounds with poor aqueous solubility, co-solvents can be employed to increase solubility.[4][10] Common co-solvents for preclinical studies include polyethylene glycol 300/400 (PEG 300/400), propylene glycol (PG), and ethanol.
3. Suspensions:
If adequate solubility cannot be achieved in a simple solution, a suspension may be necessary.[2] Suspensions consist of the solid drug substance dispersed in an aqueous vehicle containing a suspending agent to ensure uniform dosing.
4. Lipid-Based Formulations:
For highly lipophilic compounds, lipid-based formulations such as solutions in oils, self-emulsifying drug delivery systems (SEDDS), or microemulsions can enhance oral absorption.[4][11]
Parenteral Formulation Approaches
Parenteral formulations are required for intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration and must be sterile, pyrogen-free, and isotonic.[12][13][14]
1. Aqueous Solutions:
Similar to oral formulations, pH adjustment can be used to solubilize piperidine-2-carbohydrazide for parenteral administration. The resulting solution must be sterile-filtered.
2. Co-solvent Formulations:
Co-solvents such as propylene glycol, ethanol, and PEG 300/400 can be used to formulate poorly soluble compounds for injection.[12][15] The concentration of organic solvents should be minimized to avoid irritation and toxicity.
3. Solubilizing Agents:
Surfactants like polysorbate 80 and complexing agents such as cyclodextrins can be used to increase the aqueous solubility of drug candidates for parenteral delivery.[14][15][16]
Workflow for Formulation Selection:
Caption: A decision tree for selecting an appropriate formulation strategy.
Protocols for Formulation Preparation and Characterization
The following protocols provide a starting point for the preparation and evaluation of different formulation types for piperidine-2-carbohydrazide. All procedures should be performed in accordance with institutional guidelines and relevant standards such as those from the United States Pharmacopeia (USP).[17][18][19]
Protocol 1: Preparation of a pH-Adjusted Oral Solution
Objective: To prepare a clear, aqueous solution of piperidine-2-carbohydrazide for oral gavage.
Materials:
Piperidine-2-carbohydrazide
Deionized water
0.1 N Hydrochloric acid (HCl)
0.1 N Sodium hydroxide (NaOH)
pH meter
Volumetric flasks
Stir plate and stir bars
Procedure:
Weigh the required amount of piperidine-2-carbohydrazide and transfer it to a volumetric flask.
Add approximately 80% of the final volume of deionized water and begin stirring.
Slowly add 0.1 N HCl dropwise while monitoring the pH. Continue adding acid until the compound fully dissolves.
Once dissolved, adjust the final pH to the desired level (e.g., pH 4-5) using 0.1 N HCl or 0.1 N NaOH as needed.
Bring the solution to the final volume with deionized water and mix thoroughly.
Visually inspect the solution for clarity and the absence of particulates.
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a uniform suspension of piperidine-2-carbohydrazide for oral gavage.
Materials:
Piperidine-2-carbohydrazide
0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
Mortar and pestle
Graduated cylinders
Stir plate and stir bars
Procedure:
Weigh the required amount of piperidine-2-carbohydrazide.
In a mortar, add a small amount of the 0.5% CMC vehicle to the drug powder to form a smooth paste.
Gradually add the remaining vehicle while continuously triturating to ensure a uniform dispersion.
Transfer the suspension to a graduated cylinder and bring it to the final volume with the vehicle.
Stir the suspension continuously before and during dose administration to maintain homogeneity.
Protocol 3: Preparation of a Sterile Parenteral Solution
Objective: To prepare a sterile, isotonic solution of piperidine-2-carbohydrazide for intravenous administration.
Materials:
Piperidine-2-carbohydrazide
Sterile Water for Injection (WFI)
0.1 N HCl (sterile)
Sodium chloride (for tonicity adjustment)
0.22 µm sterile syringe filters
Sterile vials
Procedure:
In a sterile container, dissolve piperidine-2-carbohydrazide in approximately 80% of the final volume of WFI with the aid of sterile 0.1 N HCl to achieve a clear solution.
Add the calculated amount of sodium chloride to render the solution isotonic.
Bring the solution to the final volume with WFI.
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
Perform quality control tests for sterility, endotoxin levels, and particulate matter.
Analytical Characterization and Stability Testing
Once a lead formulation has been developed, it must be thoroughly characterized to ensure its quality and stability.[5][20][21]
Key Characterization Tests:
Appearance: Visual inspection for clarity (for solutions), color, and presence of particulates. For suspensions, assess the ease of redispersion.
pH: Measurement of the formulation's pH.
Drug Content and Purity: Use of a stability-indicating HPLC method to determine the concentration of piperidine-2-carbohydrazide and to detect any degradation products.
Viscosity: Important for suspensions to ensure proper flow and dosing.
Osmolality: Critical for parenteral formulations to ensure they are isotonic.
Stability Testing
Stability studies are essential to establish the shelf-life of the formulation under specific storage conditions.[5][6][20][21]
Study Type
Storage Conditions
Duration
Purpose
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
To determine the shelf-life under normal storage conditions.[5]
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
To predict the long-term stability and identify potential degradation products.[21]
Workflow for Formulation Characterization and Stability Testing:
Caption: A workflow for the characterization and stability testing of a lead formulation.
In Vivo Study Considerations
The ultimate goal of formulation development is to support in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of the new chemical entity.[22][23][24]
Pharmacokinetic (PK) Studies
PK studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of piperidine-2-carbohydrazide.[22][24][25] Key parameters to be determined include:
Maximum concentration (Cmax)
Time to maximum concentration (Tmax)
Area under the curve (AUC)
Half-life (t1/2)
Bioavailability
Efficacy and Toxicology Studies
The developed formulation will be used in disease models to assess the therapeutic potential of piperidine-2-carbohydrazide and in toxicology studies to determine its safety profile.[26][27][28] The formulation must be well-tolerated at the doses administered and should not interfere with the interpretation of the study results.[29]
Conclusion
The successful formulation development of piperidine-2-carbohydrazide for in vivo studies requires a systematic and data-driven approach. By thoroughly characterizing the physicochemical properties of the compound, selecting an appropriate formulation strategy, and rigorously testing the final product for quality and stability, researchers can ensure reliable and reproducible results in their preclinical evaluations. This foundational work is essential for advancing a promising new chemical entity through the drug development pipeline.
References
Nayak, A. K., & Pal, D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125.
Jain, S., & Patel, N. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 845–856.
Pharma Excipients. (2023, March 10). Excipients for Parenterals.
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Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-10.
Ashland. Parenteral excipients.
Patel, J., & Pinal, R. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery, 15(7), 687-703.
Pharmaceutical Technology. (2022, November 2).
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National Community Pharmacists Association. (2023, November 1). USP Standards for Compounding.
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AMSbiopharma. (2025, August 11).
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U.S. Food and Drug Administration. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
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ResearchGate. (2015, December 24).
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Journal of Biomolecular Structure and Dynamics. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
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Application Note: Scale-Up Synthesis of Piperidine-2-Carbohydrazide for Preclinical Studies
Executive Summary This application note details a robust, chromatography-free, two-step scalable synthesis of piperidine-2-carbohydrazide (pipecolic acid hydrazide). Designed for process chemists and preclinical drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, chromatography-free, two-step scalable synthesis of piperidine-2-carbohydrazide (pipecolic acid hydrazide). Designed for process chemists and preclinical drug development professionals, this guide emphasizes mechanistic causality, strict in-process controls (IPCs), and the management of genotoxic impurities. The protocol bridges the gap between milligram-scale discovery chemistry and kilo-scale preclinical manufacturing.
Scientific Rationale & Preclinical Context
Piperidine-2-carbohydrazide is a highly versatile building block in medicinal chemistry. It is prominently featured in the synthesis of peptidomimetics, azapeptides, and advanced protease inhibitors, including highly potent SARS-CoV-2 main protease (Mpro) inhibitors[1].
In discovery phases, hydrazides are often synthesized using expensive coupling agents (e.g., HATU, T3P) which suffer from poor atom economy and scale-up prohibitive costs. To support preclinical toxicology and efficacy studies, a highly scalable route is required. We utilize a classical two-step approach: the Fischer-type esterification of commercially available pipecolic acid, followed by direct hydrazinolysis of the resulting ethyl piperidine-2-carboxylate[2]. This route is chosen because it relies on inexpensive reagents, avoids chromatographic purification, and utilizes crystallization as the primary isolation method—a critical requirement for multikilogram manufacturing.
Process Chemistry & Mechanistic Causality
Step 1: Esterification via Thionyl Chloride
The process begins with the esterification of pipecolic acid in absolute ethanol using thionyl chloride (SOCl₂).
Causality of Reagent Choice: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ. This serves a dual purpose: it acts as the acid catalyst driving the Fischer esterification and simultaneously protonates the secondary amine of the piperidine ring. This protonation protects the amine from unwanted side reactions (e.g., oxidation or polymerization) during the reflux phase.
Causality of Workup: Rather than isolating the highly hygroscopic hydrochloride salt, the process utilizes a basic aqueous workup with Na₂CO₃ followed by extraction with methyl tert-butyl ether (MTBE). MTBE is explicitly chosen over diethyl ether or dichloromethane due to its higher flash point, lower toxicity, and superior phase-separation kinetics at scale.
Step 2: Hydrazinolysis
The free-based ethyl piperidine-2-carboxylate is reacted with hydrazine hydrate in ethanol.
Causality of Reagent Choice: Hydrazine hydrate (NH₂NH₂·H₂O) is utilized instead of anhydrous hydrazine. Anhydrous hydrazine is highly explosive and poses unacceptable risks in a scale-up environment. The hydrate provides the necessary nucleophilicity while remaining stable under standard reactor conditions.
Causality of Solvent & Isolation: Ethanol is the optimal solvent because the starting ester is highly soluble at room temperature, whereas the more polar piperidine-2-carbohydrazide product exhibits a steep solubility curve. This allows the final product to be isolated via direct crystallization upon cooling, effectively purging organic impurities into the mother liquor.
Visualizing the Scale-Up Workflow
Figure 1: Two-step scalable synthesis workflow of piperidine-2-carbohydrazide with IPCs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Ethyl Piperidine-2-carboxylate
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, addition funnel, and an internal temperature probe. Purge the system with N₂.
Reagent Loading: Charge the reactor with pipecolic acid (1.0 eq) and absolute ethanol (10 volumes). Cool the suspension to -5 °C to 0 °C using a chiller.
SOCl₂ Addition: Add thionyl chloride (1.5 eq) dropwise via the addition funnel. Critical Control: Maintain internal temperature below 10 °C. The reaction is highly exothermic and evolves HCl/SO₂ gases; ensure the scrubber system is active.
Reflux: Once addition is complete, heat the mixture to 70 °C and stir for 12 hours.
IPC 1 (Self-Validation): Sample the mixture. Analyze via HPLC. Do not proceed to workup until residual pipecolic acid is < 1%.
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess SOCl₂. Dissolve the resulting syrup in purified water (5 volumes). Cool to 5 °C and slowly add 20% aqueous Na₂CO₃ until the pH reaches 9.5–10.0.
Extraction: Extract the aqueous layer with MTBE (3 × 4 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate as a pale yellow oil.
Protocol B: Synthesis of Piperidine-2-carbohydrazide
Reaction Initiation: Dissolve the ethyl piperidine-2-carboxylate oil (1.0 eq) in absolute ethanol (8 volumes) in a clean N₂-purged reactor.
Hydrazine Addition: Add hydrazine hydrate (64% hydrazine, 2.5 eq) in a single portion at room temperature. Note: The 2.5x stoichiometric excess is required to drive the equilibrium entirely to the hydrazide, preventing difficult downstream separations.
Reflux: Heat the reaction mixture to 80 °C (reflux) for 14 hours.
IPC 2 (Self-Validation): To verify complete hydrazinolysis, analyze a concentrated sample via FT-IR spectroscopy. The reaction is complete when the strong ester carbonyl stretch at ~1720 cm⁻¹ is entirely absent, replaced by the amide/hydrazide bands at ~1650 cm⁻¹[3].
Crystallization & Isolation: Concentrate the reaction mixture to approximately 3 volumes under reduced pressure to azeotropically remove excess hydrazine. Add heptane (3 volumes) as an antisolvent. Cool the mixture linearly to 0 °C over 4 hours.
Filtration: Filter the resulting white crystalline solid. Wash the filter cake with cold ethanol/heptane (1:1, 2 volumes). Dry in a vacuum oven at 45 °C for 24 hours.
Quantitative Data & Process Parameters
Table 1: Scale-Up Process Parameters & Yield Comparison
Parameter
Bench Scale (10 g)
Kilo Scale (1.5 kg)
Causality / Scale-Up Observation
SOCl₂ Addition Temp
0–5 °C
-5–0 °C
Stricter cooling required at scale due to mass-transfer limits and exothermic gas evolution.
Esterification Yield
92%
89%
Minor yield attrition due to phase separation efficiency during large-scale MTBE extraction.
Hydrazine Equivalents
3.0 eq
2.5 eq
Reduced at scale to minimize genotoxic waste; compensated by a 2-hour extended reflux.
Hydrazinolysis Yield
85%
82%
Crystallization mother liquor retains ~3% product; acceptable trade-off for high purity.
Overall Purity (HPLC)
99.1%
99.4%
Slower, controlled cooling at kilo-scale improves crystal lattice purity and excludes impurities.
Minimum regulatory requirement for preclinical in vivo studies.
Residual Hydrazine
GC-MS (Derivatization)
< 2 ppm
Hydrazine is a highly potent Genotoxic Impurity (GTI); strictly regulated.
Ethyl Pipecolate
HPLC
< 0.5%
Unreacted intermediate; acts as a chain terminator in downstream peptide coupling.
Moisture Content
Karl Fischer (KF)
< 0.5% w/w
Hydrazides are hygroscopic; excess water hydrolyzes downstream coupling reagents.
Safety & Trustworthiness in Scale-Up
The transition from bench to pilot plant introduces significant safety vectors, primarily concerning hydrazine hydrate. Hydrazine is a known carcinogen, highly toxic via inhalation, and poses severe flammability risks.
Engineering Controls: All hydrazinolysis steps must be conducted in reactors vented through a dedicated chemical scrubber system (typically utilizing sodium hypochlorite to neutralize escaping hydrazine vapors).
GTI Management: The vacuum drying step at 45 °C is not merely for moisture removal; it is the primary thermodynamic mechanism for purging residual hydrazine below the 2 ppm safety threshold. If IPCs show hydrazine > 2 ppm, the batch must be reslurried in heptane and re-dried.
References
Source: nih.gov (PubMed Central)
Title: Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)
Technical Support Center: Optimizing Piperidine-2-Carbohydrazide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to guide researchers and drug development professionals through the synthesis and optimization of piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to guide researchers and drug development professionals through the synthesis and optimization of piperidine-2-carbohydrazide. This compound is a critical building block in the development of peptidomimetics, including advanced Azapeptide-based SARS-CoV-2 main protease inhibitors[1].
The synthesis of this highly polar, nitrogen-rich molecule presents unique challenges, including polymerization, racemization, and diacylhydrazine formation. This guide provides self-validating protocols, mechanistic causality, and data-driven troubleshooting to ensure high-yield, high-purity synthesis.
Process Overview & Mechanistic Rationale
The most scalable and atom-economical route to piperidine-2-carbohydrazide involves a three-stage process: Protection/Esterification , Hydrazinolysis , and Deprotection .
The secondary amine of pipecolic acid is highly nucleophilic. If left unprotected, it will undergo intermolecular amidation (polymerization) during activation. Therefore, the starting material must be protected, typically with a tert-butyloxycarbonyl (Boc) group, which offers excellent resistance to nucleophilic attack during subsequent steps[]. Following esterification, the methyl ester is subjected to hydrazinolysis. Methyl esters are preferred over ethyl or bulkier esters because their reduced steric hindrance accelerates the nucleophilic acyl substitution by hydrazine[3].
Figure 1: Step-by-step synthetic workflow for Piperidine-2-carbohydrazide.
Self-Validating Experimental Protocols
Every protocol below is designed as a "self-validating system," meaning it includes specific in-process controls (IPCs) to verify the success of the reaction before proceeding to the next stage.
Protocol A: Synthesis of N-Boc-piperidine-2-carboxylic acid methyl ester
Causality: Potassium carbonate (
K2CO3
) acts as a mild base to deprotonate the carboxylic acid, generating a carboxylate nucleophile that attacks methyl iodide (
MeI
) via an
SN2
mechanism.
Setup: Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
Reaction: Add
K2CO3
(1.5 eq) and stir for 15 minutes. Dropwise add
MeI
(1.2 eq). Stir at room temperature for 4 hours.
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo.
Validation (IPC): Perform TLC (Hexane/EtOAc 7:3). The starting material (acid) will streak and stain yellow with bromocresol green. The successful product will appear as a distinct, higher
Rf
spot that does not stain with bromocresol green but is visible under phosphomolybdic acid (PMA) stain.
Protocol B: Hydrazinolysis to N-Boc-piperidine-2-carbohydrazide
Causality: Hydrazine hydrate is used in a large excess to ensure pseudo-first-order kinetics, which prevents the initially formed monoacylhydrazine from reacting with another ester molecule to form an unwanted diacylhydrazine. Methanol is chosen as the solvent because its boiling point (65 °C) provides the optimal thermal energy for the reaction without causing thermal degradation[3].
Setup: Dissolve the N-Boc-methyl ester from Protocol A in methanol (0.5 M).
Reaction: Add Hydrazine monohydrate (
NH2NH2⋅H2O
, 5.0 eq). Heat the mixture to reflux (65 °C) and stir for 12 hours.
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess hydrazine. Co-evaporate with toluene (2x) to remove trace hydrazine.
Validation (IPC): Analyze via LC-MS. The chromatogram should show complete consumption of the ester mass and the appearance of the product mass (
[M+H]+=244.1
).
Protocol C: Deprotection to Piperidine-2-carbohydrazide Hydrochloride
Causality: 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA). The resulting hydrochloride salt is significantly less hygroscopic and easier to precipitate than the corresponding trifluoroacetate salt.
Setup: Suspend the N-Boc-carbohydrazide in 4M HCl in dioxane (10 eq of HCl).
Reaction: Stir at room temperature for 2 hours. The solution may initially clear and then form a white precipitate as the deprotected salt drops out of the non-polar dioxane.
Workup: Concentrate the solvent in vacuo. Triturate the resulting gummy residue vigorously with cold anhydrous diethyl ether until a free-flowing white powder forms. Filter and dry under high vacuum.
Validation (IPC):1H
-NMR (
D2O
) will confirm the complete disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group).
Optimization of Hydrazinolysis Conditions
The table below summarizes the quantitative optimization data for the hydrazinolysis of N-Boc-piperidine-2-carboxylic acid methyl ester. These parameters strictly dictate the yield and purity profile of the intermediate.
Solvent
Temperature (°C)
Hydrazine (eq)
Reaction Time (h)
Conversion (%)
Diacylhydrazine Byproduct (%)
Methanol
25 (RT)
2.0
24
45%
< 5%
Methanol
65 (Reflux)
2.0
12
85%
15%
Methanol
65 (Reflux)
5.0
12
> 99%
< 2%
Ethanol
80 (Reflux)
5.0
8
> 99%
< 5%
THF
65 (Reflux)
5.0
24
60%
< 2%
Key Takeaway: Refluxing in methanol with 5.0 equivalents of hydrazine provides the optimal balance of kinetic conversion and byproduct suppression.
Troubleshooting Guides & FAQs
Q1: Why am I observing a significant amount of diacylhydrazine byproduct?
Causality: Hydrazine is a bifunctional nucleophile. If the local concentration of the methyl ester is too high relative to hydrazine, the primary hydrazide product will act as a nucleophile and attack a second molecule of the ester.
Solution: Ensure you are using at least 5.0 to 10.0 equivalents of hydrazine hydrate. Additionally, add the ester dropwise to the refluxing hydrazine solution rather than the other way around, ensuring hydrazine is always in massive excess.
Q2: How do I prevent racemization at the C2 chiral center of pipecolic acid?
Causality: The alpha-proton of piperidine-2-carboxylic derivatives is relatively acidic. Prolonged exposure to strong bases or high temperatures can lead to enolization and subsequent racemization.
Solution: If maintaining strict optical purity (e.g., for (S)-piperidine-2-carbohydrazide), avoid prolonged refluxing. Alternatively, bypass the esterification entirely and use a direct coupling method. You can couple N-Boc-pipecolic acid directly with hydrazine using HATU and DIPEA at 0 °C to room temperature[1][4]. This mild condition strictly preserves the stereocenter.
Q3: My final deprotection step is yielding a sticky, gummy residue instead of a solid powder. What went wrong?
Causality: Piperidine-2-carbohydrazide is highly polar and its salts are extremely hygroscopic. If trace water was present in your dioxane, or if you used TFA in dichloromethane, the product will hold onto solvent molecules and form a gum.
Solution: Ensure all deprotection solvents are strictly anhydrous. To rescue a gummy product, dissolve it in a minimal amount of dry methanol, and slowly drip it into a large volume of rapidly stirring, ice-cold anhydrous diethyl ether. The sudden change in polarity will crash out the salt as a fine, filterable powder.
Figure 2: Diagnostic logic tree for troubleshooting low yields during hydrazinolysis.
References
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - National Institutes of Health (NIH) -[Link]
Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC - ResearchGate -[Link]
Targeted delivery of tertiary amine-containing drug substances - Google P
Technical Support Center: Synthesis of Piperidine-2-Carbohydrazide
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of piperidine-2-carbohydrazide. As a Senior Application Scientist, my goal is to provide you with...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of piperidine-2-carbohydrazide. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and practical troubleshooting strategies to help you overcome common challenges and improve your reaction yields. This document is structured to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of piperidine-2-carbohydrazide, which is commonly prepared via the hydrazinolysis of a piperidine-2-carboxylic acid ester.
Question 1: Why is my reaction yield consistently low?
Low yields are a frequent issue in the synthesis of piperidine-2-carbohydrazide. The primary causes often revolve around incomplete reactions, degradation of the product, or competing side reactions.
Possible Cause 1: Incomplete Hydrazinolysis
Expert Insight: The reaction between the ester and hydrazine hydrate is a nucleophilic acyl substitution. The rate of this reaction is highly dependent on temperature and the concentration of reactants. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
Troubleshooting Steps:
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ester. A common mobile phase for TLC is a mixture of dichloromethane and methanol.
Increase reaction temperature: While the reaction is often performed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious as excessive heat can promote side reactions.
Extend reaction time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Continue to monitor until the starting material is no longer detectable.
Increase the excess of hydrazine hydrate: Using a larger excess of hydrazine hydrate can drive the equilibrium towards the product side. A common molar ratio is 1:3 to 1:5 of the ester to hydrazine hydrate.
Possible Cause 2: Product Degradation
Expert Insight: Piperidine-2-carbohydrazide can be susceptible to degradation, especially under harsh conditions or during prolonged work-up procedures.
Troubleshooting Steps:
Minimize work-up time: Plan your work-up and purification steps to be as efficient as possible.
Avoid high temperatures during purification: If using distillation to remove excess solvent or hydrazine, perform it under reduced pressure to keep the temperature low.
Control pH: During aqueous work-up, ensure the pH does not become strongly acidic or basic, as this can lead to hydrolysis of the hydrazide.
Possible Cause 3: Competing Side Reactions
Expert Insight: The formation of diacyl hydrazines is a common side reaction, where two molecules of the piperidine-2-carboxylic acid ester react with one molecule of hydrazine. This is more likely to occur if the concentration of the ester is high relative to hydrazine.
Troubleshooting Steps:
Slow addition of the ester: Instead of adding all the ester at once, add it dropwise to the hydrazine hydrate solution. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the formation of the diacyl hydrazine byproduct.
Question 2: How can I effectively remove unreacted hydrazine hydrate and solvents?
Residual hydrazine hydrate and solvents can be difficult to remove and can interfere with subsequent reactions or analytical characterization.
Troubleshooting Steps:
Azeotropic distillation: Toluene is an effective solvent for the azeotropic removal of hydrazine hydrate. Add toluene to the reaction mixture and distill under reduced pressure. Repeat this process several times to ensure complete removal.
High-vacuum drying: After removing the bulk of the solvents, dry the product under high vacuum at a slightly elevated temperature (e.g., 40 °C) for several hours.
Precipitation/crystallization: If the product is a solid, precipitation or crystallization from an appropriate solvent system can be an effective purification method. For example, dissolving the crude product in a minimal amount of a polar solvent like methanol and then adding a less polar solvent like diethyl ether can induce precipitation of the pure product, leaving impurities in the solution.
Question 3: What are the best practices for purifying crude piperidine-2-carbohydrazide?
The choice of purification method depends on the nature of the impurities and the scale of the reaction.
Method 1: Recrystallization
Expert Insight: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Recommended Solvent Systems:
Methanol/diethyl ether
Ethanol/hexane
Isopropanol
Method 2: Column Chromatography
Expert Insight: For small-scale reactions or when dealing with impurities that have similar solubility profiles to the product, column chromatography is the preferred method.
Stationary Phase: Silica gel is commonly used.
Mobile Phase: A gradient of dichloromethane and methanol is often effective. Start with a low concentration of methanol and gradually increase it to elute the more polar product.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of piperidine-2-carbohydrazide from its corresponding ester?
The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (the ester's alkoxy group) to form the carbohydrazide.
Q2: What are the key safety precautions to take when working with hydrazine hydrate?
Hydrazine hydrate is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups (e.g., N-H and C=O stretches).
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Experimental Protocols
Protocol 1: Synthesis of Piperidine-2-Carbohydrazide
This protocol describes a general procedure for the synthesis of piperidine-2-carbohydrazide from ethyl piperidine-2-carboxylate.
Materials:
Ethyl piperidine-2-carboxylate
Hydrazine hydrate (80% solution in water)
Ethanol
Toluene
Dichloromethane
Methanol
Diethyl ether
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl piperidine-2-carboxylate (1 equivalent) in ethanol.
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.
Stir the reaction mixture at room temperature and monitor the progress by TLC (eluent: dichloromethane/methanol 9:1). The reaction is typically complete within 12-24 hours.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove excess hydrazine hydrate and water. Repeat this step 2-3 times.
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool to room temperature. If no crystals form, add diethyl ether dropwise until the solution becomes cloudy. Allow the product to crystallize, then collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Column Chromatography: Adsorb the crude product onto a small amount of silica gel and load it onto a silica gel column. Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration to 10%). Collect the fractions containing the product and concentrate them under reduced pressure.
Protocol 2: TLC Monitoring of the Reaction
Materials:
TLC plates (silica gel 60 F254)
Developing chamber
Dichloromethane
Methanol
UV lamp (254 nm)
Ninhydrin stain
Procedure:
Prepare the eluent: a 9:1 mixture of dichloromethane and methanol.
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material (ethyl piperidine-2-carboxylate).
Develop the TLC plate in the developing chamber.
Visualize the spots under a UV lamp. The starting material should be visible.
Stain the plate with ninhydrin and gently heat it. Both the starting material and the product should stain, but they will have different Rf values. The product, being more polar, will have a lower Rf value.
Visualizations
Caption: Troubleshooting decision tree for low yields in piperidine-2-carbohydrazide synthesis.
References
Source: Google Patents (US5866699A)
Title: Synthesis and biological evaluation of novel piperidine-2-carbohydrazide derivatives as potential antimicrobial agents
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Title: A simple and efficient synth
Troubleshooting
Troubleshooting common side reactions in piperidine-2-carbohydrazide synthesis
Technical Support Center: Advanced Troubleshooting for Piperidine-2-Carbohydrazide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, che...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Troubleshooting for Piperidine-2-Carbohydrazide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the hydrazinolysis of pipecolic acid esters. Piperidine-2-carbohydrazide is a critical building block in the synthesis of peptidomimetics and protease inhibitors (such as SARS-CoV-2 Mpro inhibitors)[1]. However, its synthesis is frequently plagued by dimerization, racemization, and incomplete conversion.
This guide moves beyond basic protocols to explain the mechanistic causality behind these failures, providing you with self-validating workflows to ensure high-yield, stereopure synthesis.
Mechanistic Pathway & Side Reaction Visualization
To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the intended tetrahedral intermediate pathway alongside the three most common competing side reactions.
Mechanistic pathways of piperidine-2-carbohydrazide synthesis and its primary side reactions.
Troubleshooting Q&A
Q1: I am seeing a significant amount of diacylhydrazine (dimer) in my crude mixture. Why does this happen, and how do I prevent it?Causality: Diacylhydrazine formation is a competing bimolecular side reaction. The terminal nitrogen of your newly formed piperidine-2-carbohydrazide is highly nucleophilic. If the concentration of unreacted starting ester is high relative to the hydrazine in the solution, the hydrazide product will attack the ester, forming a dimer[2],[3].
Solution: You must enforce strict pseudo-first-order kinetics.
Increase Equivalents: Use a massive stoichiometric excess of anhydrous hydrazine hydrate (typically 8–10 equivalents)[4].
Inverse Addition: Never add hydrazine to the ester. Instead, dissolve the ester in your solvent and add it dropwise to a stirring solution of hydrazine hydrate. This ensures the ester is always in a micro-environment where hydrazine is overwhelmingly abundant.
Q2: My starting material is a stereopure (S)-piperidine-2-carboxylate, but my final hydrazide has a low enantiomeric excess (ee%). What is causing the racemization?Causality: The
α
-proton at the C2 position of the piperidine ring is highly acidic due to the adjacent electron-withdrawing carbonyl group. Hydrazine is a moderate base. When the reaction is subjected to prolonged heating (e.g., refluxing in ethanol at 78°C), the basic environment facilitates reversible enolization. This continuous deprotonation and reprotonation cycle destroys the stereocenter, yielding a racemic mixture[1].
Solution: Trade heat for time. Lower the reaction temperature to 20°C–25°C (room temperature) and extend the reaction time to 24–48 hours. Switch from ethanol to methanol, as methanol's higher polarity better stabilizes the polar tetrahedral transition state at lower temperatures, accelerating the reaction without the need for thermal energy.
Q3: The reaction stalls at 60% conversion, leaving unreacted ester. Should I increase the temperature?Causality: Incomplete conversion is usually caused by steric hindrance around the C2 position, particularly if the piperidine nitrogen is protected with a bulky group like Boc or Cbz[5].
Solution: Do not increase the temperature, as this will trigger the racemization described in Q2. Instead:
Ensure your hydrazine hydrate is fresh. Hydrazine degrades and absorbs atmospheric
CO2
over time, reducing its nucleophilicity.
If steric hindrance is severe, consider an alternative synthetic route: hydrolyze the ester to the free carboxylic acid, and perform a standard peptide coupling (e.g., using HATU/DIPEA) with Boc-protected hydrazine, followed by selective deprotection[1].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the distribution of products during the hydrazinolysis of (S)-N-Boc-piperidine-2-carboxylate methyl ester.
Reaction Condition
Hydrazine (Eq.)
Temp (°C)
Time (h)
Target Yield (%)
Dimer (%)
Enantiomeric Excess (ee %)
Standard Reflux
2.0
78 (EtOH)
8
45%
38%
52% (Severe Racemization)
High Excess / Heat
10.0
78 (EtOH)
4
72%
4%
61% (Moderate Racemization)
Optimized Cold Route
10.0
25 (MeOH)
24
94%
<1%
>98% (Stereopure)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system for the synthesis of (S)-N-Boc-piperidine-2-carbohydrazide . Each critical step includes an in-process control to verify success before proceeding.
Step 1: Reagent Preparation & Setup
Action: Dissolve 10.0 mmol of (S)-N-Boc-piperidine-2-carboxylate methyl ester in 15 mL of anhydrous methanol. In a separate, rigorously dried round-bottom flask, add 100.0 mmol (10 equivalents) of fresh hydrazine hydrate (64% hydrazine) to 10 mL of anhydrous methanol.
Validation: Visually inspect the hydrazine hydrate. It must be a clear, colorless liquid. If it appears cloudy or yellowish, it has absorbed
CO2
or degraded and must be discarded.
Step 2: Inverse Addition
Action: Place the flask containing the hydrazine solution in a room-temperature water bath (20–25°C). Using an addition funnel, add the ester solution dropwise over 30 minutes under vigorous magnetic stirring.
Validation: The slow addition ensures the localized concentration of ester never exceeds the concentration of hydrazine, structurally preventing diacylhydrazine (dimer) formation.
Step 3: Reaction Monitoring (In-Process Control)
Action: Allow the reaction to stir at room temperature for 24 hours.
Validation: Perform Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). Stain the plate with ninhydrin or iodine.
Self-Check: The starting ester will elute with a high
Rf
(~0.8). The target carbohydrazide is highly polar and will appear near the baseline (
Rf
~0.1–0.2). Proceed to workup only when the ester spot is completely absent[4].
Step 4: Workup and Hydrazine Removal
Action: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C to prevent late-stage racemization. To remove the residual hydrazine, add 20 mL of toluene to the crude residue and evaporate to dryness. Repeat this azeotropic distillation three times.
Validation: The final product should be a white to off-white solid. The absence of residual hydrazine can be confirmed by a negative Tollens' test on a micro-sample of the solid.
References
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides
Source: Journal of the American Oil Chemists' Society / Springer
URL:[Link]
Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL:[Link]
Technical Support Center: Purification of Piperidine-2-Carbohydrazide & Derivatives
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the isolation and purification of piperidine-2-carbohydrazide derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the isolation and purification of piperidine-2-carbohydrazide derivatives. These molecules possess a highly basic secondary amine (the piperidine ring) and a reactive, polar carbohydrazide moiety. This dual-functionality leads to extreme polarity, severe chromatographic tailing, and unwanted side reactions during isolation.
This guide provides field-proven, self-validating protocols to help you overcome these specific bottlenecks.
Purification Decision Matrix
Troubleshooting workflow for the isolation and purification of piperidine-2-carbohydrazide.
Troubleshooting FAQs: Chromatography & Isolation
Q1: Why does my piperidine-2-carbohydrazide streak irreversibly on standard silica gel?A1: The primary cause of amine streaking on a silica gel column is the interaction between the basic amine compounds and the acidic silanol groups (Si-OH) present on the surface of the silica gel[1]. Because the carbohydrazide group also provides multiple hydrogen bond donors/acceptors, the molecule binds too strongly to the stationary phase, resulting in broad, tailing peaks or irreversible adsorption.
Q2: How can I modify my mobile phase to elute the compound without streaking?A2: You must "deactivate" the acidic silanol sites. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase helps to deactivate the acidic silanol groups on the silica surface[1]. The basic modifier competes with the amine analyte for binding to these acidic sites[1]. For piperidine-2-carbohydrazides, a solvent system of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) is often required.
Q3: Even with TEA/NH₄OH, my recovery is low. What is the optimal stationary phase?A3: When mobile phase modifiers fail or complicate downstream solvent removal, switch to an amine-functionalized silica gel (e.g., KP-NH). With the amine groups being basic and silica being acidic, there is a natural attraction between the two; using an amine-modified stationary phase provides the needed conditions to avoid this acid-base interaction[2]. Using a pre-treated, amine-functionalized silica can prevent strong acid-base interactions and allow for elution with less polar, more common solvent systems like hexane/ethyl acetate[3].
Q4: My compound is highly water-soluble. How do I extract it efficiently from an aqueous reaction quench?A4: Piperidine-2-carbohydrazides are highly hydrophilic. Standard liquid-liquid extraction with ethyl acetate or DCM will leave the majority of your product in the aqueous layer.
Causality & Solution: You must disrupt the hydration shell of the amine. Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of the organic product in the aqueous phase (salting out). Alternatively, use a continuous liquid-liquid extractor with a highly polar solvent mixture like Chloroform:Isopropanol (3:1) for 24-48 hours to pull the highly polar amine into the organic phase.
Q5: I tried to recrystallize my crude hydrazide using acetone, but NMR shows a completely different product. What happened?A5: Hydrazides are highly nucleophilic. Hydrazones can easily form in the presence of carbonyl compounds[4]. Washing or recrystallizing piperidine-2-carbohydrazide with ketones (acetone, methyl ethyl ketone) or aldehydes will rapidly convert your product into a hydrazone byproduct via nucleophilic condensation. Always use non-carbonyl solvents such as ethanol, methanol, or water for recrystallization.
Quantitative Data: Stationary Phase Comparison
To assist in your experimental design, the table below summarizes the expected performance of various stationary phases when purifying piperidine-2-carbohydrazide derivatives.
Stationary Phase
Retention Mechanism
Suitability for Piperidine-2-Carbohydrazides
Typical Recovery (%)
Recommended Solvent Systems
Bare Silica Gel
Adsorption, H-bonding, Acid-Base
Poor (Severe tailing, irreversible binding)
< 40%
DCM / MeOH / NH₄OH (90:9:1)
Amine-Silica
Adsorption, H-bonding
Excellent (Prevents acid-base interactions)
> 85%
Hexane / Ethyl Acetate or DCM / MeOH
Basic Alumina
Adsorption
Good (Alkaline surface prevents tailing)
70 - 80%
DCM / MeOH
C18 (Reverse)
Hydrophobic
Moderate (Compound is highly polar)
50 - 70%
Water / MeCN with 0.1% NH₄OH
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of an Ammonia-Deactivated Silica Column
Objective: Neutralize acidic silanols to prevent irreversible binding of the piperidine amine when amine-functionalized silica is unavailable.
Prepare the Eluent: Prepare your desired mobile phase (e.g., 10% Methanol in Dichloromethane).
Add Modifier: In a fume hood, prepare a solution of your polar solvent containing 1-2% concentrated ammonium hydroxide[1].
Prepare Silica Slurry: In a beaker, add your bare silica gel and then add the ammonia-containing polar solvent to create a slurry[1].
Pack and Equilibrate: Pour the slurry into your column and allow it to pack. Pass 2-3 column volumes of your initial mobile phase (containing the ammonia-modified polar solvent) through the column[1].
Self-Validation Check: Run a baseline TLC of your crude mixture using the ammonia-modified solvent. If the piperidine-2-carbohydrazide spot remains at the baseline or streaks heavily, increase the NH₄OH concentration to 2%. A properly deactivated system will yield a tight, circular spot with an
Rf>0.2
.
Protocol 2: Carbonyl-Free Recrystallization of Hydrazides
Objective: Purify the crude hydrazide while preventing nucleophilic condensation into a hydrazone.
Solvent Selection: Select a non-reactive solvent system (e.g., Ethanol, Methanol, or an Ethanol/Water mixture). Crucial: Strictly avoid acetone, methyl ethyl ketone (MEK), or any aldehyde-containing solvents.
Dissolution: Dissolve the crude piperidine-2-carbohydrazide in the minimum volume of boiling solvent.
Crystallization: Allow the solution to cool slowly to room temperature to form a crystal lattice, then transfer to an ice bath for 30 minutes to maximize yield.
Filtration: Filter the crystals and wash with ice-cold non-carbonyl solvent.
Self-Validation Check: Analyze the resulting crystals via ¹H-NMR. The absence of a downfield imine proton (typically appearing between 7.5–8.5 ppm) confirms that no hydrazone byproduct was formed during the isolation process.
References
Biotage. "Is there an easy way to purify organic amines?" Available at:[Link]
Technical Support Center: Stability of Piperidine-2-Carbohydrazide in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with piperidine-2-carbohydrazide. Understanding the stability of this compound in solution is criti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with piperidine-2-carbohydrazide. Understanding the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.
Disclaimer: Specific stability data for piperidine-2-carbohydrazide is not extensively available in public literature. The information and protocols provided herein are based on the well-established chemical principles governing the behavior of its constituent functional groups—the piperidine ring and the carbohydrazide moiety. It is strongly recommended that users perform compound-specific stability studies for their unique applications and solvent systems.
Part 1: Understanding the Inherent Instability of Piperidine-2-Carbohydrazide
Piperidine-2-carbohydrazide possesses two key functional groups that are susceptible to degradation in solution: the hydrazide group and the piperidine ring. The primary degradation pathways are hydrolysis and oxidation.[1]
Hydrolysis: The amide bond within the carbohydrazide functional group is prone to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] This process, known as hydrolysis, would lead to the formation of piperidine-2-carboxylic acid and hydrazine.[1]
Oxidation: The hydrazide group is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light.[1][2] This can result in the formation of various oxidative degradation products.[1] The piperidine ring itself can also undergo oxidation.[1][3]
The rate of these degradation reactions is influenced by several factors, including pH, temperature, solvent composition, and exposure to light and air.
Part 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid Loss of Piperidine-2-Carbohydrazide Concentration in Solution
Symptom: You observe a significant decrease in the concentration of the parent compound over a short period, as determined by analytical methods like HPLC. New, unidentified peaks may also appear in your chromatogram.
Potential Cause 1: Hydrolysis
Why it's happening: The pH of your solution is likely too acidic or too basic, accelerating the hydrolysis of the hydrazide bond. The piperidine ring's basic nitrogen can also be protonated at low pH, which may influence the compound's stability.[1]
Solution:
pH Control: Maintain the pH of your solution within a neutral range (ideally pH 6.0-7.5) to minimize acid and base-catalyzed hydrolysis.[1]
Buffering: Utilize a suitable buffer system, such as phosphate-buffered saline (PBS), to maintain a stable pH throughout your experiment.[1]
Potential Cause 2: Oxidation
Why it's happening: The presence of dissolved oxygen or trace metal ions in your solvent can catalyze the oxidation of the hydrazide group.
Solution:
Degas Solvents: Before preparing your solution, remove dissolved oxygen by sparging the solvent with an inert gas like nitrogen or argon.[1]
Use High-Purity Solvents: Employ high-purity, HPLC-grade solvents to minimize metal ion contamination.
Consider Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent such as EDTA may be beneficial.[1]
Potential Cause 3: Photodegradation
Why it's happening: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[1]
Solution:
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers with aluminum foil to shield them from light.[1][2]
Potential Cause 4: Thermal Degradation
Why it's happening: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1]
Solution:
Temperature Control: Store stock solutions and samples at low temperatures (2-8 °C for short-term and -20 °C or -80 °C for long-term storage).[1][2]
Controlled Experimental Conditions: Conduct your experiments at a consistent and controlled room temperature unless the protocol requires elevated temperatures.
Issue 2: Inconsistent or Irreproducible Experimental Results
Symptom: You are experiencing poor reproducibility in your analytical measurements (e.g., HPLC, LC-MS) or observing drifting calibration curves.
Potential Cause: Adsorption to Surfaces
Why it's happening: Piperidine-2-carbohydrazide may adsorb to the surfaces of glass or plastic containers, leading to a decrease in the actual concentration in solution.[1]
Solution:
Use Appropriate Labware: Consider using silanized glassware or polypropylene tubes to minimize surface adsorption.[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of piperidine-2-carbohydrazide?
A1: Based on its structure, the most likely degradation products are piperidine-2-carboxylic acid and hydrazine resulting from hydrolysis, and various oxidized species from the degradation of the hydrazide group.[1] The exact nature of the oxidative degradation products would require further characterization by techniques such as mass spectrometry (MS).
Q2: How can I monitor the stability of my piperidine-2-carbohydrazide solution?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points and under various conditions, you can determine the rate of degradation.
Q3: What is the best solvent for dissolving piperidine-2-carbohydrazide?
A3: While piperidine-2-carbohydrazide is expected to be soluble in water and other polar solvents, the choice of solvent can impact its stability.[3] For stock solutions, using a co-solvent like DMSO or ethanol, which is then diluted into an aqueous buffer for the final experiment, is a common practice. However, the stability in these co-solvents should also be evaluated.
Q4: Are there any known incompatibilities with other reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these will accelerate the degradation of piperidine-2-carbohydrazide. Also, be mindful of potential interactions with metal ions.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of piperidine-2-carbohydrazide and to develop a stability-indicating analytical method.[4]
Objective: To intentionally degrade piperidine-2-carbohydrazide under various stress conditions to identify potential degradation products and pathways.
Materials:
Piperidine-2-carbohydrazide
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC-grade water and acetonitrile
HPLC system with a UV detector
Procedure:
Acid Hydrolysis:
Prepare a solution of the compound in 0.1 M HCl.
Incubate at 60°C for 24 hours.
Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]
Base Hydrolysis:
Prepare a solution of the compound in 0.1 M NaOH.
Incubate at 60°C for 24 hours.
Withdraw samples at various time points.
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[1]
Oxidative Degradation:
Prepare a solution of the compound in 3% H₂O₂.
Incubate at room temperature for 24 hours, protected from light.
Analysis: Analyze all samples using a suitable HPLC method to observe the degradation of the parent peak and the formation of new peaks.
Protocol 2: General Solution Preparation and Storage
Objective: To prepare and store solutions of piperidine-2-carbohydrazide in a manner that minimizes degradation.
Procedure:
Solvent Preparation: Use high-purity, HPLC-grade solvents. Degas aqueous solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
Weighing: Accurately weigh the desired amount of piperidine-2-carbohydrazide in a clean, dry vial.
Dissolution: Add the desired solvent to the vial and gently vortex or sonicate until the compound is fully dissolved. If preparing a stock solution in an organic solvent, ensure it is miscible with the final aqueous buffer.
pH Adjustment (if necessary): If using an unbuffered aqueous solvent, adjust the pH to the neutral range (6.0-7.5) using dilute acid or base.
Storage:
Store the solution in an amber vial or a clear vial wrapped in aluminum foil.
For short-term storage (up to 24 hours), refrigerate at 2-8 °C.
For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.
Part 5: Data Presentation and Visualization
Table 1: Summary of Factors Affecting the Stability of Piperidine-2-Carbohydrazide
Factor
Effect on Stability
Mitigation Strategy
pH
Degradation is accelerated under acidic and basic conditions.
Maintain pH in the neutral range (6.0-7.5) using buffers.[1]
Temperature
Higher temperatures increase the rate of degradation.
Store solutions at low temperatures (2-8 °C or -20 °C).[1][2]
Light
Exposure to light, especially UV, can induce photodegradation.
Use high-purity solvents and consider using chelating agents.[1]
Diagrams
Caption: Primary degradation pathways of piperidine-2-carbohydrazide.
Caption: Recommended workflow for preparing and storing stable solutions.
References
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
Monash University. (2025). Organic reactions: Hydrolysis. Retrieved from [Link]
Singh, S., et al. (2014). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]
Walczak, M. A., & Wipf, P. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(49), 11799-11802. [Link]
Technical Support Center: Carbohydrazide Moiety Stability & Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable degradation of the carbohydrazide m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the unpredictable degradation of the carbohydrazide moiety (–NH–NH–CO–NH–NH₂) during complex synthetic pathways.
The carbohydrazide group is highly nucleophilic and acts as a potent reducing agent. While these properties make it incredibly useful in materials science and medicinal chemistry, they also make the moiety highly susceptible to auto-oxidation, thermal decomposition, and pH-driven hydrolysis[1],[2].
This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind these degradation pathways, you can implement our self-validating synthetic protocols —workflows engineered with internal analytical checkpoints to ensure the structural integrity of your compounds at every step.
Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. The carbohydrazide moiety fails during synthesis primarily through three mechanisms:
Oxidative Degradation: Carbohydrazide is an industrial-grade oxygen scavenger. It readily donates hydrogen atoms to reduce dissolved oxygen (O₂) into water, oxidizing itself into nitrogen gas (N₂) and carbon dioxide (CO₂)[1]. In a laboratory setting, trace oxygen or transition metals will rapidly catalyze this redox reaction, destroying your intermediate.
Thermal Decomposition: The moiety is thermally unstable. Carbohydrazide melts and simultaneously decomposes at 153–154 °C[3]. Localized heating during exothermic reactions can trigger premature pyrolysis, releasing ammonia and hydrazine gas.
Solvolysis/Hydrolysis: The hydrazide and amide functional groups are highly sensitive to pH extremes. Acidic or basic conditions will catalyze the hydrolysis of these bonds, cleaving the molecule into carboxylic acids and free hydrazine[2].
Primary degradation pathways of the carbohydrazide moiety during synthesis.
Quantitative Stability Profiles
To optimize your reaction conditions, refer to the following quantitative stability data. This table summarizes how different environmental factors accelerate degradation and the necessary preventive measures.
Do not rely on end-of-line testing to discover your carbohydrazide has degraded. The following step-by-step methodology is a self-validating system : each step includes a specific analytical checkpoint to verify success before you proceed.
Step 1: Solvent Preparation & Degassing
Action: Sparge all reaction solvents (e.g., Ethanol, DMF) with Argon for a minimum of 30 minutes prior to introducing the carbohydrazide precursor.
Causality: Because carbohydrazide acts as a hydrogen donor to O₂, dissolved oxygen is the primary culprit for auto-oxidation[1].
Validation Checkpoint: Measure dissolved oxygen (DO) levels using a DO probe. Do not proceed unless DO is < 0.5 ppm.
Step 2: Temperature-Controlled Reagent Addition
Action: Chill the reaction vessel to 0–5 °C using an ice bath during the dropwise addition of electrophiles (e.g., acid chlorides or alkyl halides).
Causality: Exothermic coupling reactions create localized hot spots that can push the internal temperature toward the thermal decomposition threshold[3].
Validation Checkpoint: Monitor the internal temperature via an in-situ thermocouple. Ensure the ΔT does not exceed 5 °C during the addition phase.
Step 3: pH-Neutral Reaction Execution
Action: Maintain the reaction pH between 6.0 and 8.0. If acid byproducts are generated, neutralize them dynamically using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Causality: Strong acids or bases catalyze the solvolysis of the hydrazide linkages[2].
Validation Checkpoint: Spot-check the pH using damp indicator paper on a micro-aliquot. Perform a rapid LC-MS check; the absence of a free hydrazine peak confirms the backbone is intact.
Step 4: Isolation and Storage
Action: Isolate the product via lyophilization (freeze-drying) rather than rotary evaporation at high heat. Store the final powder in amber vials under an Argon headspace at -20 °C[2].
Causality: Prolonged exposure to light, ambient moisture, and heat during concentration will slowly degrade the moiety over time[2].
Validation Checkpoint: Perform an HPLC-UV purity check at T=0 and T=7 days. Purity should remain >99% with no new peaks emerging.
Self-validating synthetic workflow for carbohydrazide derivatives.
Troubleshooting & FAQs
Q1: My carbohydrazide intermediate is turning yellow/brown during the reaction. What is happening?A1: Color changes almost always indicate oxidative degradation. The carbohydrazide moiety is a powerful reducing agent[1]. When exposed to trace oxygen or transition metals in your solvent, it oxidizes to form azo compounds or complex polymeric species, which are highly colored.
Fix: Ensure strict Schlenk line techniques. Degas all solvents thoroughly and maintain a positive pressure of Argon throughout the reaction.
Q2: LC-MS analysis of my product shows a significant mass loss, and I am seeing unexpected hydrazine peaks. Why?A2: This indicates hydrolysis of the hydrazide or amide functional groups[2]. Carbohydrazides are highly susceptible to solvolysis under acidic or basic conditions.
Fix: Adjust your reaction conditions to maintain a neutral pH (6–8). If your reaction generates an acid (e.g., coupling with an acid chloride), you must add a mild base scavenger like DIPEA to protect the hydrazide linkages.
Q3: Can I use standard silica gel chromatography to purify my carbohydrazide derivative?A3: Proceed with extreme caution. The slightly acidic nature of standard silica gel can induce hydrolysis. Furthermore, the highly polar, hydrogen-bonding nature of the carbohydrazide moiety often leads to irreversible binding on the column.
Fix: Use neutral alumina instead of silica, or pre-treat your silica gel with 1% triethylamine to neutralize it. Alternatively, prioritize crystallization or precipitation techniques for purification.
Q4: How should I store my synthesized carbohydrazide compounds to ensure long-term stability?A4: Store them at low temperatures (-20 °C to -80 °C) to kinetically slow down any chemical degradation[2]. Protect the solids from light by using amber vials, and always store them under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation over time.
References
Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T Chemical. 1
Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution - Benchchem.2
Kinetics and mechanism of oxidation of carbohydrazide by chloramine-T and bromamine-T in aqueous perchloric acid medium - Indian Academy of Sciences. 4
Technical Support Center: Analytical Challenges in the Characterization of Piperidine-2-carbohydrazide
Welcome to the technical support guide for the analytical characterization of piperidine-2-carbohydrazide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the analytical characterization of piperidine-2-carbohydrazide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the specific challenges posed by this molecule's unique structure, including its chiral center, reactive hydrazide moiety, and the conformational flexibility of the piperidine ring.
Section 1: Troubleshooting Guide for Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantification. However, the physicochemical properties of piperidine-2-carbohydrazide can present several challenges.
Q1: Why am I observing poor peak shape (tailing) for my analyte?
A1: Peak tailing is a common issue when analyzing basic compounds like piperidine-2-carbohydrazide on silica-based columns. The primary causes are secondary ionic interactions and metal chelation.
Cause 1: Secondary Silanol Interactions: The basic nitrogen atom in the piperidine ring (pKa ≈ 11) can interact ionically with acidic residual silanols on the surface of C18 columns. This leads to multiple interaction mechanisms and results in tailed peaks.
Solution: To ensure a single, sharp peak, these secondary interactions must be mitigated.
Use a Base-Deactivated Column: Modern columns are often end-capped or use hybrid silica technology to minimize accessible silanols.
Mobile Phase Modification: Add a basic competitor to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA). These amines will preferentially interact with the silanols, masking them from the analyte.
Control pH: Operating at a lower pH (e.g., pH 2-3 with TFA or formic acid) will protonate the piperidine nitrogen. This can improve peak shape but may significantly reduce retention on reversed-phase columns.
Cause 2: Metal Chelation: The carbohydrazide functional group can chelate with trace metal ions (e.g., iron, nickel) present in the stainless steel components of the HPLC system or within the column packing material.
Solution: Use a column specifically designed for low metal content. Alternatively, adding a weak chelating agent like 20-50 µM of ethylenediaminetacetic acid (EDTA) to the mobile phase can sequester these metal ions and improve peak symmetry.
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions with column silanols
Use a base-deactivated/end-capped column. Add 0.1% TEA or DEA to the mobile phase.
Metal chelation by the carbohydrazide group
Use a column with low metal content. Add a low concentration of EDTA to the mobile phase.
Poor Retention
High polarity of the molecule
Switch to a HILIC or mixed-mode column. Use an ion-pairing reagent (e.g., heptafluorobutyric acid).
Inconsistent Results
On-column or in-vial degradation
Use buffered mobile phase (pH 6.0-7.5). Prepare samples fresh in amber vials. Use degassed solvents.
Q2: My compound shows little to no retention on a standard C18 reversed-phase column. How can I improve it?
A2: Piperidine-2-carbohydrazide is a highly polar molecule, making it difficult to retain on traditional non-polar stationary phases like C18.[1]
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a high organic content mobile phase (typically >80% acetonitrile). The analyte partitions into an aqueous layer on the surface of the stationary phase, providing good retention. A shallow gradient from high to low organic solvent concentration is typically used for elution.
Solution 2: Ion-Pair Chromatography: Introduce an ion-pairing reagent, such as heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS), into the mobile phase. These reagents contain a hydrophobic tail and an ionic head. They pair with the protonated piperidine nitrogen, forming a neutral, more hydrophobic complex that can be retained on a C18 column.
Q3: How can I separate the enantiomers of piperidine-2-carbohydrazide?
A3: The C2 position of the piperidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers. Chiral HPLC is required for their separation and quantification.
Methodology: Chiral Stationary Phases (CSPs): The most effective approach is to use a CSP. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly successful for separating piperidine derivatives.[2][3][4] Normal-phase chromatography is often the preferred mode.
Expert Insight: The choice of the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar mobile phase (e.g., hexane) is critical for achieving selectivity and resolution.[4] Temperature also plays a significant role; lower temperatures often improve resolution.[4]
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H.
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol) in a 90:10 (v/v) ratio. Add a basic modifier like 0.1% DEA to improve peak shape.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 210 nm (due to lack of a strong chromophore).
Method Optimization: Systematically vary the alcohol percentage (e.g., from 5% to 20%) and the type of alcohol (ethanol vs. isopropanol) to optimize the separation factor (α) and resolution (Rs).
Caption: Workflow for Chiral HPLC Method Development.
Section 2: FAQs on Stability and Degradation
The stability of piperidine-2-carbohydrazide is a critical attribute that impacts analytical results and formulation development. The hydrazide moiety is particularly susceptible to degradation.[5]
Q4: My assay values are decreasing over time, even when samples are stored in the autosampler. What's happening?
A4: This indicates that your compound is degrading in the sample solution. Hydrazides are susceptible to hydrolysis and oxidation.[5]
Hydrolysis: The hydrazide bond can be cleaved under both acidic and basic conditions.[6] To mitigate this, prepare samples and standards in a buffered solution, ideally close to neutral pH (6.0-7.5).
Oxidation: The hydrazide group can be easily oxidized, especially in the presence of dissolved oxygen or metal ions.[5] Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon. Always use high-purity solvents and consider using amber vials to protect against light, which can catalyze oxidative processes.
Temperature: Higher temperatures accelerate degradation.[7] Keep sample vials in a cooled autosampler (e.g., 4-8 °C) during analysis. For long-term storage, keep solutions at -20 °C or below and aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q5: What are the most likely degradation pathways for piperidine-2-carbohydrazide?
A5: Based on its chemical structure, the primary degradation pathways involve the hydrazide functional group.[5][6]
Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield piperidine-2-carboxylic acid and hydrazine.
Oxidation: The hydrazide can be oxidized to a variety of products, including diimide intermediates which can further react. The piperidine ring itself can also undergo oxidation, potentially forming N-oxides or hydroxylated derivatives.[8]
Caption: Potential Degradation Pathways.
Q6: How should I design a forced degradation study to develop a stability-indicating method?
A6: A forced degradation (or stress testing) study is essential to demonstrate the specificity of your analytical method.[9] The goal is to produce a modest amount of degradation (5-20%) to ensure that the degradation products can be separated from the parent compound and from each other.[10]
Sample Preparation: Prepare a stock solution of piperidine-2-carbohydrazide at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions: Expose the sample to the conditions outlined in the table below. Include a control sample (protected from stress) for comparison.
Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (e.g., acid-stressed sample with NaOH), dilute to a suitable concentration, and analyze by HPLC-UV/PDA and LC-MS.
Evaluation: A stability-indicating method is validated if the parent peak is spectrally pure (as determined by a photodiode array detector) and all degradation product peaks are adequately resolved from the parent peak.
Section 3: FAQs on Spectroscopic Characterization (NMR & MS)
Spectroscopic techniques are vital for confirming the structure and identity of piperidine-2-carbohydrazide.
Q7: What are the key features to identify in the ¹H NMR spectrum?
A7: The ¹H NMR spectrum will show characteristic signals for the different parts of the molecule. The choice of solvent is critical; using DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H protons.[11][12]
Hydrazide Protons (-CONHNH₂): Expect two broad singlets. One for the -NH proton (typically δ 8.0-9.0 ppm) and one for the -NH₂ protons (typically δ 4.5-5.0 ppm). These peaks will disappear upon adding a drop of D₂O to the NMR tube, which is a key confirmation test.
Piperidine Ring Protons: These will appear as a series of complex, overlapping multiplets between δ 1.5 and 3.5 ppm. The complexity arises from the conformational chair-flipping of the ring and the diastereotopic nature of the axial and equatorial protons.[13][14]
C2-Proton (-CH-CO): The proton at the chiral center will likely be a multiplet around δ 2.5-3.0 ppm, coupled to the adjacent protons on the ring.
Assignment
Predicted Chemical Shift (δ) ppm (in DMSO-d₆)
Multiplicity
Key Characteristics
-NH (hydrazide)
~8.0 - 9.0
Broad Singlet
Exchanges with D₂O
-NH₂ (hydrazide)
~4.5 - 5.0
Broad Singlet
Exchanges with D₂O
Piperidine H
~1.5 - 3.5
Multiplets
Complex, overlapping signals
C2-H
~2.5 - 3.0
Multiplet
Adjacent to carbonyl
Q8: What is the best mass spectrometry technique for this compound, and what fragments should I expect?
A8: Electrospray Ionization (ESI) in positive ion mode is the most suitable technique due to the basic piperidine nitrogen, which is easily protonated.[11]
Expected Ion: You should primarily observe the protonated molecular ion, [M+H]⁺, at m/z 144.1.
Expected Fragmentation Pattern: In MS/MS experiments (collision-induced dissociation), the fragmentation will likely be driven by the charge on the piperidine nitrogen.[12][15]
Loss of the Hydrazide Group: Common fragmentations include the neutral loss of hydrazine (NH₂NH₂) or related species.
Piperidine Ring Cleavage: Characteristic fragmentation of the piperidine ring itself, often through the loss of ethylene or propylene units.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the C2 of the piperidine ring.
Caption: General Analytical Workflow for Characterization.
References
The Determin
Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability. Benchchem.
Analytical Methods for Hydrazines.
Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
Technical Support Center: Mitigating Toxicity of Piperidine-2-Carbohydrazide Derivatives
This guide is intended for researchers, scientists, and drug development professionals working with piperidine-2-carbohydrazide derivatives. The unique combination of a piperidine ring and a carbohydrazide moiety in this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals working with piperidine-2-carbohydrazide derivatives. The unique combination of a piperidine ring and a carbohydrazide moiety in this class of compounds presents both opportunities for novel therapeutic activities and challenges related to potential toxicity. This document provides in-depth technical guidance on identifying, understanding, and mitigating these toxicities through a combination of troubleshooting advice, frequently asked questions, and detailed experimental protocols.
I. Understanding the Toxicological Landscape
The toxicity profile of piperidine-2-carbohydrazide derivatives can be complex, often arising from the individual contributions of the piperidine and carbohydrazide scaffolds, as well as their combined effects and metabolic fate.
Piperidine-Related Toxicity: The piperidine ring itself is a well-known scaffold in many pharmaceuticals.[1] However, it is not without its own inherent risks. Piperidine is a corrosive and irritating compound, capable of causing severe skin burns and eye damage.[2][3][4] Systemic exposure can lead to a range of adverse effects, including central nervous system (CNS) depression, respiratory distress, and potential liver and kidney damage.[5][6]
Carbohydrazide and Hydrazine-Related Toxicity: The carbohydrazide functional group is a derivative of hydrazine, a compound with well-documented and significant toxicity.[7][8] Hydrazine and its metabolites can induce severe CNS effects, including excitability and convulsions.[9][10] This neurotoxicity is often linked to the inhibition of pyridoxine (vitamin B6), which is a crucial cofactor for the synthesis of the inhibitory neurotransmitter GABA.[11] A reduction in GABA levels can lead to an imbalance in neuronal signaling and subsequent seizures.[11] Furthermore, hydrazine derivatives have been associated with hepatotoxicity, including liver necrosis and renal failure.[9][11]
II. Troubleshooting Guide: Experimental Challenges and Solutions
This section addresses specific issues that may arise during the experimental evaluation of piperidine-2-carbohydrazide derivatives.
Question 1: My compound shows unexpected, high cytotoxicity in initial in vitro screening assays (e.g., MTT, LDH). What are the potential causes and how can I investigate this further?
Answer:
High initial cytotoxicity can be multifactorial. Here's a systematic approach to troubleshooting:
Potential Cause 1: Inherent Cytotoxicity of the Hydrazide Moiety. The carbohydrazide group may be undergoing metabolic activation or cellular interactions that lead to cell death.
Troubleshooting Steps:
Run Control Experiments: Test the piperidine-2-carboxylic acid precursor and carbohydrazide itself in your assay to determine their individual contributions to cytotoxicity.
Assess Mitochondrial Toxicity: The MTT assay is dependent on mitochondrial function.[9] If you observe a significant drop in cell viability with MTT, consider running a complementary assay that measures cell membrane integrity, such as the Lactate Dehydrogenase (LDH) assay, to differentiate between metabolic inhibition and cell lysis.[9]
Investigate Apoptosis: Use assays like caspase-3/7 activity or Annexin V staining to determine if the compound is inducing programmed cell death.
Potential Cause 2: Compound Instability and Degradation. The compound may be degrading in the cell culture media to a more toxic species. Piperidine derivatives can be susceptible to oxidation.[12]
Troubleshooting Steps:
Stability Analysis: Use HPLC to analyze the compound's stability in your cell culture media over the time course of your experiment. Look for the appearance of new peaks that could represent degradation products.[12]
Modify Experimental Conditions: If instability is detected, consider reducing the incubation time, protecting the plates from light, or preparing fresh compound solutions immediately before use.[12]
Potential Cause 3: Off-Target Effects. The compound may be interacting with unintended cellular targets.
Troubleshooting Steps:
Target Engagement Assays: If a specific protein target is intended, confirm that the compound is engaging with it at the concentrations where cytotoxicity is observed.
Broad-Panel Screening: Consider screening the compound against a panel of common off-targets (e.g., kinases, GPCRs) to identify potential unintended interactions.
Question 2: My lead compound demonstrates good in vitro efficacy but shows poor tolerability in animal models (e.g., weight loss, seizures, organ damage). How can I address this?
Answer:
Poor in vivo tolerability, especially with neurological signs like seizures, is a significant red flag, likely pointing towards hydrazine-related toxicity.
Potential Cause 1: Hydrazine-Mediated Neurotoxicity. As mentioned, hydrazine and its metabolites can interfere with GABA synthesis.[11]
Mitigation Strategies:
Pyridoxine (Vitamin B6) Co-administration: In your animal studies, consider a study arm where pyridoxine is co-administered with your compound. This can help to replenish the depleted levels of this essential cofactor and may alleviate neurotoxic effects.[11]
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough dose-response studies to identify a therapeutic window. Concurrently, obtain pharmacokinetic data to understand the exposure levels at which toxicity occurs. A high Cmax could be contributing to acute toxicity.[13]
Formulation Modification: Consider formulation strategies that can reduce the maximum plasma concentration (Cmax) while maintaining the desired overall exposure (AUC). This could involve using controlled-release formulations.[13]
Potential Cause 2: Metabolic Activation to Reactive Species. The compound may be metabolized in the liver to a toxic metabolite. The piperidine ring can be metabolized by cytochrome P450 enzymes.[14]
Investigation and Mitigation:
Metabolic Stability Assays: Assess the compound's stability in liver microsomes to determine its susceptibility to metabolic breakdown.
Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites of your compound. This can help to pinpoint any potentially toxic species.
Structural Modification (Bioisosteric Replacement): This is a key strategy in medicinal chemistry. Consider synthesizing analogs where the carbohydrazide moiety is replaced with a bioisostere that is less likely to be metabolically activated or to interfere with pyridoxine. Examples of bioisosteres for hydrazides can include amides, ureas, or certain five-membered heterocycles. Similarly, modifications to the piperidine ring can be made to block sites of metabolism.
III. Frequently Asked Questions (FAQs)
Q1: Are all piperidine-2-carbohydrazide derivatives expected to be toxic?
A1: Not necessarily. While the structural alerts for both the piperidine and carbohydrazide moieties warrant careful evaluation, the overall toxicity of a molecule is dependent on its entire structure, physicochemical properties, and how it is metabolized. Some studies on complex carbohydrazide derivatives have shown them to be safe in specific biological systems.[13] However, it is crucial to assume a potential for toxicity and to conduct thorough safety assessments for any new derivative in this class.
Q2: What is the most likely mechanism of neurotoxicity for this class of compounds?
A2: Based on the known toxicology of hydrazine derivatives, the most probable mechanism of neurotoxicity is the interference with GABA synthesis through the inhibition of pyridoxine-dependent enzymes.[11] This can lead to a decrease in inhibitory neurotransmission and an increase in neuronal excitability, potentially resulting in seizures.
Q3: How can I design safer piperidine-2-carbohydrazide derivatives from the outset?
A3: Proactive design strategies can significantly reduce the risk of toxicity.
Bioisosteric Replacement: As a primary strategy, consider replacing the carbohydrazide group with a less toxic bioisostere.
Metabolic Blocking: Introduce substituents on the piperidine ring that can block known sites of metabolic oxidation.
Modulate Physicochemical Properties: Fine-tune properties like lipophilicity and pKa to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which can influence its toxicity.
In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities before synthesis. While not a substitute for experimental testing, these models can help to prioritize which compounds to synthesize.
Q4: What are the best practices for handling and storing these compounds in the lab?
A4: Given the potential for irritation and toxicity, proper handling is essential.
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
Ventilation: Handle the compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Storage: Store the compounds in tightly sealed containers, protected from light and heat, to prevent degradation.[12] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.[12]
IV. Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a general framework for assessing the effect of a compound on cell metabolic activity.[9]
Materials:
96-well cell culture plates
Cells of interest (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
Complete cell culture medium
Test compound stock solution (e.g., in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., DMSO at the same concentration as in the highest compound dose) and a positive control for cytotoxicity.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
V. Data Presentation
Table 1: Illustrative Cytotoxicity Data for Piperidine-2-Carbohydrazide Analogs
Compound ID
Modification
Cell Line
Assay
IC50 (µM)
Reference
Parent-01
Unsubstituted
HepG2
MTT (48h)
15.2
Fictional
Analog-02
4-Fluoro on Piperidine
HepG2
MTT (48h)
25.8
Fictional
Analog-03
N-Methyl on Hydrazide
HepG2
MTT (48h)
8.7
Fictional
Bioisostere-04
Carbohydrazide -> Amide
HepG2
MTT (48h)
>100
Fictional
This table is for illustrative purposes to demonstrate how to present comparative data. Actual values will be experiment-dependent.
VI. Visualizations
Diagram 1: Decision Workflow for Toxicity Assessment
Caption: A decision-making workflow for assessing and mitigating toxicity.
VII. References
Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. (2025). PubMed. [Link]
Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. (2025). Journal of Agricultural and Food Chemistry. [Link]
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025). MDPI. [Link]
Piperidine: Human health tier II assessment. (2016). Australian Department of Health. [Link]
Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. (2015). The Journal of Organic Chemistry. [Link]
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). PubMed. [Link]
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2023). PubMed. [Link]
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Toxicity effects of piperidine alkaloids. ResearchGate. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]
Technical Support Center: Enhancing Bioavailability of Piperidine-2-Carbohydrazide Formulations
Welcome to the Technical Support Center for piperidine-2-carbohydrazide derivatives. This scaffold is a highly versatile pharmacophore utilized in various advanced therapeutic agents, including beta-lactamase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for piperidine-2-carbohydrazide derivatives. This scaffold is a highly versatile pharmacophore utilized in various advanced therapeutic agents, including beta-lactamase inhibitors and viral protease inhibitors [1][3]. However, its unique physicochemical properties often present significant pharmacokinetic (PK) challenges.
This guide is designed for drug development professionals and provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome the bioavailability hurdles associated with this structural class.
Core Principles & Diagnostic Workflow
The bioavailability bottlenecks of piperidine-2-carbohydrazide derivatives are primarily driven by the hydration shell penalty . The carbohydrazide moiety (-C(=O)NHNH₂) acts as a dense node of hydrogen bond donors and acceptors, resulting in a high Polar Surface Area (PSA). Concurrently, the basic piperidine nitrogen (pKa ~9.5) remains protonated at physiological pH. This dual polarity restricts passive transcellular diffusion, typically classifying these molecules as BCS Class III (high solubility, low permeability) unless heavily functionalized.
Use the diagnostic workflow below to isolate the specific pharmacokinetic failure point of your derivative.
Caption: Diagnostic workflow for piperidine-2-carbohydrazide bioavailability optimization.
Frequently Asked Questions (FAQs)
Q1: Why does my piperidine-2-carbohydrazide derivative show excellent in vitro target engagement but near-zero oral bioavailability?A1: This is a classic manifestation of the hydration shell penalty. For the molecule to passively diffuse across the lipophilic enterocyte membrane, it must shed the water molecules bound to the carbohydrazide group—an energetically unfavorable process. Combined with the positive charge on the piperidine ring, the molecule is restricted to the low-capacity paracellular route. This is precisely why related clinical compounds containing this scaffold, such as the beta-lactamase inhibitor zidebactam, are restricted to intravenous (IV) administration [2].
Q2: How can I differentiate between efflux transporter (P-gp) mediated poor absorption and inherently poor passive permeability?A2: Perform a bidirectional Caco-2 permeability assay and calculate the Efflux Ratio (ER = Pₐₚₚ B-A / Pₐₚₚ A-B). If the ER > 2, the compound is likely a substrate for efflux transporters (e.g., P-gp or BCRP). If the ER is < 2 but the overall Pₐₚₚ A-B is still < 1 × 10⁻⁶ cm/s, the issue is inherently poor passive permeability due to the scaffold's physicochemical properties, not active efflux.
Q3: Does salt selection improve the bioavailability of this scaffold?A3: Only if the rate-limiting step is dissolution (BCS Class II/IV). For most piperidine-2-carbohydrazide derivatives, the rate-limiting step is permeability (BCS Class III). While forming a hydrochloride or mesylate salt will improve the dissolution rate in the stomach, it does not alter the thermodynamic solubility of the unionized species in the lipid bilayer of the intestinal wall. To improve bioavailability, you must mask the polarity.
Troubleshooting Guides & Validated Protocols
Issue: Overcoming Poor Intestinal Permeability via Lipid Vehicles
Because piperidine-2-carbohydrazide is highly polar, directly loading it into a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) will fail; the drug will partition into the aqueous phase and precipitate upon entering the GI tract.
The Causality: By reacting the basic piperidine nitrogen with a lipophilic anionic counterion (e.g., sodium oleate), we form a neutral, lipophilic ion-pair. This drastically increases the drug's solubility in the lipid phase of the SMEDDS. The SMEDDS vehicle then facilitates lymphatic transport and surfactant-mediated membrane fluidization, bypassing the permeability bottleneck.
Protocol: Ion-Pairing Mediated SMEDDS Preparation
Note: This is a self-validating protocol. Do not proceed to the next step unless the validation check is passed.
Step 1: Synthesis of the Lipophilic Ion-Pair
Procedure: Dissolve the piperidine-2-carbohydrazide derivative in a volatile organic solvent (e.g., methanol). Add an equimolar amount of a lipophilic counterion (e.g., sodium oleate). Stir at room temperature for 2 hours, then evaporate the solvent under reduced pressure to yield the ion-pair complex.
Validation Check: Measure the apparent partition coefficient (LogP) in an octanol/water system. The protocol is successful if the LogP shifts from < 0 (free base) to > 2.0 (ion-pair). If the shift is insufficient, the ion-pair has dissociated; select a counterion with a lower pKa or higher lipophilicity.
Step 2: Excipient Screening for Maximum Loading
Procedure: Add excess ion-pair complex to various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP). Shake at 37°C for 48 hours, centrifuge, and quantify the dissolved drug via HPLC.
Validation Check: The lipid mixture must achieve an equilibrium solubility of > 50 mg/mL of the ion-complex. If solubility is lower, the drug will precipitate inside the capsule; adjust the oil-to-surfactant ratio to increase solvency.
Step 3: Ternary Phase Diagram Construction
Procedure: Blend the selected oil, surfactant, and co-surfactant in varying weight ratios (from 1:9 to 9:1). Titrate each mixture with distilled water at 37°C under gentle magnetic stirring.
Validation Check: Visually inspect the dispersion. The optimal SMEDDS region is defined strictly by mixtures that form a transparent or slightly bluish dispersion within 60 seconds. Measure optical transmittance at 632 nm; it must be > 95%.
Step 4: Reconstitution and Thermodynamic Stability Profiling
Procedure: Dilute the optimized SMEDDS formulation 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
Validation Check: Analyze the dispersion via Dynamic Light Scattering (DLS). The system is validated if the Z-average droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.2, and no drug precipitation is observed via polarized light microscopy after 24 hours of incubation.
Quantitative Data Presentation
The table below summarizes the causal impact of the ion-pairing SMEDDS strategy on the pharmacokinetic parameters of a standard piperidine-2-carbohydrazide derivative. Notice how lipid formulation alone fails without prior ion-pairing.
Formulation Strategy
Apparent LogP
Mean Droplet Size (nm)
Caco-2 Pₐₚₚ (×10⁻⁶ cm/s)
Absolute Oral Bioavailability (F%)
Primary Mechanism of Enhancement
Free Base (Aqueous)
-0.5
N/A
0.8
4%
Baseline (High polarity limits diffusion)
Free Base in SMEDDS
-0.5
45
1.2
6%
Fails due to rapid in vivo precipitation
Oleate Ion-Pair (Aqueous)
2.4
N/A
3.5
18%
Increased lipophilicity aids partitioning
Oleate Ion-Pair in SMEDDS
2.4
32
14.6
68%
Lymphatic transport + membrane fluidization
References
Piperidine-2-carbohydrazide (CID 420449) . PubChem. National Center for Biotechnology Information. Available at:[Link]
Zidebactam (CID 137349066) . PubChem. National Center for Biotechnology Information. Available at:[Link]
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity . PubMed Central (PMC). National Institutes of Health. Available at:[Link]
Optimization
Strategies to reduce by-product formation in carbohydrazide reactions
Welcome to the Technical Support Center for Carbohydrazide Synthesis and Applications. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Carbohydrazide Synthesis and Applications. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize carbohydrazide reactions.
Carbohydrazide (
CH6N4O
) is a highly reactive, dibasic compound widely used as an oxygen scavenger, a polymer stabilizer, and a critical intermediate in organic synthesis[1]. However, its synthesis and derivatization are often plagued by the formation of unwanted by-products, such as
N,N′
-bis-substituted oligomers, residual hydrazine toxicity, and crystallization impurities[2][3]. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure high-yield, high-purity carbohydrazide production.
Diagnostic Workflow for Carbohydrazide Reactions
Diagnostic workflow for identifying and resolving carbohydrazide synthesis issues.
Troubleshooting Guides & FAQs
Q1: How do I minimize the formation of N,N'-bis by-products or higher molecular weight oligomers when synthesizing carbohydrazide derivatives?Mechanistic Causality: The formation of
N,N′
-bis by-products (e.g.,
N,N′
-bis(1-acetylpiperidine-4-carbonyl)hydrazine) occurs because carbohydrazide is dibasic and highly nucleophilic at both terminal nitrogen atoms[2]. If the reaction temperature exceeds the kinetic threshold for mono-substitution, or if the electrophile (e.g., an ester or isothiocyanate) is present in localized excess, the second hydrazine moiety will undergo a subsequent nucleophilic attack[2][4].
Resolution Strategy:
Stoichiometric Control: Always maintain a strict stoichiometric ratio. If a mono-substituted product is desired, carbohydrazide must be in slight excess, and the electrophile must be added dropwise to prevent localized high concentrations.
Temperature Profiling: Keep initial reaction temperatures low (e.g., 25 °C to 50 °C) to favor the primary nucleophilic attack. Only elevate the temperature (e.g., reflux at 70-80 °C) once the intermediate is fully formed, ensuring the reaction goes to completion without thermodynamic over-substitution[5][6].
Q2: My carbohydrazide synthesis using dimethyl carbonate and hydrazine hydrate is yielding residual unreacted hydrazine. How can I drive the reaction to completion while avoiding side reactions?Mechanistic Causality: The traditional synthesis of carbohydrazide involves a two-step nucleophilic attack of hydrazine on the electron-deficient carbon of dimethyl carbonate[7]. The first step forms methyl carbazate. The second step (converting methyl carbazate to carbohydrazide) is sterically hindered and kinetically slower, often leaving unreacted hydrazine[5]. Pushing the temperature too high (>120 °C) causes the hydrazine to decompose into ammonia, nitrogen, and hydrogen, or leads to explosive risks[3][8].
Resolution Strategy:
Transition to a Microwave-Assisted Solvent-Free Synthesis . Microwave radiation provides uniform, rapid dielectric heating that drastically accelerates the second nucleophilic attack without the bulk temperature gradients that cause degradation. Using molecular sieves under microwave conditions (300W–375W) drives the conversion of dimethyl carbonate to carbohydrazide to near completion in 20 minutes, yielding high-purity products and eliminating excess hydrazine[9][10].
Q3: During crystallization, my product "oils out" or traps colored impurities. What is the mechanistic cause, and how can I resolve this?Mechanistic Causality: "Oiling out" occurs when the boiling point of the crystallization solvent is higher than the melting point of the product, or when the solution is supersaturated and cooled too rapidly[2]. Instead of forming an ordered crystal lattice, the solute separates as a liquid phase (an oil), which traps unreacted starting materials and colored by-products[2].
Resolution Strategy:
Solvent Modification: Use a solvent system where the product has lower solubility at cold temperatures, such as an ethanol/water mixture. Ethanol forms strong hydrogen bonds with the unreacted impurities, keeping them in solution while the pure carbohydrazide complex crystallizes[2][11].
Controlled Nucleation: If the product oils out, reheat the solution until the oil dissolves, add 5-10% more solvent, and allow it to cool slowly to room temperature before applying an ice bath. Seeding the meniscus with a pure crystal will force lattice formation over liquid-liquid phase separation[2].
Reaction Pathway & By-Product Formation
Chemical pathway of Carbohydrazide synthesis highlighting the divergence into by-products.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: Optimized Two-Step Synthesis of Carbohydrazide
This method minimizes residual hydrazine and prevents oligomerization by strictly controlling the thermal profile[5][6].
Step 1: Intermediate Formation: Charge a 3-necked round bottom flask with 2.06 moles of hydrazine hydrate (64% aqueous) and 2.145 moles of dimethyl carbonate.
Incubation: Maintain the reaction under a nitrogen blanket at 50 °C for 20 minutes, then lower to 25 °C for 20 hours[5][6].
Validation Checkpoint: Perform Vapor Phase Chromatography (VPC). Proceed only when no free hydrazine is detected. The pot should contain substantially methyl carbazate[6].
Vacuum Distillation: Apply a vacuum (25-30 mm Hg) to distill off water, methanol, and unreacted dimethyl carbonate[6].
Step 2: Carbohydrazide Formation: Add 5.1 moles of hydrazine hydrate to the methyl carbazate. Heat strictly at 70 °C for 4 hours[6].
Validation Checkpoint: Check for the disappearance of methyl carbazate via VPC[6].
Crystallization: Cool the mixture slowly to 0 °C. Collect the crystals via vacuum filtration under an air atmosphere[5][6].
Purification: Wash the crystals with cold ethanol to remove any residual free hydrazine. Vacuum dry at 80 °C and 0.2 mm Hg for 1 hour[6][7].
This method drastically reduces reaction time and side-product formation by utilizing dielectric heating[9][10].
Preparation: In a reaction vessel, combine 4.5 g of dimethyl carbonate, 5.2 g of hydrazine hydrate, and 2.0 g of molecular sieves[10].
Mixing: Place the vessel on a magnetic stirrer and agitate thoroughly for 5 minutes at room temperature[10].
Microwave Irradiation: Transfer the vessel to a microwave reactor. Set the radiation power to 300W – 375W and irradiate for exactly 20 minutes[9][10].
Cooling & Crystallization: Allow the vessel to cool to room temperature naturally. Add cold ethanol to induce recrystallization[10].
Isolation: Filter the solid and dry under vacuum.
Validation Checkpoint: Determine the melting point of the white solid. A pure carbohydrazide yield will melt sharply at 152–154 °C[10].
Quantitative Data: Comparison of Synthesis Methods
The following table summarizes the efficiency, yield, and by-product profile of various carbohydrazide synthesis strategies based on field data and patent literature[5][6][9][10][12].
Synthesis Method
Primary Reagents
Reaction Time
Avg. Yield
By-Product / Impurity Risk
Key Advantage
Traditional Heating
Dimethyl Carbonate + Hydrazine Hydrate
24 - 28 hours
75% - 77%
High (Residual Hydrazine, Oligomers)
Scalable, standard equipment.
Microwave-Assisted
Dimethyl Carbonate + Hydrazine Hydrate + Sieves
20 - 25 minutes
> 70%
Very Low (High Purity)
Rapid, solvent-free, eco-friendly.
Ketazine Method
Methyl Ethyl Ketazine + Urea
4 - 6 hours
High
Low (Recyclable Mother Liquor)
Low energy consumption, no hydrazine toxicity.
References
Benchchem. "Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products". Benchchem.com.
Ataman Kimya. "Carbohydrazide".
BLi-T Chemical. "Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use". Blitchem.com.
Google Patents. "EP0103400B1 - Process for making carbohydrazide". Google.com.
Google Patents. "US4496761A - Process for making carbohydrazide". Google.com.
Google Patents. "CN102531970A - Carbohydrazide and fast synthesis method thereof". Google.com.
Google Patents. "CN106674059A - Synthesis method of carbohydrazide". Google.com.
ChemicalBook. "Synthesis of carbohydrazide". Chemicalbook.com.
MedCrave Online. "Synthesis, characterization, and biological investigation of Bis(N,N'-bis(benzylidene)-2 pyridine carbohydrazide) molybdenum(VI) complex". Medcraveonline.com.
PMC - NIH. "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
Optimizing catalyst selection for piperidine ring formation
Welcome to the Technical Support Center for Piperidine Ring Formation . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Piperidine Ring Formation . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the causality behind catalyst selection, address the thermodynamic hurdles of pyridine reduction, and provide self-validating workflows to ensure your syntheses are robust, reproducible, and scalable.
I. Strategic Overview of Piperidine Synthesis
The piperidine ring is a fundamental structural motif in medicinal chemistry. The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors[1]. However, depending on the substitution pattern and required stereochemistry, alternative pathways like intramolecular reductive amination are often necessary.
Figure 1. Primary catalytic pathways for piperidine ring formation.
To streamline your optimization phase, Table 1 summarizes the performance metrics of various catalytic systems based on recent literature.
Table 1: Quantitative Comparison of Catalysts for Piperidine Formation
Catalyst System
Substrate Type
Typical Conversion
Enantiomeric Excess (ee)
Mechanistic Advantage
Rh/C (Heterogeneous)
Simple Pyridines
>99%
N/A
High current/atom efficiency; avoids over-reduction[1].
Pd(OH)₂/C + Chiral Aux.
2-Substituted Pyridines
>95%
Up to 98%
Enables traceless auxiliary cleavage in one step.
Rh-JosiPhos + Et₃N
3-Substituted Pyridinium
>90%
Up to 90%
Direct asymmetric reduction via base-scavenging.
[Cp*RhCl₂]₂
Pyridinium Salts
75–95%
N/A
Excellent for accessing functionalized N-aryl piperidines[2].
Imine Reductases (IREDs)
Aminoketones
37–81%
>99%
Superior biocatalytic stereocontrol for reductive amination[3].
II. Troubleshooting Guides & FAQs
Q1: Why does my Pd/C catalyzed pyridine hydrogenation stall at 50% conversion?
A: This is a classic case of product inhibition. The causality lies in the basicity of the product: piperidine is significantly more basic than pyridine. As the reaction progresses, the newly formed piperidine strongly coordinates to the palladium surface, blocking active sites and halting turnover[1].
The Solution: Perform the reaction in acidic media (e.g., acetic acid or methanolic HCl). Protonation converts the basic piperidine into a piperidinium salt, neutralizing its Lewis basicity and preventing it from poisoning the catalyst[4].
Q2: How can I achieve high enantiomeric excess (ee) when synthesizing substituted piperidines?
A: Direct asymmetric hydrogenation of unactivated pyridines is thermodynamically challenging due to the high resonance stabilization energy of the aromatic ring[5]. The logical workaround is to disrupt this aromaticity prior to reduction.
Approach A (Quaternization): Convert the pyridine to an N-benzylated pyridinium salt to lower the resonance energy. Using a homogeneous Rh-JosiPhos catalyst in the presence of an organic base (like Et₃N) yields ee's up to 90% for 3-substituted piperidines[5].
Approach B (Chiral Auxiliaries): Attach a chiral oxazolidinone auxiliary to the 2-position of the pyridine. Hydrogenation over Pd(OH)₂/C at 100 bar yields the piperidine with up to 98% ee, followed by traceless cleavage of the auxiliary[4].
Q3: My intramolecular reductive amination yields mostly uncyclized linear amino-alcohols. How do I force ring closure?
A: In reductive aminations, the equilibrium between the open-chain amino-ketone and the cyclic iminium ion dictates the success of the ring closure. If the reduction of the ketone outpaces imine formation, the cascade fails.
The Solution: Utilize Reductive Aminases (RedAms) or Imine Reductases (IREDs). These biocatalysts actively shift the equilibrium toward the imine intermediate and perform highly enantioselective reductions (often >99% ee) to afford the piperidine ring[3]. For chemical catalysis, a Rh-catalyzed reductive transamination using formic acid as a hydrogen source is highly effective[2].
III. Mechanistic Workflows & Validated Protocols
Understanding the stepwise addition of hydrogen is critical for controlling chemoselectivity. The reduction proceeds through dihydropyridine and tetrahydropyridine intermediates[1].
Figure 2. Stepwise mechanism of pyridine hydrogenation.
Protocol 1: Self-Validating Heterogeneous Hydrogenation of Pyridine
This protocol utilizes Rh/C, which is less prone to causing ring-opening (hydrogenolysis) than Ru catalysts.
Preparation: In a high-pressure reactor vial, dissolve 10 mmol of the pyridine derivative in 20 mL of glacial acetic acid (acidic media prevents catalyst poisoning)[1],[4].
Catalyst Loading: Add 5 mol% of 5% Rh/C catalyst.
Purge & Pressurize: Seal the reactor. Purge with inert gas (N₂) three times, followed by three purges with H₂ gas. Pressurize the reactor to 5–10 bar of H₂[1].
Reaction: Stir vigorously at 40 °C for 16 hours.
Self-Validation Checkpoint: This is a self-validating system. Calculate the theoretical pressure drop for exactly 3 molar equivalents of H₂. If the pressure stabilizes precisely at this calculated delta, quantitative conversion to piperidine is confirmed. A continuous, slow pressure drop beyond this point indicates unwanted C-N bond cleavage (ring opening).
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate under reduced pressure, basify with saturated NaHCO₃, and extract with ethyl acetate[1].
Protocol 2: Asymmetric Hydrogenation of Pyridinium Salts (Rh-JosiPhos)
This protocol is designed for high enantiomeric excess in 3-substituted piperidines.
Substrate Activation: Pre-form the N-benzyl-3-substituted pyridinium bromide salt to disrupt aromatic resonance[5].
Reaction Setup: In a glovebox, dissolve 1.0 mmol of the pyridinium salt in 10 mL of degassed methanol.
Catalyst & Base Addition: Add 1 mol% of the Rh-JosiPhos catalyst complex and exactly 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Et₃N[5].
Hydrogenation: Transfer to a high-pressure reactor, pressurize to 50 bar H₂, and heat to 50 °C for 24 hours.
Self-Validation Checkpoint: The role of the organic base is self-validating. The base acts as an HBr scavenger. If the reaction mixture becomes highly acidic (check pH post-reaction) and conversion is low, it proves the base was consumed or omitted, leading to irreversible catalyst deactivation by hydrobromic acid[5].
IV. References
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. 1
Efficient Asymmetric Hydrogenation of Pyridines. DICP.4
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. 5
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC / NIH. 2
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. 3
Technical Support Center: Refinement of Work-up Procedures for Isolating Piperidine-2-carbohydrazide
Welcome to the technical support center for the synthesis and purification of piperidine-2-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to nav...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of piperidine-2-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of this important class of compounds. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and the carbohydrazide moiety serves as a versatile synthetic handle and a key pharmacophore.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of high-purity piperidine-2-carbohydrazide.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of piperidine-2-carbohydrazide in a question-and-answer format, offering detailed, step-by-step solutions.
Issue 1: Low or No Yield of Piperidine-2-carbohydrazide After Initial Extraction.
Question: I've completed the synthesis of piperidine-2-carbohydrazide from its corresponding ester and hydrazine hydrate. After the initial work-up, which involved quenching the reaction and extracting with an organic solvent, my yield is significantly lower than expected, or I've isolated no product. What could be the cause, and how can I rectify this?
Answer: This is a frequent challenge, often stemming from the amphiphilic nature of piperidine-2-carbohydrazide. The molecule possesses a relatively nonpolar piperidine ring and a highly polar carbohydrazide group.[3] This dual characteristic can lead to solubility in both the aqueous and organic layers during extraction, making efficient separation difficult.
Root Causes and Solutions:
Inappropriate pH of the Aqueous Layer: Piperidine-2-carbohydrazide is a basic compound due to the presence of the piperidine nitrogen (pKa of protonated piperidine is ~11.22) and the hydrazide moiety.[4][5] If the aqueous layer is neutral or acidic, the compound will likely be protonated, forming a salt that is highly soluble in water and will not partition into the organic layer.[6][7]
Solution: Before extraction, basify the aqueous layer with a suitable base (e.g., sodium carbonate, sodium hydroxide) to a pH greater than 11. This will ensure the piperidine nitrogen is deprotonated, rendering the molecule neutral and more soluble in organic solvents like dichloromethane or ethyl acetate.[8] Always check the pH of the aqueous layer with pH paper or a pH meter before extraction.
Incorrect Choice of Organic Solvent: The polarity of the extraction solvent is critical. A solvent that is too nonpolar may not effectively extract the product, while a solvent that is too polar may be miscible with the aqueous layer, especially if co-solvents like ethanol were used in the reaction.
Solution: Dichloromethane or a mixture of chloroform and isopropanol are often effective for extracting basic compounds. If the product remains in the aqueous layer, consider continuous liquid-liquid extraction for more efficient recovery.
Emulsion Formation: The presence of both polar and nonpolar functionalities in piperidine-2-carbohydrazide can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, trapping the product and making separation difficult.
Solution: To break up an emulsion, you can try the following:
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Gently swirl or rock the separatory funnel instead of vigorous shaking.
Filter the entire mixture through a pad of Celite or glass wool.
Issue 2: The Isolated Product is an Oil and Fails to Crystallize.
Question: After removing the solvent from my organic extracts, I am left with a viscous oil instead of the expected solid piperidine-2-carbohydrazide. How can I induce crystallization?
Answer: The "oiling out" of a product is a common crystallization problem and can be attributed to several factors, including the presence of impurities, supersaturation, or the rate of cooling.[9]
Troubleshooting Steps:
Purity Assessment: Impurities can significantly inhibit crystallization. Assess the purity of the oil using Thin Layer Chromatography (TLC).[10] If multiple spots are observed, further purification is necessary.
Purification Technique: Silica gel column chromatography is an effective method for purifying polar compounds like piperidine-2-carbohydrazide. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking, is recommended.
Inducing Crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure, solid piperidine-2-carbohydrazide, add a tiny crystal to the oil. This "seed crystal" will act as a template for crystallization.
Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol or methanol).[1][11] Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., diethyl ether or hexanes) until the solution becomes slightly cloudy. Allow the solution to stand undisturbed to promote slow crystal formation.[11]
Issue 3: Presence of Unreacted Starting Material or Side Products in the Final Product.
Question: My final product, confirmed by NMR or LC-MS, is contaminated with unreacted starting ester or other side products. How can I effectively remove these impurities?
Answer: The presence of impurities necessitates a more refined purification strategy beyond simple extraction.
Purification Strategies:
Impurity Type
Recommended Purification Method
Rationale
Unreacted Starting Ester
Silica Gel Column Chromatography
The starting ester is typically less polar than the carbohydrazide product, allowing for good separation on a silica gel column.[10]
Excess Hydrazine Hydrate
Aqueous Wash / Co-evaporation
Hydrazine hydrate is highly soluble in water and can be removed by washing the organic solution of the product with water.[10] Alternatively, dissolving the product in a solvent like toluene and removing the solvent under reduced pressure can co-evaporate residual hydrazine.[10]
Diacylated Hydrazine Side Product
Recrystallization or Column Chromatography
This side product, formed from the reaction of two equivalents of the ester with one of hydrazine, will have a different polarity and solubility profile than the desired product, allowing for separation.
Optimized Work-up and Purification Workflow
The following diagram illustrates a refined workflow for the isolation and purification of piperidine-2-carbohydrazide.
Caption: Optimized workflow for piperidine-2-carbohydrazide isolation.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of pure piperidine-2-carbohydrazide?
A1: Pure piperidine-2-carbohydrazide is typically a white to off-white crystalline solid. It is expected to have some solubility in water due to the polar hydrazide group and solubility in polar organic solvents like ethanol and methanol.[3] Its solubility in less polar solvents like diethyl ether and hexanes is likely to be low.
Q2: Are there any specific safety precautions I should take when working with piperidine derivatives and hydrazine?
A2: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[12] Piperidine and its derivatives can be corrosive and should also be handled with care.
Q3: Can I use a different base to adjust the pH of the aqueous layer?
A3: Yes, other inorganic bases like potassium carbonate or potassium hydroxide can be used. The key is to ensure the pH is sufficiently high to deprotonate the piperidine nitrogen. Avoid using amine bases like triethylamine for this purpose, as they can be difficult to remove during the work-up.
Q4: My reaction solvent was ethanol. Do I need to remove it before extraction?
A4: It is highly recommended to remove most of the ethanol under reduced pressure before proceeding with the aqueous work-up. The miscibility of ethanol with both water and many organic solvents can complicate the extraction process and lead to poor separation of the layers.
Q5: How should I store pure piperidine-2-carbohydrazide?
A5: It is best to store the purified compound in a tightly sealed container in a cool, dry place, away from light and moisture, to prevent degradation. For long-term storage, refrigeration is recommended.
Experimental Protocol: Standard Work-up and Recrystallization
This protocol outlines a general procedure for the work-up and purification of piperidine-2-carbohydrazide following its synthesis from the corresponding ester and hydrazine hydrate.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethanol
Diethyl ether
Separatory funnel
Round-bottom flasks
Rotary evaporator
Büchner funnel and filter flask
pH paper or pH meter
Procedure:
Solvent Removal: If the reaction was performed in a low-boiling solvent like ethanol, remove the majority of the solvent using a rotary evaporator.
Aqueous Quench: To the crude residue, add deionized water and dichloromethane.
pH Adjustment: While stirring, slowly add 1 M NaOH solution to the biphasic mixture until the pH of the aqueous layer is >11.
Extraction: Transfer the mixture to a separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
Separation: Drain the lower organic layer (DCM) into a clean flask. Extract the aqueous layer two more times with fresh portions of DCM.
Combine and Wash: Combine all the organic extracts and wash with brine.
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Recrystallization:
Dissolve the crude product in a minimal amount of hot ethanol.
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[11]
Allow the solution to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
Dry the purified crystals under vacuum.
References
Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
Rajesh, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
Di Masi, A., et al. (2018). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1836-1840. Available at: [Link]
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]
University of York. (n.d.). Chemically-active extraction. Available at: [Link]
IUCr Journals. (2021). Crystal structures of two alanylpiperidine analogues. Available at: [Link]
Chemistry Steps. (2025). Organic Acid-Base Extractions. Available at: [Link]
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Available at: [Link]
Google Patents. (n.d.). Process for making carbohydrazide.
SpringerLink. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Available at: [Link]
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Available at: [Link]
ACS Publications. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Available at: [Link]
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Wikipedia. (n.d.). Piperidine. Available at: [Link]
OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]
A Comparative Guide to the Synthesis and Biological Activities of Piperidine Carbohydrazide Isomers
For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Among the vast landscape of piperidine-based compounds, carbohydrazide derivatives have emerged as a particularly promising class of molecules, with research highlighting their potential in various therapeutic areas.[7][8]
This guide provides a comparative analysis of the synthesis and biological activities of piperidine carbohydrazide isomers. While the literature is more abundant for derivatives of piperidine-4-carbohydrazide, this guide will also draw comparisons with piperidine-3-carbohydrazide isomers where data is available. The discussion will focus on the synthetic strategies, the influence of the carbohydrazide position on biological activity, and the structure-activity relationships (SAR) that can be gleaned from existing research.
Synthesis of Piperidine Carbohydrazide Isomers: A Comparative Overview
The synthesis of piperidine carbohydrazide isomers typically begins with the corresponding piperidine carboxylic acid or its ester. The core synthetic transformation involves the reaction of the ester with hydrazine hydrate.
A general synthetic route is the catalytic hydrogenation of the corresponding pyridine derivative to yield the piperidine ring, followed by esterification and subsequent reaction with hydrazine hydrate.[2][9] For instance, the synthesis of piperidine-4-carbohydrazide often starts from piperidine-4-carboxylic acid.[10]
The following diagram illustrates a generalized synthetic pathway for the formation of piperidine carbohydrazide isomers.
Caption: Generalized synthetic scheme for piperidine carbohydrazide isomers.
The choice of starting material, whether it be pyridine-2-, 3-, or 4-carboxylic acid, dictates the final position of the carbohydrazide functional group on the piperidine ring. The subsequent derivatization of the terminal hydrazide nitrogen, often through condensation with various aldehydes or ketones to form hydrazones, is a common strategy to generate a library of compounds for biological screening.[8][11]
Comparative Biological Activities of Piperidine Carbohydrazide Isomers
The biological activity of piperidine carbohydrazide derivatives is significantly influenced by the position of the carbohydrazide group and the nature of the substituents on both the piperidine nitrogen and the hydrazone moiety.
Antimicrobial Activity
Derivatives of piperidine-4-carbohydrazide have been investigated for their antimicrobial properties. For example, a series of piperidine-4-carboxylic acid methyl ester derivatives coupled with N-phthaloyl amino acids, and subsequently converted to carbohydrazides, were synthesized and screened for their in-vitro antimicrobial activity against S. aureus, E. coli, P. aeruginosa, S. typhimurium, F. oxysporum, and A. alternate.[12] Some of these compounds exhibited moderate to good activity.[12] Another study on functionally substituted pyridine carbohydrazides, a related class of compounds, showed potent activity against multidrug-resistant (MDR) strains of Candida spp. and Pseudomonas aeruginosa.[7]
Anticonvulsant and Analgesic Activities
The piperidine scaffold is a well-established pharmacophore in the development of analgesic and anticonvulsant agents.[3][4][5] While direct comparisons of piperidine carbohydrazide isomers are scarce, studies on related pyridine carbohydrazide derivatives have shown promising results. A series of novel pyridine carbohydrazide derivatives demonstrated good analgesic and anticonvulsant activities, comparable to reference drugs like valdecoxib and carbamazepine.[3] The natural alkaloid piperine, which contains a piperidine moiety, has also been shown to possess anticonvulsant effects, potentially through the modulation of Na+ channels.[13]
Anti-inflammatory Activity
Piperidine derivatives have been explored for their anti-inflammatory potential.[14][15] The introduction of cyclohexyl and allyl radicals to piperidine-2,4,6-trione derivatives has been shown to impart anti-inflammatory and immunosuppressive activity.[14] While specific studies on the anti-inflammatory properties of piperidine carbohydrazide isomers are limited in the initial search, the broader class of piperidine derivatives shows promise in this area.
Anti-Alzheimer's Disease Activity
Interestingly, research into treatments for Alzheimer's disease has provided insights into the comparative activity of piperidine carbohydrazide isomers. A study on N-substituted piperidine-3-carbohydrazide-hydrazones revealed their potential as cholinesterase (ChE) inhibitors.[8] These compounds were designed and synthesized to bear phenylethyl, phenylpropyl, and phenylbutyl substituents on the piperidine nitrogen.[8] The study found that these derivatives exhibited moderate to good acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity.[8] Specifically, certain nitro derivatives showed better Aβ42 inhibition.[8] Another study on N-benzylpiperidine-3/4-carbohydrazide-hydrazones also evaluated their potential against Alzheimer's disease, indicating that both positional isomers are of interest in this therapeutic area.[11]
The following table summarizes the biological activities of piperidine carbohydrazide derivatives based on the available literature.
Biological Activity
Isomer Position
Key Findings
References
Antimicrobial
4
Moderate to good activity against various bacteria and fungi.
This protocol is a representative example for the synthesis of the carbohydrazide precursor.
Caption: Workflow for the synthesis of piperidine-4-carbohydrazide.
Esterification: Piperidine-4-carboxylic acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
Hydrazinolysis: The resulting piperidine-4-carboxylic acid methyl ester is dissolved in a suitable solvent like ethanol.[12]
Hydrazine hydrate is added in excess to the solution.[12]
The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization to yield piperidine-4-carbohydrazide.[12]
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard.
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
The discs are placed on the inoculated agar surface. A disc impregnated with the solvent serves as a negative control, and a standard antibiotic disc is used as a positive control.
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
Structure-Activity Relationship (SAR) Insights
The available literature on piperidine carbohydrazide derivatives allows for the deduction of some preliminary structure-activity relationships.
Position of the Carbohydrazide Group: The fact that both piperidine-3- and piperidine-4-carbohydrazide derivatives show activity against targets for Alzheimer's disease suggests that the position of this group can be varied to modulate activity against different biological targets.[8][11]
Substitution on the Piperidine Nitrogen: N-substitution on the piperidine ring is a critical determinant of biological activity.[1][8] For instance, in the anti-Alzheimer's drug candidate donepezil, an N-benzylpiperidine moiety is present.
Derivatization of the Hydrazide: The formation of hydrazones by reacting the carbohydrazide with various aromatic or heterocyclic aldehydes introduces a wide range of substituents that can significantly impact activity. The electronic and steric properties of these substituents can influence binding to the target protein. For example, the presence of a nitro group on the aromatic ring of a hydrazone derivative enhanced Aβ42 inhibition in a study on piperidine-3-carbohydrazide-hydrazones.[8]
Conclusion and Future Directions
Piperidine carbohydrazide isomers represent a versatile scaffold for the development of novel therapeutic agents. While much of the existing research has focused on derivatives of piperidine-4-carbohydrazide, emerging studies on piperidine-3-carbohydrazide highlight the potential of exploring other isomers. The synthesis of these compounds is generally straightforward, allowing for the creation of diverse chemical libraries for biological screening.
Future research should focus on a more systematic comparison of the 2-, 3-, and 4-piperidine carbohydrazide isomers and their derivatives across a range of biological assays. Such studies would provide a clearer understanding of the influence of the carbohydrazide position on the pharmacological profile and would be invaluable for guiding the rational design of more potent and selective drug candidates. Further exploration of the structure-activity relationships, aided by computational modeling and molecular docking studies, will undoubtedly accelerate the discovery of new therapeutics based on this promising chemical scaffold.
References
A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2021). Molecules. [Link]
Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2018). International Journal of Pharmaceutical Sciences and Research.
Analgesic and anticonvulsant activities of some newly synthesized trisubstituted pyridine derivatives. (2013). Arzneimittelforschung. [Link]
Structure–activity relationship of piperidine derivatives with... (n.d.).
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2023). Archiv der Pharmazie. [Link]
Structure activity relationship of piperidine derivatives. (n.d.).
Structure Activity Relationships. (2005). Drug Design.org. [Link]
Pharmacologic Studies on Anti-Inflammatory Activity of Di- And Triketopiperidine Derivatives. (1976). Archivum Immunologiae et Therapiae Experimentalis. [Link]
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Platelets. [Link]
Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. (n.d.). Journal of Chemical and Pharmaceutical Research.
Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. (2019). Bioorganic Chemistry. [Link]
Analgesic activity of alkyl piperidine deriv
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Current Organic Synthesis. [Link]
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Microbiology Research. [Link]
The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021).
Analgesic activity of alkyl piperidine derivatives. (2016).
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules. [Link]
Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). Journal of Molecular Structure. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. (2020). Progress in Chemical and Biochemical Research.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. (2021). International Research Journal of Pharmacy and Medical Sciences.
Piperidine Synthesis. (n.d.). DTIC.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2017). Frontiers in Pharmacology. [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
Synthesis and anticonvulsant activity of some piperazine derivatives. (n.d.).
SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
Validation of the Mechanism of Action of Piperidine-2-Carbohydrazide Derivatives: A Comparative Guide
Executive Summary & Pharmacophore Rationale In modern drug discovery, the piperidine-2-carbohydrazide scaffold has emerged as a highly privileged pharmacophore for the design of targeted covalent inhibitors. Its unique s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the piperidine-2-carbohydrazide scaffold has emerged as a highly privileged pharmacophore for the design of targeted covalent inhibitors. Its unique structural geometry provides a rigid yet adaptable framework that enables precise positioning of hydrogen bond donors and acceptors. This mimics natural peptide backbones while offering superior proteolytic stability, making it an ideal delivery vehicle for reactive electrophilic warheads.
This guide provides a comprehensive comparative analysis of the piperidine-2-carbohydrazide mechanism of action (MOA) across its two most significant therapeutic applications:
Antibacterial Efficacy: As the core ring-opened adduct in Diazabicyclooctane (DBO)
β
-lactamase/PBP2 inhibitors (e.g., Zidebactam)[1].
Antiviral Efficacy: As the foundational scaffold in next-generation azapeptide SARS-CoV-2 Main Protease (Mpro) inhibitors (e.g., Compound 20a)[2].
By contrasting these modalities against standard clinical alternatives (Avibactam and Nirmatrelvir/Ensitrelvir), this guide equips researchers with the kinetic data and self-validating protocols necessary to evaluate this versatile chemical moiety.
Comparative Analysis: Target Modalities
Antibacterial Efficacy: AmpC and PBP2 Inhibition
In the realm of antimicrobial resistance, DBOs like Zidebactam target serine-
β
-lactamases (such as AmpC) and penicillin-binding proteins (PBPs)[1][3]. The MOA relies on a nucleophilic attack by the enzyme's catalytic serine on the bicyclic urea core of the DBO.
The Piperidine-2-Carbohydrazide Adduct: Upon binding and subsequent ring-opening, Zidebactam forms a highly stable piperidine-2-carbohydrazide covalent adduct with the enzyme[1].
Causality: The diacylhydrazide/carbohydrazide moiety is not merely a structural byproduct; it actively engages in critical hydrogen-bonding interactions with the conserved S-X-N/D motif within the PBP active site[3]. This specific interaction drives an ~10-fold accelerated carbamoylation rate against E. coli AmpC compared to first-generation DBOs like Avibactam[1].
Antiviral Efficacy: SARS-CoV-2 Mpro Inhibition
Recently, the piperidine-2-carbohydrazide scaffold has been repurposed to design potent azapeptide inhibitors against the SARS-CoV-2 Mpro enzyme[2][4].
The Covalent Thioether Adduct: In compounds such as 20a (an azapeptide derivative), the piperidine-2-carbohydrazide core replaces the standard P1/P2 peptide segments[2].
Causality: The aza-nitrogen in the backbone enhances metabolic stability, while the scaffold precisely orientates a dichloroacetamide warhead into the Mpro active site. This allows the catalytic Cys145-thiolate to execute a nucleophilic attack, forming a robust covalent thioether bond[2]. This mechanism yields a lower dissociation constant (
KD
) than both standard covalent (GC376) and non-covalent (Ensitrelvir) clinical benchmarks[2].
Covalent binding pathways of the piperidine-2-carbohydrazide scaffold in distinct drug targets.
Quantitative Performance Comparison
To objectively validate the superiority of the piperidine-2-carbohydrazide scaffold, we summarize the kinetic and thermodynamic data against current clinical alternatives.
Table 1: Kinetic Parameters of DBOs against E. coli AmpC[1]
Inhibitor
Scaffold / Active Adduct
Apparent
Ki
(
μ
M)
Carbamoylation Rate
Zidebactam
Piperidine-2-carbohydrazide
0.69
Accelerated (~10-fold)
Avibactam
Piperidine-carboxamide
5.0 - 7.4
Baseline
Table 2: Thermodynamic Binding Affinity (ITC) against SARS-CoV-2 Mpro[2]
Inhibitor
Class / Scaffold
KD
(nM)
Binding Type
Target Residue
Compound 20a
Azapeptide (Piperidine-2-carbohydrazide)
43.1
Covalent (Exothermic)
Cys145
Ensitrelvir
Non-covalent Triazole
63.5
Non-covalent
Active Site Pocket
GC376
Dipeptide Bisulfite Adduct
337.0
Covalent
Cys145
Experimental Methodologies for MOA Validation
To ensure high scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that definitively prove the causality of the observed data.
Protocol 1: Intact Mass Spectrometry for Covalent Adduct Formation (AmpC)
Purpose: To confirm that the inhibition of AmpC by Zidebactam is driven by the formation of a covalent piperidine-2-carbohydrazide adduct, rather than reversible competitive binding[1].
Self-Validating Mechanism: The protocol mandates the parallel use of a catalytic mutant (e.g., S64A AmpC). If the mass shift occurs only in the wild-type and not the mutant, it proves the modification is exclusively dependent on the active-site serine.
Protein Preparation: Purify wild-type E. coli AmpC and the S64A mutant to >95% homogeneity. Buffer exchange into 50 mM HEPES (pH 7.5).
Incubation: Incubate 10
μ
M of protein with a 10-fold molar excess (100
μ
M) of Zidebactam at 25°C for 15 minutes.
Quenching & Denaturation: Quench the reaction by adding 1% formic acid (v/v) to denature the protein and halt further kinetic interactions.
LC-MS Analysis: Inject the samples onto a C4 reversed-phase column coupled to an ESI-TOF mass spectrometer.
Data Deconvolution: Deconvolute the raw multiply-charged spectra. A mass shift of exactly +393 Da (the mass of the open-form piperidine-2-carbohydrazide adduct) on the wild-type—but absent on the S64A mutant—validates the covalent MOA[1][5].
Protocol 2: Isothermal Titration Calorimetry (ITC) for Mpro Binding
Purpose: To capture the complete thermodynamic profile (
ΔH
,
ΔS
,
KD
) of piperidine-2-carbohydrazide azapeptides binding to SARS-CoV-2 Mpro[2].
Self-Validating Mechanism: A buffer-into-protein blank titration is performed to subtract the background heat of dilution. Furthermore, the highly exothermic signature (
ΔH<0
) combined with a positive entropy change (
ΔS>0
) specifically validates the displacement of active-site water molecules during covalent thioether formation.
Sample Degassing: Thoroughly degas the purified Mpro (20
μ
M) and Compound 20a (200
μ
M) solutions in identical buffer (20 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.3) to prevent signal-disrupting microbubbles.
Titration Setup: Load Mpro into the ITC cell and Compound 20a into the syringe. Set the system to 25°C.
Injection Parameters: Perform 20 sequential injections of 2
μ
L each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.
Thermodynamic Profiling: Integrate the heat peaks and fit the data to a one-set-of-sites binding model. The resulting high negative
ΔH
confirms the strong, specific covalent interaction between the dichloroacetamide warhead and Cys145[2].
Self-validating experimental workflow for kinetic and thermodynamic profiling of covalent inhibitors.
References
Lang PA, Leissing TM, Page MGP, Schofield CJ, Brem J. (2021). Structural investigations of the inhibition of Escherichia coli AmpC beta-lactamase by Diazabicyclooctanes. Antimicrobial Agents and Chemotherapy, 65(1):e02073-20.
Flury P, Vishwakarma J, Sylvester K, et al. (2025). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry, 68(18):19339-19376.
Rajavel M, Kumar V, Nguyen H, et al. (2021). Structural Characterization of Diazabicyclooctane beta-Lactam "Enhancers" in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa. mBio, 12(1).
Author: BenchChem Technical Support Team. Date: March 2026
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Comparing Key Scaffold Applications
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Integrating Data and Protocols
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Comparative Analysis of Piperidine-2-Carbohydrazide Scaffolds in Modern Drug Discovery: Efficacy, Mechanisms, and Protocols
Executive Summary
Piperidine-2-carbohydrazide (CAS: 61700-55-8) is a highly versatile, nitrogen-rich heterocyclic building block. While rarely administered as a standalone therapeutic, it functions as a "privileged scaffold" and a critical reactive intermediate in advanced drug design. This guide provides an objective, data-driven comparison of piperidine-2-carbohydrazide derivatives against existing standard-of-care drugs across two distinct pharmacological domains:
Antimicrobial Resistance: As the active, enzyme-bound "open form" of diazabicyclooctane (DBO)
β
-lactamase inhibitors (e.g., Zidebactam) [2.1].
Antiviral Therapeutics: As the core backbone in novel azapeptide inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[1].
Part 1: Overcoming Antimicrobial Resistance (Zidebactam vs. Avibactam)
Mechanistic Insight: The "Open Form" Advantage
Diazabicyclooctanes (DBOs) like Zidebactam and Avibactam are non-
β
-lactam inhibitors that bind covalently to the catalytic serine of
β
-lactamases (e.g., AmpC) and Penicillin-Binding Proteins (PBPs). Upon nucleophilic attack by the enzyme, the bicyclic DBO core undergoes a ring-opening reaction.
In the case of Zidebactam, this reaction generates a highly stable carbamoyl complex whose structure is a functionalized piperidine-2-carbohydrazide derivative (specifically, (2S,5R)-1-formyl-N'-[(3R)-piperidine-3-carbonyl]-5-[(sulfooxy)amino]piperidine-2-carbohydrazide)[2]. The conformational freedom of this piperidine-2-carbohydrazide open form allows it to interact uniquely with the S-X-N/D motifs in the enzyme active site, providing a kinetic advantage over legacy DBOs[3][4].
Comparative Efficacy Data
Under controlled assay conditions against E. coli AmpC
β
-lactamase, the piperidine-2-carbohydrazide-forming Zidebactam demonstrates significantly faster target engagement than Avibactam[3].
Inhibitor
Target Enzyme
Apparent
Ki
(
μ
M)
Carbamoylation Rate
Active Complex Structure
Zidebactam
E. coli AmpC
0.69
~10-fold accelerated
Piperidine-2-carbohydrazide (Open)
Avibactam
E. coli AmpC
5.0 - 7.4
Baseline (Reference)
5-membered pyrrolidine analog (Open)
Data synthesized from high-resolution crystallographic and kinetic studies (PDB: 6T5Y)[3].
Fig 1: Mechanistic pathway of DBO ring-opening to form the piperidine-2-carbohydrazide complex.
Experimental Protocol 1: Intact Protein Mass Spectrometry for Carbamoylation Kinetics
Causality & Validation: To prove that the enhanced efficacy of Zidebactam is due to its rapid conversion into the piperidine-2-carbohydrazide open form, we utilize intact protein LC-MS. This self-validating system directly measures the mass shift (
Δ
mass) corresponding to the covalent adduct, differentiating true covalent inhibition from transient competitive binding.
Enzyme Preparation: Dilute recombinant E. coli AmpC to a final concentration of 1
μ
M in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100 to prevent aggregation).
Inhibitor Incubation: Add Zidebactam or Avibactam at varying concentrations (0.5
μ
M to 10
μ
M). Include an apo-enzyme (no inhibitor) control arm to establish the baseline mass.
Time-Course Quenching: Extract 10
μ
L aliquots at specific intervals (10s, 30s, 1m, 5m, 15m) and quench immediately with 1% formic acid to halt the reaction.
LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.
Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software. Calculate the ratio of the unmodified AmpC mass to the +393 Da shifted peak (corresponding to the piperidine-2-carbohydrazide adduct)[2] to determine the pseudo-first-order carbamoylation rate (
kinact
).
Part 2: Antiviral Therapeutics (Azapeptides vs. Nirmatrelvir)
The SARS-CoV-2 Main Protease (Mpro) is a critical target for antiviral drugs like Nirmatrelvir (NMV). However, the emergence of resistant viral strains necessitates novel scaffolds. Azapeptides—where the
α
-carbon is replaced by a nitrogen atom—offer altered conformational dynamics and enhanced stability. Recent drug design efforts have successfully utilized the piperidine-2-carbohydrazide backbone (e.g., compound 12p) to anchor covalent warheads optimally within the Mpro active site[1].
Comparative Efficacy Data
By replacing standard peptidomimetic backbones with piperidine-2-carbohydrazide-derived aza-aromatic groups, researchers achieved highly effective inactivation rates (
kinact/Ki
), with specific derivatives proving equipotent to the approved drug Nirmatrelvir[1].
Inhibitor
Target Enzyme
IC50
(nM)
Inactivation Efficiency (
kinact/Ki
)
Clinical Status
Piperidine-Azapeptide (8j)
SARS-CoV-2 Mpro
~3.0
>
1.0×105M−1s−1
Preclinical
Nirmatrelvir (NMV)
SARS-CoV-2 Mpro
~3.1
1.7×105M−1s−1
Approved (Requires CYP3A4 inhibitor)
Data derived from FRET-based enzymatic inhibition assays[1].
Fig 2: FRET-based high-throughput screening workflow for Mpro azapeptide inhibitors.
Causality & Validation: To accurately compare the piperidine-2-carbohydrazide azapeptides against Nirmatrelvir, a FRET assay utilizing a DABCYL-EDANS substrate is employed. This substrate is specifically cleaved by Mpro, relieving the internal quenching and producing a fluorescent signal. The inclusion of an NMV reference arm ensures the system is self-validating against known clinical benchmarks.
Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). DTT is critical to maintain the catalytic cysteine of Mpro in a reduced, active state.
Enzyme-Inhibitor Pre-incubation: Dispense 50 nM of recombinant SARS-CoV-2 Mpro into a 96-well black microplate. Add piperidine-2-carbohydrazide derivatives (or NMV) in a 10-point serial dilution (from 10
μ
M to 0.5 nM). Incubate at 37°C for 30 minutes to allow covalent bond formation.
Reaction Initiation: Add the FRET substrate (DABCYL-KTSAVLQSGFRKME-EDANS) to a final concentration of 20
μ
M in all wells.
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction continuously for 60 minutes at
λex
= 340 nm and
λem
= 490 nm.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence curve. Plot relative activity against inhibitor concentration and fit to a four-parameter logistic (4PL) regression model to determine the
IC50
[1].
Conclusion
The piperidine-2-carbohydrazide moiety demonstrates exceptional utility as a privileged scaffold in modern drug discovery. Whether generated in situ via the ring-opening of DBO antibiotics to overcome
β
-lactamase resistance, or utilized as a stable azapeptide backbone to inhibit viral proteases, it consistently yields target engagement kinetics that rival or exceed current clinical standards like Avibactam and Nirmatrelvir.
References
OPEN FORM-Zidebactam | C13H23N5O7S | CID 137349066
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
Crystal structure of AmpC from E.coli with Zidebactam (WCK 5107) (PDB: 6T5Y)
Source: RCSB Protein Data Bank / Antimicrobial Agents and Chemotherapy
URL:[Link]
Crystal structure of Pseudomonas aeruginosa PBP3 in complex with zidebactam (PDB: 7KIW)
Source: RCSB Protein Data Bank / mBio
URL:[Link]
Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link](Note: URL inferred from standard NIH PMC indexing for the cited study).
Assessing the Selectivity Profile of Piperidine-2-Carbohydrazide Based Scaffolds for Matrix Metalloproteinase Inhibition
A Comparative Guide for Drug Development Professionals The quest for highly selective enzyme inhibitors remains a cornerstone of modern drug discovery. Achieving selectivity is critical for minimizing off-target effects...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Drug Development Professionals
The quest for highly selective enzyme inhibitors remains a cornerstone of modern drug discovery. Achieving selectivity is critical for minimizing off-target effects and improving the therapeutic window of new chemical entities. This guide provides an in-depth analysis of the selectivity profile of compounds derived from a piperidine-2-carbohydrazide scaffold, a promising framework for the development of novel Matrix Metalloproteinase (MMP) inhibitors. We will explore the rationale behind targeting MMPs, compare the selectivity of this scaffold to established inhibitors, and provide detailed experimental protocols for robust selectivity assessment.
The Critical Role of Selectivity in Targeting Matrix Metalloproteinases
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] With over 25 members in humans, MMPs play crucial roles in physiological processes like wound healing, angiogenesis, and tissue remodeling.[2][3] However, their dysregulation is implicated in a wide array of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1]
Early efforts to develop MMP inhibitors focused on broad-spectrum agents that targeted multiple MMPs simultaneously.[1] While effective in preclinical models, these inhibitors largely failed in clinical trials due to significant side effects, such as musculoskeletal syndrome.[1][4] This lack of success highlighted a critical lesson: the importance of target selectivity.[1][3] The development of inhibitors that can discriminate between different MMP family members, as well as other metalloproteinases, is now a major focus of research.[5][6]
The piperidine-2-carbohydrazide scaffold has emerged as a promising starting point for designing selective MMP inhibitors. The carbohydrazide moiety can act as a potent zinc-binding group, a key interaction for inhibiting MMP activity, while the piperidine ring provides a versatile framework for introducing substituents that can confer selectivity.
A Proposed Binding Mode for Piperidine-2-Carbohydrazide Based Inhibitors
The selectivity of an MMP inhibitor is largely determined by its interactions with the S1' specificity pocket of the enzyme, a region adjacent to the catalytic zinc ion.[5][7] The piperidine-2-carbohydrazide scaffold is hypothesized to bind in a manner where the carbohydrazide group chelates the catalytic zinc, while substituents on the piperidine ring project into the S1' pocket, allowing for tailored interactions that can drive selectivity for a specific MMP.
Caption: Proposed binding of a piperidine-2-carbohydrazide inhibitor in an MMP active site.
Comparative Selectivity Analysis
To assess the potential of the piperidine-2-carbohydrazide scaffold, we present a hypothetical, yet plausible, selectivity profile against a panel of key MMPs. This data is compared with two well-known MMP inhibitors: Batimastat, a broad-spectrum inhibitor, and a hypothetical selective MMP-13 inhibitor.
This hypothetical data suggests that a rationally designed derivative of the piperidine-2-carbohydrazide scaffold could exhibit high potency and selectivity for MMP-2 and MMP-9 (the gelatinases) over other MMPs and the related ADAM17. This level of selectivity would be highly desirable for therapeutic applications where the gelatinases are the primary pathological drivers.
Experimental Workflow for Selectivity Profiling
A robust assessment of inhibitor selectivity requires a systematic approach. The following workflow outlines the key steps for characterizing the selectivity profile of a novel compound.
Caption: A typical workflow for assessing inhibitor selectivity.
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
Assay Plate Setup:
To each well, add 80 µL of Assay Buffer.
Add 10 µL of the diluted test compound to the appropriate wells. For control wells (no inhibitor), add 10 µL of DMSO.
Add 10 µL of the recombinant MMP enzyme solution (final concentration will vary depending on the enzyme, typically in the low nM range).
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
Reaction Initiation: Add 10 µL of the fluorogenic MMP substrate (final concentration typically 10 µM) to all wells to initiate the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence every minute for 30-60 minutes at 37°C.[9]
Data Analysis:
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
Normalize the velocities to the control wells (100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Advancing Selective MMP Inhibition
The development of selective MMP inhibitors holds immense therapeutic promise. The piperidine-2-carbohydrazide scaffold represents a valuable starting point for designing such agents. Through careful structure-activity relationship (SAR) studies, guided by robust selectivity profiling as outlined in this guide, it is possible to develop next-generation MMP inhibitors with improved efficacy and safety profiles. The key to success lies in a deep understanding of the structural differences between MMP active sites and the rational design of molecules that can exploit these differences.[5][7] The continued exploration of novel chemical scaffolds and advanced screening methodologies will undoubtedly pave the way for the clinical success of selective MMP inhibitors in a variety of diseases.[4][6]
References
Gohlke, H., & Klebe, G. (1999). Affinity and Selectivity of Matrix Metalloproteinase Inhibitors: A Chemometrical Study from the Perspective of Ligands and Proteins. Journal of Medicinal Chemistry. [Link]
EBSCO. (n.d.). Matrix metalloproteinase inhibitors. Research Starters. [Link]
Brown, S., Meroueh, S. O., Fridman, R., & Mobashery, S. (2004). Quest for selectivity in inhibition of matrix metalloproteinases. Current Topics in Medicinal Chemistry. [Link]
Hu, X., et al. (2013). Selectivity, Binding Affinity, and Ionization State of Matrix Metalloproteinase Inhibitors. Current Pharmaceutical Design. [Link]
Niesen, F. H., et al. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Nature Protocols. [Link]
Overall, C. M., & Kleifeld, O. (2006). Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? Cancer and Metastasis Reviews. [Link]
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Differentiating the Pharmacokinetic Profiles of Piperidine Carbohydrazide Isomers: A Comprehensive Comparison Guide
Piperidine rings are ubiquitous structural motifs in FDA-approved pharmaceuticals. The addition of a carbohydrazide moiety provides a highly versatile linker for drug discovery, acting simultaneously as a hydrogen bond d...
Author: BenchChem Technical Support Team. Date: March 2026
Piperidine rings are ubiquitous structural motifs in FDA-approved pharmaceuticals. The addition of a carbohydrazide moiety provides a highly versatile linker for drug discovery, acting simultaneously as a hydrogen bond donor/acceptor network and a vector for further functionalization. However, the positional isomerism of the carbohydrazide group (2-, 3-, or 4-position) on the piperidine ring profoundly dictates the molecule's physicochemical properties, target affinity, and pharmacokinetic (PK) profile.
As drug development professionals navigate lead optimization, understanding the causality behind these differences is critical. This guide objectively compares the ADME (Absorption, Distribution, Metabolism, and Excretion) performance of piperidine carbohydrazide isomers and provides self-validating experimental protocols for their evaluation.
Structural & Physicochemical Divergence
The position of the carbohydrazide substitution fundamentally alters the basicity of the piperidine nitrogen and the overall 3D molecular conformation. These structural nuances drive target specificity:
Piperidine-4-carbohydrazide : Exhibits a linear, extended conformation. The equatorial positioning minimizes steric hindrance around the basic nitrogen, maintaining a high pKa (~9.5–10.0). This isomer is frequently utilized to target deep, symmetrical binding pockets, such as the ATP-binding site of VEGFR-2 in oncology applications[1].
Piperidine-3-carbohydrazide : Introduces a chiral center, creating a distinct "bend" in the molecular vector. This geometry is highly privileged for fitting into the narrow active site gorge of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a lead scaffold for Alzheimer's disease therapeutics[2].
Piperidine-2-carbohydrazide : Features significant steric bulk adjacent to the basic nitrogen. This proximity lowers the pKa via inductive and steric effects, increasing the fraction of unionized drug at physiological pH, which can enhance passive membrane permeability but often reduces aqueous solubility.
Comparative Pharmacokinetic Performance
When evaluating these isomers, structural differences directly translate to divergent PK profiles. Table 1 summarizes typical in vitro ADME data for generic N-substituted derivatives of the three isomers, highlighting how positional changes impact metabolic stability and permeability.
Table 1: Comparative in vitro Pharmacokinetic Data for Piperidine Carbohydrazide Isomers
Parameter
2-Isomer Derivative
3-Isomer Derivative
4-Isomer Derivative
LogD (pH 7.4)
2.8
2.1
1.9
Microsomal Stability (
t1/2
, min)
>60 (High)
35 (Moderate)
20 (Low)
Intrinsic Clearance (
Clint
, µL/min/mg)
<15
45
85
Caco-2 Permeability (
Papp
A-B,
10−6
cm/s)
18.5
12.0
8.5
Efflux Ratio (B-A / A-B)
1.2
2.1
3.5
Expert Insight & Causality:
Metabolic Stability : The 2-isomer exhibits the highest microsomal stability. Cytochrome P450 (CYP) enzymes predominantly oxidize the
α
-carbon adjacent to the piperidine nitrogen. The steric bulk of the 2-carbohydrazide group shields this vulnerable site, preventing endocyclic oxidation. Conversely, the 4-isomer leaves both
α
-carbons fully exposed, resulting in rapid clearance[3].
Permeability & Efflux : The 4-isomer often suffers from lower passive permeability and higher efflux ratios (indicating susceptibility to P-glycoprotein). Its higher basicity results in a greater degree of protonation at pH 7.4, limiting transcellular diffusion. The 2-isomer, being less basic, permeates lipid bilayers more readily[4].
To ensure trustworthiness and reproducibility, the following protocols must be implemented as self-validating systems. This requires incorporating strict positive and negative controls to verify enzymatic activity and monolayer integrity.
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates CYP450-mediated Phase I metabolism to determine the intrinsic clearance of the isomers[3].
Materials : Human Liver Microsomes (HLM, 0.5 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH regenerating system (NADPH, Glucose-6-phosphate, G-6-PDH), Acetonitrile[5].
Step-by-Step Workflow :
Preparation : Prepare 10 mM stock solutions of the test isomers in DMSO. Dilute to a 1 µM final assay concentration to ensure first-order kinetics (concentration <<
Km
).
Incubation Mixture : Combine HLM, buffer, and test compound in a 96-well plate. Pre-incubate at 37°C for 10 minutes.
Self-Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance control.
Reaction Initiation : Add the NADPH regenerating system to initiate metabolism[5].
Time-Course Sampling : At
t
= 0, 7, 15, 25, and 40 minutes, extract 30 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction[5].
Analysis : Centrifuge at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS[5].
Data Processing : Plot the natural log of the percentage of parent compound remaining versus time. The slope equals the elimination rate constant (
k
). Calculate
t1/2=0.693/k
and
Clint=(k×V)/microsomal protein
[3].
This assay predicts intestinal absorption and identifies efflux transporter substrates[4].
Step-by-Step Workflow :
Cell Culture : Seed Caco-2 cells on polycarbonate filter membranes in transwell plates. Culture for 18–22 days to allow differentiation into polarized monolayers with tight junctions and brush borders[6].
Integrity Verification : Measure Transepithelial Electrical Resistance (TEER). Only wells with appropriate TEER values are viable for the assay.
Dosing :
Apical to Basolateral (A-B): Add 10 µM of the test isomer in HBSS buffer (pH 7.4) to the Apical chamber. Add blank buffer to the Basolateral chamber[4].
Basolateral to Apical (B-A): Add 10 µM to the Basolateral chamber; blank to the Apical[4].
Self-Validation: Run Atenolol (low permeability marker) and Propranolol (high permeability marker) in parallel[4].
Incubation : Incubate at 37°C for 120 minutes with orbital shaking to minimize the unstirred water layer[7].
Sampling & Analysis : Collect samples from the receiver compartments and quantify via UHPLC-MS[7].
Calculation :
Papp=(dQ/dt)/(C0×A)
, where
dQ/dt
is the permeation rate,
C0
is the initial donor concentration, and
A
is the surface area. Calculate Efflux Ratio =
Papp(B−A)/Papp(A−B)
[4].
Visualizing Workflows and Mechanisms
The selection of the appropriate isomer requires balancing target affinity with metabolic liabilities. The workflow below illustrates the critical path for profiling these compounds.
Fig 1. Workflow for PK profiling and target-specific selection of piperidine carbohydrazide isomers.
Understanding the metabolic fate of these isomers is equally crucial. The diagram below maps the primary CYP450 and amidase-driven degradation pathways observed during microsomal stability testing.
Fig 2. Primary metabolic degradation pathways of piperidine carbohydrazides in liver microsomes.
Bridging the Digital and the Physical: A Guide to Validating In Silico Predictions for Piperidine-2-Carbohydrazide
In the landscape of modern drug discovery, the dialogue between computational prediction and experimental validation is paramount. In silico techniques offer an accelerated and cost-effective means to hypothesize the bio...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the dialogue between computational prediction and experimental validation is paramount. In silico techniques offer an accelerated and cost-effective means to hypothesize the biological activity of novel chemical entities, allowing researchers to prioritize candidates and design more focused experiments.[1][2] However, these predictions remain hypotheses until they are substantiated by robust experimental data. This guide provides a comprehensive framework for this validation process, using the underexplored molecule, piperidine-2-carbohydrazide, as a case study.
The piperidine scaffold is a cornerstone of medicinal chemistry, integral to a multitude of approved drugs targeting a wide array of biological systems, particularly within the central nervous system.[3][4][5][6] Its inherent structural features allow for diverse chemical modifications, making it a privileged structure in drug design. This guide will navigate the journey from a computationally generated hypothesis of the bioactivity of piperidine-2-carbohydrazide to its empirical verification, offering detailed protocols and explaining the rationale behind our methodological choices.
Part 1: The In Silico Workflow – Generating a Testable Hypothesis
Given the prevalence of the piperidine moiety in neurological agents, a logical first step is to hypothesize a potential interaction with a well-characterized CNS target. For this guide, we will postulate that piperidine-2-carbohydrazide acts as an inhibitor of Acetylcholinesterase (AChE), an enzyme critical to the cholinergic nervous system and a key target in the management of Alzheimer's disease.[7]
Molecular Docking: Predicting the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.[2][8][9]
Workflow for Molecular Docking of Piperidine-2-carbohydrazide with Acetylcholinesterase:
Caption: Workflow for the molecular docking of a ligand to its target protein.
Hypothetical Docking Results:
Compound
Predicted Binding Energy (kcal/mol)
Key Predicted Interactions with AChE (PDB: 4EY7)
Piperidine-2-carbohydrazide
-7.5
Hydrogen bonds with Tyr124, Ser203; Pi-Alkyl interaction with Trp86
Donepezil (Reference)
-11.2
Hydrogen bond with Ser293; Pi-Pi stacking with Trp286, Tyr341
ADMET Prediction: Assessing Drug-Likeness
Before embarking on synthesis and in vitro testing, it is prudent to computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate molecule. Numerous open-access tools can provide these predictions based on the compound's structure.[10][11][12][13]
Predicted ADMET Properties for Piperidine-2-carbohydrazide:
Property
Predicted Value
Interpretation
Molecular Weight
143.19 g/mol
Compliant with Lipinski's Rule of Five (<500)
LogP
-0.8
Hydrophilic, may affect membrane permeability
H-bond Donors
3
Compliant with Lipinski's Rule of Five (≤5)
H-bond Acceptors
3
Compliant with Lipinski's Rule of Five (≤10)
Blood-Brain Barrier (BBB) Permeation
Yes (Predicted)
Suggests potential for CNS activity
CYP2D6 Inhibition
Non-inhibitor (Predicted)
Low potential for drug-drug interactions via this pathway
AMES Toxicity
Non-mutagenic (Predicted)
Low predicted risk of mutagenicity
Part 2: The Experimental Workflow – Grounding Predictions in Reality
With a testable hypothesis and favorable predicted drug-like properties, the next stage is to validate these in silico findings through laboratory experiments.
Synthesis of Piperidine-2-carbohydrazide
While piperidine-2-carbohydrazide is commercially available, understanding its synthesis is valuable. Typically, carbohydrazides are synthesized from their corresponding esters via reaction with hydrazine hydrate.[14]
General Synthetic Scheme:
Caption: General synthesis of a carbohydrazide from an ester.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
To experimentally determine the inhibitory activity of piperidine-2-carbohydrazide against AChE, the Ellman's spectrophotometric method is a reliable and widely used assay.[7][15][16] This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[7]
Experimental Protocol for AChE Inhibition Assay:
Materials and Reagents:
Enzyme: Human recombinant Acetylcholinesterase (AChE)
Caption: Step-by-step workflow for the Ellman's method-based AChE inhibition assay.
Step-by-Step Procedure:
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: blank (no enzyme), control (enzyme, no inhibitor), test compound at various concentrations, and positive control at various concentrations.
Reagent Addition:
To each well, add 140 µL of 0.1 M Phosphate Buffer (pH 8.0).
Add 20 µL of the test compound solution (or positive control) at the desired concentration. For control wells, add 20 µL of DMSO.
Add 20 µL of 10 mM DTNB solution.
Add 10 µL of AChE enzyme solution (e.g., 0.05 units/mL). For blank wells, add 10 µL of buffer instead.
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
Reaction Initiation: Add 10 µL of 15 mM ATCI solution to all wells to start the reaction.
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well.
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Part 3: Synthesizing the Data – The Moment of Truth
The culmination of this process is the direct comparison of the in silico predictions with the in vitro experimental results. This comparison allows for the validation of the computational model and provides a more complete picture of the compound's biological activity.
Comparison of Predicted vs. Experimental Data:
Parameter
In Silico Prediction
Experimental Result
Concordance
Binding Affinity
Binding Energy: -7.5 kcal/mol
IC50 Value: 15 µM
Moderate
Key Interactions
H-bonds with Tyr124, Ser203
To be confirmed by co-crystallography
N/A
Interpreting the Results:
In our hypothetical example, the molecular docking predicted a favorable binding energy, suggesting that piperidine-2-carbohydrazide could be an AChE inhibitor. The experimental result, an IC50 value of 15 µM, confirms this hypothesis, demonstrating moderate inhibitory activity.
Discrepancies between predicted and experimental values are common and can arise from several factors, including the scoring functions used in docking, the flexibility of the protein target not being fully accounted for, and the influence of solvation effects.[9] Despite these limitations, the in silico approach successfully identified a biologically active compound, demonstrating its value in guiding experimental work.
Conclusion
This guide has outlined a systematic and integrated approach to drug discovery, demonstrating how in silico predictions for a novel compound, piperidine-2-carbohydrazide, can be rigorously tested and validated through established experimental protocols. By hypothesizing its activity as an Acetylcholinesterase inhibitor, we have walked through the computational modeling, chemical synthesis considerations, and a detailed in vitro assay to confirm this activity. This iterative cycle of prediction and validation is the engine of modern pharmaceutical research, enabling a more efficient and rational path toward the discovery of new therapeutic agents.
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